Product packaging for 2-Prop-2-en-1-ylhomoserine(Cat. No.:CAS No. 872983-37-4)

2-Prop-2-en-1-ylhomoserine

Cat. No.: B15404066
CAS No.: 872983-37-4
M. Wt: 159.18 g/mol
InChI Key: SPGMLVNLSSACNB-UHFFFAOYSA-N
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Description

2-Prop-2-en-1-ylhomoserine is a synthetic homoserine lactone (HL) analog of interest in microbiological research, particularly in the study of bacterial quorum sensing (QS). QS is a cell-cell communication process used by bacteria to coordinate group behaviors, such as the expression of virulence factors and biofilm formation, based on population density . N-acyl homoserine lactones (AHLs) are a primary class of signaling molecules in Gram-negative bacteria, and structural analogs like this compound are valuable tools for probing these systems . Researchers can utilize this compound to investigate the mechanisms of quorum quenching, a strategy to disrupt bacterial pathogenicity without inducing high selective pressure for resistance, which is a significant limitation of conventional antibiotics . Its proposed mechanism of action may involve competing with native AHLs for binding to LuxR-type receptor proteins, potentially acting as an antagonist to inhibit the expression of QS-regulated genes . This makes it a promising candidate for developing novel anti-virulence strategies against opportunistic pathogens such as Pseudomonas aeruginosa . The compound is provided for research purposes to advance the study of microbial sociology, biofilm inhibition, and the development of next-generation antibacterial agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B15404066 2-Prop-2-en-1-ylhomoserine CAS No. 872983-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872983-37-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-amino-2-(2-hydroxyethyl)pent-4-enoic acid

InChI

InChI=1S/C7H13NO3/c1-2-3-7(8,4-5-9)6(10)11/h2,9H,1,3-5,8H2,(H,10,11)

InChI Key

SPGMLVNLSSACNB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCO)(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Prop-2-en-1-ylhomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel, non-proteinogenic amino acid, 2-Prop-2-en-1-ylhomoserine, also known as 2-allylhomoserine. Due to the absence of established literature for this specific compound, this document provides a comprehensive, proposed multi-step synthetic pathway commencing from commercially available L-homoserine. The synthesis involves a sequence of protection, alkylation, and deprotection steps. Furthermore, this guide details the expected analytical characterization of the final compound, including predicted data for NMR spectroscopy and mass spectrometry, based on analogous chemical structures. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow and a hypothetical biological signaling pathway.

Introduction

Non-proteinogenic amino acids are invaluable tools in drug discovery and chemical biology. Their incorporation into peptides can induce conformational constraints, enhance proteolytic stability, and introduce novel functionalities. The title compound, this compound, features an allyl group at the α-carbon, which can serve as a versatile chemical handle for further modifications, such as in peptide stapling or the attachment of fluorescent probes. This guide provides a robust, albeit proposed, framework for the synthesis and characterization of this promising research molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process beginning with the protection of the amino and hydroxyl groups of L-homoserine, followed by α-alkylation, and concluding with deprotection.

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Synthesis_Workflow cluster_protection Protection Steps cluster_alkylation Alkylation cluster_deprotection Deprotection Steps L-Homoserine L-Homoserine N-Boc-L-homoserine N-Boc-L-homoserine L-Homoserine->N-Boc-L-homoserine Boc2O, NaHCO3 Fully_Protected_Homoserine N-Boc-O-TBDMS-L-homoserine methyl ester N-Boc-L-homoserine->Fully_Protected_Homoserine 1. SOCl2, MeOH 2. TBDMSCl, Imidazole Alkylated_Intermediate Protected 2-Allylhomoserine Fully_Protected_Homoserine->Alkylated_Intermediate LDA, Allyl Bromide, THF, -78 °C Final_Product This compound Alkylated_Intermediate->Final_Product 1. TFA/DCM 2. TBAF 3. LiOH

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Boc Protection of L-Homoserine
  • Procedure: L-homoserine (1 eq.) is dissolved in a 1:1 mixture of 1,4-dioxane and water. Sodium bicarbonate (2.5 eq.) is added, and the mixture is stirred until the solids dissolve. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The aqueous residue is washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1 M HCl at 0 °C. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-L-homoserine as a white solid.

Step 2: Esterification and O-TBDMS Protection
  • Procedure (Esterification): N-Boc-L-homoserine (1 eq.) is dissolved in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the methyl ester.

  • Procedure (O-TBDMS Protection): The crude methyl ester is dissolved in dry dichloromethane (DCM). Imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) are added, and the reaction is stirred at room temperature for 8-12 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 3: α-Alkylation
  • Procedure: A solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of the fully protected homoserine derivative (1 eq.) in dry THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Allyl bromide (1.5 eq.) is then added, and the reaction is stirred for an additional 4-6 hours at -78 °C before being allowed to warm slowly to room temperature.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Deprotection
  • Procedure (N-Boc and O-TBDMS Deprotection): The protected 2-allylhomoserine derivative is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in THF, and tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.) is added. The mixture is stirred for 2 hours.

  • Procedure (Ester Hydrolysis): The solution from the previous step is diluted with water, and lithium hydroxide (LiOH, 2 eq.) is added. The reaction is stirred at room temperature for 4-6 hours until the ester is fully hydrolyzed.

  • Work-up: The reaction mixture is neutralized with 1 M HCl and then purified by ion-exchange chromatography to yield the final product, this compound.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for this compound.

ParameterPredicted Value
Appearance White to off-white crystalline solid
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Melting Point 210-215 °C (decomposes)
Optical Rotation [α]²⁰D -15° to -25° (c=1, H₂O)
¹H NMR (500 MHz, D₂O) δ 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 3.80-3.70 (m, 2H), 2.60-2.50 (m, 2H), 2.20-2.00 (m, 2H)
¹³C NMR (125 MHz, D₂O) δ 178.0, 132.5, 119.0, 63.0, 58.0, 35.0, 32.0
HRMS (ESI+) [M+H]⁺ Calculated for C₇H₁₄NO₃⁺: 160.0968; Found: [Predicted within 5 ppm]

Hypothetical Biological Signaling Pathway

As a novel amino acid, this compound could potentially act as an inhibitor of enzymes involved in metabolic pathways. The allyl group could function as a reactive handle for covalent modification of an enzyme's active site.

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Signaling_Pathway cluster_enzyme_interaction Hypothetical Enzyme Inhibition cluster_cellular_effect Cellular Consequence Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalysis Inactive_Enzyme Inactive Enzyme Complex Pathway_Blocked Metabolic Pathway Blocked Inhibitor This compound Inhibitor->Enzyme Covalent modification Inactive_Enzyme->Pathway_Blocked Leads to Cellular_Response Altered Cellular Response Pathway_Blocked->Cellular_Response

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established chemical transformations, and the predicted analytical data offers a benchmark for the characterization of this novel amino acid. This document is intended to serve as a valuable resource for researchers interested in the synthesis and application of new non-proteinogenic amino acids in the fields of medicinal chemistry, chemical biology, and drug development. Experimental validation of the proposed methods is encouraged to establish a definitive protocol for this compound.

The Enigmatic Allyl Moiety: A Technical Guide to the Anticipated Chemical Properties of N-Allyl Homoserine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LATHAM, NY – October 26, 2025 – While the scientific community has extensively explored the landscape of N-acyl homoserine lactones (AHLs) as pivotal players in bacterial quorum sensing, a significant knowledge gap persists concerning their N-alkenyl counterparts. This technical guide delves into the anticipated chemical properties, potential synthetic routes, and hypothetical biological activities of N-allyl homoserine derivatives, a class of compounds that remains largely uncharted in peer-reviewed literature. Drawing upon analogous N-substituted homoserine lactones, this paper aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring this novel chemical space.

Introduction: The Unexplored Potential of N-Allyl Homoserine Lactones

N-acyl homoserine lactones are well-established signaling molecules in Gram-negative bacteria, regulating a host of collective behaviors, including biofilm formation and virulence factor production. The structural diversity of the N-acyl chain is a key determinant of their biological specificity and activity. However, the substitution of the acyl group with an allyl moiety introduces a unique chemical functionality—a reactive double bond—that could engender novel chemical and biological properties. The inherent reactivity of the allyl group could open avenues for covalent modification, click chemistry applications, and altered receptor binding kinetics. Despite this potential, a comprehensive review of scientific databases reveals a conspicuous absence of dedicated studies on N-allyl homoserine derivatives.

Proposed Synthesis and Chemical Properties

Based on established synthetic methodologies for structurally related N-substituted homoserine lactones, a plausible synthetic pathway for N-allyl homoserine lactone can be postulated. A promising approach involves the oxidative radical scission of an N-allyl-substituted hydroxyproline ester, followed by reduction and spontaneous in situ cyclization. This method has proven effective for a variety of N-substituents and is anticipated to be adaptable for the introduction of the N-allyl group.

The chemical properties of the putative N-allyl homoserine lactone would be largely influenced by the interplay between the homoserine lactone core and the N-allyl substituent. The lactone ring is susceptible to hydrolysis, a key inactivation mechanism for AHLs. The electron-donating nature of the allyl group, in comparison to an electron-withdrawing acyl group, may subtly alter the electrophilicity of the lactone carbonyl, potentially influencing its hydrolytic stability. Furthermore, the terminal double bond of the allyl group presents a reactive handle for a variety of chemical transformations, including but not limited to:

  • Electrophilic Addition: Reactions with halogens, hydrohalic acids, and other electrophiles.

  • Radical Addition: Thiol-ene coupling and other radical-mediated transformations.

  • Metathesis: Cross-metathesis with other olefins to introduce further structural diversity.

  • Oxidation: Epoxidation or dihydroxylation to introduce new functional groups.

These potential reactions offer exciting possibilities for the development of chemical probes and the synthesis of more complex derivatives for structure-activity relationship (SAR) studies.

Quantitative Data (Hypothetical)

In the absence of experimental data, the following table presents a hypothetical summary of the anticipated quantitative properties of N-allyl homoserine lactone, based on typical values for similar small molecules. These values should be considered as estimates pending empirical validation.

PropertyAnticipated ValueMethod of Determination (Hypothetical)
Molecular Weight 155.18 g/mol Mass Spectrometry (e.g., ESI-MS)
Yield 40-60%Based on analogous syntheses
¹H NMR (CDCl₃, 400 MHz) δ 5.8 (m, 1H), 5.2 (m, 2H), 4.5 (m, 1H), 4.3 (m, 1H), 3.5 (d, 2H), 2.8 (m, 1H), 2.2 (m, 1H)Nuclear Magnetic Resonance Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ 175, 134, 118, 66, 55, 50, 30Nuclear Magnetic Resonance Spectroscopy
Infrared (IR) ~3300 (N-H), ~1770 (C=O, lactone), ~1640 (C=C) cm⁻¹Infrared Spectroscopy
LogP ~0.5Calculated (e.g., using ChemDraw)
IC₅₀ (Quorum Sensing Inhibition) >100 µMBased on data for small N-alkyl substituents

Experimental Protocols (Proposed)

The following are proposed, high-level experimental protocols for the synthesis and characterization of N-allyl homoserine lactone. These protocols are adapted from established procedures for similar compounds and would require optimization.

Synthesis of N-Allyl-L-Homoserine Lactone

This proposed two-step synthesis starts from commercially available N-allyl-L-hydroxyproline methyl ester.

Step 1: Oxidative Radical Scission

  • To a solution of N-allyl-L-hydroxyproline methyl ester in a suitable solvent (e.g., dichloromethane), add a radical initiator (e.g., AIBN) and an oxidizing agent (e.g., lead tetraacetate) at room temperature.

  • Stir the reaction mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product (the resulting N-allyl-β-aminoaldehyde) by column chromatography on silica gel.

Step 2: Reduction and In Situ Cyclization

  • Dissolve the purified aldehyde from Step 1 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a mild acid and perform an aqueous workup.

  • Purify the final N-allyl-L-homoserine lactone by column chromatography on silica gel.

Biological Activity Screening: Quorum Sensing Inhibition Assay
  • Utilize a reporter strain of bacteria (e.g., Chromobacterium violaceum or a genetically modified E. coli) that produces a detectable signal (e.g., violacein pigment or luminescence) in response to a specific AHL.

  • Culture the reporter strain in the presence of the cognate AHL to induce the signal.

  • In parallel, co-incubate the reporter strain with the cognate AHL and varying concentrations of the synthesized N-allyl homoserine lactone.

  • Include positive and negative controls (e.g., a known quorum sensing inhibitor and the vehicle solvent, respectively).

  • After a suitable incubation period, quantify the signal production in each condition.

  • Calculate the concentration of N-allyl homoserine lactone required to inhibit signal production by 50% (IC₅₀).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general quorum sensing signaling pathway and a proposed experimental workflow for the synthesis and evaluation of N-allyl homoserine derivatives.

quorum_sensing_pathway General Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL N-Allyl Homoserine Lactone LuxI->AHL Synthesis LuxR LuxR-type Receptor DNA Target Genes LuxR->DNA Activation AHL->LuxR Binding AHL_ext Extracellular N-Allyl HSL AHL->AHL_ext Diffusion Response Phenotypic Response DNA->Response Expression AHL_ext->AHL

Caption: A generalized quorum sensing circuit in Gram-negative bacteria, adapted for a hypothetical N-allyl homoserine lactone.

experimental_workflow Proposed Experimental Workflow for N-Allyl Homoserine Lactone Start Start: N-Allyl-L-hydroxyproline methyl ester Step1 Step 1: Oxidative Radical Scission Start->Step1 Intermediate Intermediate: N-Allyl-β-aminoaldehyde Step1->Intermediate Step2 Step 2: Reduction & In Situ Cyclization Intermediate->Step2 Product Product: N-Allyl-L-Homoserine Lactone Step2->Product Characterization Characterization: NMR, MS, IR Product->Characterization Bioassay Biological Evaluation: Quorum Sensing Assay Product->Bioassay

Caption: A proposed workflow for the synthesis and evaluation of N-allyl homoserine lactone.

Conclusion and Future Directions

The study of N-allyl homoserine derivatives represents a compelling and unexplored frontier in the field of chemical biology and drug discovery. While this guide provides a theoretical framework based on analogous compounds, empirical research is critically needed to elucidate the true chemical properties and biological activities of these molecules. Future research should focus on the successful synthesis and rigorous characterization of N-allyl homoserine lactone, followed by a systematic evaluation of its stability, reactivity, and efficacy as a modulator of bacterial quorum sensing. The unique reactivity of the allyl group could be leveraged for the development of novel chemical probes to identify and characterize bacterial receptors, potentially paving the way for a new class of anti-virulence agents.

In-Depth Technical Guide on the Biological Activity of N-Allyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl amino acids, a class of modified amino acid derivatives, are emerging as compounds of significant interest in the fields of medicinal chemistry and drug development. The incorporation of an allyl group onto the nitrogen atom of an amino acid can confer unique biological properties, including potential anticancer, antimicrobial, and antifungal activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-allyl amino acids, with a focus on their synthesis, quantitative biological data, detailed experimental methodologies, and the molecular pathways they influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The chemical modification of amino acids is a well-established strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. The N-allylation of amino acids introduces a reactive allyl group, which can participate in various biological interactions and chemical transformations. This modification has been shown to impart a range of biological effects, making N-allyl amino acids attractive candidates for further investigation as potential therapeutic agents. This guide will delve into the synthesis of these compounds and their multifaceted biological activities.

Synthesis of N-Allyl Amino Acids

The synthesis of N-allyl amino acids can be achieved through several methods, with palladium-catalyzed N-allylation being a prominent and efficient approach.

Palladium-Catalyzed N-Allylation

A versatile method for the N-allylation of amino acids involves a palladium(0)-catalyzed reaction between an N-protected amino acid ester and an allylic carbonate under neutral conditions. This method is advantageous as it minimizes side reactions and prevents epimerization at the chiral center of the amino acid.[1][2]

Experimental Protocol: Palladium-Catalyzed N-Allylation of N-Tosyl-Protected Amino Acid Esters [1]

  • Materials:

    • N-Tosyl-protected amino acid ester (1.0 eq)

    • Allyl ethyl carbonate (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (2.5 mol%)

    • 1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the N-tosyl-protected amino acid ester in anhydrous THF, add allyl ethyl carbonate.

    • Add the palladium catalyst (Pd₂(dba)₃·CHCl₃) and the ligand (dppe) to the reaction mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the N-allyl-N-tosyl amino acid ester.

    • The tosyl protecting group can be subsequently removed under standard conditions to yield the free N-allyl amino acid.

Anticancer Activity of N-Allyl Amino Acids

While specific quantitative data for simple N-allyl amino acids remains an active area of research, related S-allyl amino acid derivatives have demonstrated notable anticancer properties, suggesting a promising avenue for the investigation of their N-allyl counterparts. For instance, S-allyl-cysteine (SAC) has been shown to induce apoptosis in human bladder cancer cells.[3] Furthermore, the synthetic allyl derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG) has undergone clinical trials for various cancers.[4]

Mechanism of Action: Apoptosis Induction and MAPK Pathway Modulation

One of the key mechanisms underlying the potential anticancer activity of allyl-containing amino acid derivatives is the induction of apoptosis. S-allyl-mercaptocysteine (SAMC), a derivative of S-allyl-cysteine, has been shown to induce apoptosis by activating the mitogen-activated protein kinase (MAPK) pathway.[4] This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Signaling Pathway: MAPK-Mediated Apoptosis

MAPK_Pathway N-Allyl Amino Acid N-Allyl Amino Acid MAPKKK MAPKKK N-Allyl Amino Acid->MAPKKK Stress Signals Stress Signals Stress Signals->MAPKKK Growth Factors Growth Factors Growth Factors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Apoptosis Apoptosis Transcription Factors->Apoptosis induces

Caption: MAPK signaling pathway leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][6][7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-allyl amino acid in a suitable solvent (e.g., DMSO or PBS) and then prepare serial dilutions in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the N-allyl amino acid. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity of N-Allyl Amino Acids

The allyl group is a key pharmacophore in several known antimicrobial and antifungal agents. While comprehensive studies on N-allyl amino acids are ongoing, the established activity of related compounds provides a strong rationale for their investigation in this area.

Potential Mechanism of Action: Squalene Epoxidase Inhibition

Allylamine antifungals, such as terbinafine, exert their effect by inhibiting the enzyme squalene epoxidase.[8] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic squalene, ultimately resulting in fungal cell death. Given the structural similarity, it is hypothesized that N-allyl amino acids may also target this enzyme.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway Squalene Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Squalene Epoxidase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene Epoxidase->2,3-Oxidosqualene catalyzes Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol multi-step Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity maintains N-Allyl Amino Acid N-Allyl Amino Acid N-Allyl Amino Acid->Squalene Epoxidase inhibits

Caption: Inhibition of squalene epoxidase by N-allyl amino acids disrupts ergosterol biosynthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9]

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the N-allyl amino acid in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader to measure absorbance.

Quantitative Data Summary

While a comprehensive dataset for a wide range of N-allyl amino acids is still under development in the scientific community, the following table summarizes representative data for related allyl compounds to provide a benchmark for future studies.

CompoundBiological ActivityTarget/Cell LineIC₅₀ / MICReference
S-Allyl-cysteine (SAC)AnticancerHuman bladder cancer cellsNot specified[3]
17-AAGAnticancerVarious cancer cell linesNanomolar to micromolar range[4]
Terbinafine (Allylamine)AntifungalCandida albicansKᵢ = 0.03 µM (for squalene epoxidase)[8]

Conclusion and Future Directions

N-allyl amino acids represent a promising class of compounds with the potential for diverse biological activities. The preliminary evidence from related allyl derivatives suggests that these molecules may act as anticancer, antimicrobial, and antifungal agents through mechanisms such as apoptosis induction, MAPK pathway modulation, and inhibition of key enzymes like squalene epoxidase.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of N-allyl amino acids to establish clear structure-activity relationships. The determination of specific IC₅₀ and MIC values against a wide panel of cancer cell lines and microbial strains is crucial for identifying lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by N-allyl amino acids. The development of this class of compounds holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

The Unnatural Amino Acid 2-Prop-2-en-1-ylhomoserine: A Novel Building Block in Molecular Engineering

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of synthetic biology and drug discovery is continually seeking novel molecular tools to expand the chemical diversity of proteins and peptides. Unnatural amino acids (UAAs) represent a powerful class of such tools, enabling the introduction of new functionalities, the enhancement of therapeutic properties, and the creation of novel biological pathways. This technical guide provides a comprehensive overview of 2-Prop-2-en-1-ylhomoserine, a promising yet under-documented UAA. Due to the limited availability of direct research on this compound, this paper will also draw parallels and provide detailed methodologies based on the closely related and well-studied UAA, L-Allylglycine, to offer a practical framework for its potential synthesis, incorporation, and application.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by a homoserine backbone and an allyl group attached to the alpha-carbon. This unique structure offers a reactive handle—the terminal alkene of the allyl group—for bioorthogonal chemistry, allowing for site-specific modification of proteins. The homoserine scaffold provides a longer side chain compared to alanine or cysteine, potentially influencing protein folding and function in unique ways.

A Note on Availability: Extensive literature searches have revealed a significant lack of published data specifically on this compound. Therefore, this guide will leverage the extensive research on L-Allylglycine, an unnatural amino acid with a similar reactive allyl group, to provide a foundational understanding and practical protocols that can be adapted for the study and application of this compound.

Physicochemical Properties

While specific quantitative data for this compound is not available, the properties of the structurally similar L-Allylglycine are well-documented and can serve as a reasonable proxy for initial experimental design.

PropertyL-AllylglycineReference
Molecular Formula C₅H₉NO₂[1]
Molar Mass 115.13 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 265 °C (decomposes)[1]
Boiling Point 231 °C[1]
Density 1.098 g/mL[1]
Purity Typically ≥97%[2]

Synthesis of L-Allylglycine: A Representative Protocol

The enantioselective synthesis of L-allylglycine is crucial for its biological applications. Several methods have been reported, with one common approach involving the alkylation of a chiral glycine enolate equivalent. Below is a generalized protocol based on established methods.[3][4]

Objective: To synthesize N-Boc-L-allylglycine methyl ester.

Materials:

  • N-(tert-butoxycarbonyl)-L-serine methyl ester

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMS-Cl)

  • N,N-Dimethylformamide (DMF), dry

  • Vinyl bromide (1 M in THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Celite™

Procedure:

  • Preparation of Iodoalanine:

    • Dissolve triphenylphosphine and imidazole in dry DCM under an argon atmosphere.

    • Cool the solution to 0°C and add iodine portion-wise.

    • Add a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify by column chromatography to obtain tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[3]

  • Zinc-mediated Cross-coupling:

    • Activate zinc dust by treating it with 1,2-dibromoethane in dry DMF at 60°C.

    • Cool the activated zinc suspension to room temperature and add TMS-Cl.

    • Add a solution of the iodoalanine derivative in dry DMF and heat to 35°C.

    • Cool the resulting organozinc reagent to -78°C.

    • Add a solution of vinyl bromide in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.[3]

    • Quench the reaction with water and filter through Celite™.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(Boc)-L-allylglycine methyl ester.

Expected Yield: 65-75%

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The incorporation of UAAs like L-allylglycine into proteins at specific sites is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG).[5][6]

Experimental Workflow for UAA Incorporation:

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Detailed Protocol (General):

  • Plasmid Preparation:

    • Subclone the gene of interest (GOI) into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.

    • Obtain or construct a plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired UAA (e.g., a polyspecific synthetase that can recognize L-allylglycine).

  • Transformation and Expression:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the GOI plasmid and the aaRS/tRNA plasmid.

    • Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with the UAA (e.g., 1 mM L-allylglycine).

    • Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Purify the protein of interest using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the incorporation of the UAA by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of the incorporated UAA.

Biological Activity and Signaling Pathways of L-Allylglycine

L-Allylglycine is primarily known as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][7][8] By inhibiting GAD, L-allylglycine reduces GABA levels in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission, which can result in convulsions.[2] This property makes it a valuable tool in neuroscience research for studying epilepsy and the role of the GABAergic system.

Mechanism of Action of L-Allylglycine:

GABA_Synthesis_Inhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA Effect Decreased Inhibitory Neurotransmission (Seizures) GABA->Effect Leads to GAD->GABA Synthesis L_Allylglycine L-Allylglycine L_Allylglycine->GAD Inhibition

References

Spectroscopic Analysis of N-allyl Homoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometry fragmentation pattern for N-allyl homoserine. These predictions are derived from the known spectral data of L-homoserine, various allylic compounds, and N-acylated amino acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N-allyl Homoserine

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-1' (allyl)5.7 - 5.9ddtJ ≈ 17, 10, 6Olefinic proton, complex splitting due to coupling with cis, trans, and allylic protons.
H-2'a (allyl)5.1 - 5.3ddJ ≈ 17, 1.5Olefinic proton, trans to H-1'.
H-2'b (allyl)5.0 - 5.2ddJ ≈ 10, 1.5Olefinic proton, cis to H-1'.
H-3' (allyl)3.2 - 3.4dJ ≈ 6Allylic protons attached to nitrogen.
H-2 (α-proton)3.5 - 3.7tJ ≈ 6Methine proton adjacent to the carboxylic acid and amine.
H-3 (β-protons)1.8 - 2.0m-Methylene protons.
H-4 (γ-protons)3.6 - 3.8tJ ≈ 6Methylene protons adjacent to the hydroxyl group.
OHVariablebr s-Hydroxyl proton, chemical shift is concentration and solvent dependent.
NHVariablebr s-Amine proton, chemical shift is concentration and solvent dependent.
COOHVariablebr s-Carboxylic acid proton, chemical shift is concentration and solvent dependent.

Note: Predicted values are for a deuterated solvent such as D₂O or MeOD. The exact chemical shifts and coupling constants can vary based on the solvent, pH, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N-allyl Homoserine

CarbonPredicted Chemical Shift (ppm)Notes
C-1 (Carboxyl)175 - 180Carbonyl carbon of the carboxylic acid.
C-2 (α-carbon)55 - 60Methine carbon attached to the nitrogen and carboxyl group.
C-3 (β-carbon)30 - 35Methylene carbon.
C-4 (γ-carbon)60 - 65Methylene carbon attached to the hydroxyl group.
C-1' (allyl)130 - 135Olefinic methine carbon.
C-2' (allyl)115 - 120Terminal olefinic methylene carbon.
C-3' (allyl)50 - 55Allylic methylene carbon attached to nitrogen.
Predicted Mass Spectrometry Data

For mass spectrometry, electrospray ionization (ESI) in positive ion mode would be a suitable method. The expected mass-to-charge ratios (m/z) for the parent ion and major fragments are outlined below.

Table 3: Predicted ESI-MS Fragmentation for N-allyl Homoserine

m/zIonDescription
160.0923[M+H]⁺Protonated molecular ion (C₇H₁₄NO₃)
142.0817[M+H - H₂O]⁺Loss of water from the protonated parent ion.
114.0919[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide.
74.0606[C₃H₈NO]⁺Fragment corresponding to the homoserine backbone after loss of the allyl group and carboxyl group.
41.0391[C₃H₅]⁺Allyl cation.

Experimental Protocols

While a specific protocol for the synthesis of N-allyl homoserine is not explicitly detailed in the surveyed literature, a plausible synthetic route can be adapted from standard procedures for the N-alkylation of amino acids.

Synthesis of N-allyl Homoserine

This proposed synthesis involves the reaction of L-homoserine with an allyl halide under basic conditions.

Materials:

  • L-Homoserine

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Solvent (e.g., a mixture of water and ethanol)

  • Diethyl ether or ethyl acetate for extraction

  • Hydrochloric acid (HCl) for pH adjustment

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve L-homoserine in an aqueous solution of sodium bicarbonate.

  • Add a stoichiometric equivalent of allyl bromide to the solution. The reaction mixture is then stirred at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 6-7.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate to remove any unreacted allyl bromide and byproducts.

  • The aqueous layer containing the N-allyl homoserine can then be purified, for example, by ion-exchange chromatography.

  • The final product can be isolated by lyophilization or crystallization.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified N-allyl homoserine in a suitable deuterated solvent (e.g., D₂O, MeOD).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

Data Acquisition:

  • Acquire a full scan mass spectrum in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the protonated parent ion ([M+H]⁺) to obtain fragmentation data for structural elucidation.

Logical and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the analysis of N-allyl homoserine and a potential signaling pathway context.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start L-Homoserine reaction N-allylation Reaction start->reaction reagents Allyl Bromide, Base reagents->reaction purification Purification reaction->purification product N-allyl Homoserine purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (ESI-MS, MS/MS) product->ms data_analysis Data Interpretation nmr->data_analysis ms->data_analysis structure Structural Elucidation data_analysis->structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis of N-allyl homoserine.

signaling_pathway_analogy cluster_bacteria Bacterial Cell cluster_antagonist Potential Antagonistic Mechanism synthase AHL Synthase (LuxI) ahl N-acyl homoserine lactone (AHL) synthase->ahl Synthesis receptor AHL Receptor (LuxR) ahl->receptor Binding gene_expression Target Gene Expression (e.g., Virulence, Biofilm) receptor->gene_expression Activation receptor->gene_expression Inhibition nah N-allyl Homoserine (AHL Analog) nah->receptor Competitive Binding

Caption: Analogous signaling pathway illustrating the potential role of N-allyl homoserine as a quorum sensing antagonist.

Discussion

N-allyl homoserine, as an analog of N-acyl homoserine lactones (AHLs), holds potential as a modulator of bacterial quorum sensing. AHLs are signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation and virulence factor production.[1] The structural similarity of N-allyl homoserine to the core homoserine structure of AHLs suggests that it could act as a competitive inhibitor of AHL receptors, thereby disrupting quorum sensing pathways.

The spectroscopic data, once experimentally obtained, will be crucial for confirming the structure and purity of synthesized N-allyl homoserine. The predicted NMR and MS data in this guide provide a baseline for what to expect. The detailed experimental protocols offer a starting point for its synthesis and characterization.

Further research into N-allyl homoserine could involve biological assays to determine its efficacy as a quorum sensing inhibitor in various bacterial species. Such studies would be of significant interest to the drug development community in the search for novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the selective pressure for antibiotic resistance.

References

In Silico Modeling of 2-Prop-2-en-1-ylhomoserine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper presents a detailed guide to the in silico modeling of 2-Prop-2-en-1-ylhomoserine, a derivative of the amino acid homoserine. The methodologies outlined herein are designed to elucidate its potential protein interactions, binding affinities, and functional implications, which are critical for early-stage drug discovery and molecular research. This document provides standardized protocols for molecular docking and molecular dynamics simulations, summarizes hypothetical quantitative data in structured tables, and includes visual representations of key workflows and pathways to facilitate a deeper understanding of the computational analysis of this molecule.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and analyze potential drug candidates. By simulating molecular interactions computationally, researchers can predict the binding affinity of a ligand to a protein target, understand its mechanism of action, and refine its structure to improve efficacy and reduce off-target effects. The core of in silico modeling lies in two primary techniques: molecular docking, which predicts the preferred orientation of a molecule when bound to another, and molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time.

Potential Protein Targets for this compound

Given that this compound is a derivative of homoserine, its potential protein targets are likely to be enzymes involved in amino acid metabolism or signaling pathways where homoserine or its derivatives act as substrates or signaling molecules. A key enzyme in the biosynthesis pathway of several amino acids is Homoserine Dehydrogenase (HSD) , making it a prime candidate for interaction studies. In silico studies on HSD from various organisms, including pathogenic bacteria and fungi, have been conducted to identify potential inhibitors. For instance, studies have focused on identifying inhibitors for Homoserine Dehydrogenase from Paracoccidioides brasiliensis and Mycobacterium leprae as a strategy for developing novel antifungal and antibacterial agents.[1][2]

Another important class of proteins to consider are those involved in quorum sensing in bacteria, where N-acyl-homoserine lactones (AHLs) are key signaling molecules.[3][4] The homoserine lactone ring is a common feature of these molecules, and while this compound is not a lactone, its structural similarity to the homoserine backbone suggests potential interactions with AHL synthase or receptor proteins.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from in silico modeling of this compound with a putative protein target, such as Homoserine Dehydrogenase. These values are illustrative and based on typical results from similar studies.

Table 1: Molecular Docking Results for this compound against Homoserine Dehydrogenase

ParameterValueUnitDescription
Binding Affinity-8.5kcal/molThe estimated free energy of binding. A more negative value indicates a stronger binding interaction.
Inhibition Constant (Ki)0.5µMThe predicted concentration of the ligand required to inhibit 50% of the enzyme's activity.
Interacting ResiduesASP218, GLU224, LYS117-Key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand.
Hydrogen Bonds3-The number of hydrogen bonds formed between the ligand and the protein, indicating specific and strong interactions.

Table 2: Molecular Dynamics Simulation Parameters and Results

ParameterValueUnitDescription
Simulation Time100nsThe total time duration of the molecular dynamics simulation.
RMSD (Protein Backbone)1.5ÅRoot Mean Square Deviation of the protein backbone atoms, indicating the stability of the protein structure during the simulation.
RMSF (Ligand)0.8ÅRoot Mean Square Fluctuation of the ligand atoms, showing the flexibility of the ligand within the binding pocket.
MM-PBSA Binding Energy-45.2kcal/molAn end-point method to calculate the free energy of binding from the MD trajectory, providing a more accurate estimation than docking scores.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound against a protein target using AutoDock Vina.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., Homoserine Dehydrogenase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • Save the ligand structure in a MOL2 or SDF file format.

    • Convert the ligand file to the PDBQT format using AutoDock Tools, defining the rotatable bonds.

  • Grid Box Generation:

    • Identify the active site of the protein based on literature or by using site-finding tools.

    • Define a grid box that encompasses the entire active site to constrain the docking search space. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid.

    • Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand ranked by their binding affinity scores.

  • Analysis of Results:

    • Visualize the docked poses using molecular visualization software like PyMOL or VMD.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring pose.

Molecular Dynamics Simulation Protocol

This protocol describes the steps for running a molecular dynamics simulation of the this compound-protein complex using GROMACS.

  • System Preparation:

    • Use the best-docked pose of the ligand-protein complex as the starting structure.

    • Generate the topology files for the protein and the ligand using a force field such as AMBER or CHARMM. Ligand parameterization can be done using tools like the Antechamber package.

    • Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a two-step equilibration process.

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

      • NPT Equilibration: Run a simulation at constant temperature and pressure to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.

  • Production MD Run:

    • Run the production simulation for the desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics such as RMSD, RMSF, radius of gyration, and hydrogen bond occupancy.

    • Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

Visualizations

The following diagrams illustrate the key workflows and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Docking Simulation l_prep->dock grid->dock sys_prep System Preparation dock->sys_prep Best Pose dock_analysis Docking Pose Analysis dock->dock_analysis em Energy Minimization sys_prep->em eq Equilibration em->eq md_run Production MD Run eq->md_run traj_analysis Trajectory Analysis md_run->traj_analysis binding_energy Binding Energy Calculation traj_analysis->binding_energy

In Silico Modeling Workflow

signaling_pathway ligand This compound receptor Homoserine Dehydrogenase (HSD) ligand->receptor inhibition Inhibition product Aspartate-semialdehyde receptor->product substrate Homoserine substrate->receptor downstream Amino Acid Biosynthesis product->downstream inhibition->receptor

Hypothetical HSD Inhibition Pathway

References

A Technical Guide to the Discovery of Naturally Occurring N-Acyl Homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and significance of naturally occurring N-acyl homoserine lactone (AHL) analogs. AHLs are pivotal signaling molecules in quorum sensing (QS), a cell-to-cell communication process in Gram-negative bacteria that coordinates collective behaviors such as biofilm formation and virulence factor production.[1][2][3] The discovery of novel AHL analogs is crucial for advancing our understanding of bacterial communication and for developing new anti-infective strategies that disrupt these signaling pathways.

Introduction to N-Acyl Homoserine Lactones and Quorum Sensing

Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression.[2] The canonical QS system, first identified in the marine bacterium Vibrio fischeri, involves two key proteins: a LuxI-family synthase that produces a specific AHL molecule, and a LuxR-family receptor protein that binds the AHL.[2][4] As the bacterial population grows, AHLs accumulate. Once a threshold concentration is reached, the AHLs bind to their cognate LuxR receptors, which then act as transcriptional regulators to control the expression of target genes.[5][6]

The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain.[1][7] Variations in the length of this acyl chain (typically 4 to 14 carbons), along with modifications such as an oxo or hydroxyl group at the C-3 position, contribute to the diversity and specificity of these signaling molecules.[4][7]

Discovery of Novel Naturally Occurring AHL Analogs

While canonical AHL structures are well-documented, ongoing research continues to uncover a wide array of naturally occurring analogs with unconventional structures. These discoveries are expanding our knowledge of the chemical language used by bacteria.

Sources of Novel AHLs:

  • Marine Environments: Marine bacteria, particularly those from the families Flavobacteriaceae and Roseobacteraceae, have proven to be a rich source of novel AHLs and AHL-degrading enzymes.[8][9] For instance, a marine Mesorhizobium species was found to produce unprecedented long-chain AHLs, including 5-cis-3-oxo-C12-homoserine lactone.[8]

  • Plant-Associated Bacteria: Bacteria in the rhizosphere and other plant environments utilize AHL signaling for interactions with their plant hosts.[7][10] Some rhizobia, for example, produce a variety of AHLs that play a role in symbiotic processes.[7]

  • Plants as a Source of Mimics: Interestingly, plants themselves can produce substances that mimic the activity of bacterial AHLs, either stimulating or inhibiting QS-regulated behaviors.[11][12] These mimic compounds, found in exudates from plants like peas (Pisum sativum), represent a fascinating aspect of inter-kingdom communication and a potential source for novel QS modulators.[11][12]

Table 1: Examples of Naturally Occurring AHL Analogs and Mimics

Molecule Name/ClassSource Organism/EnvironmentKey Structural Features / ActivityReference(s)
5-cis-3-oxo-C12-HSL and 5-cis-C12-HSLMarine Mesorhizobium sp.Unprecedented long-chain (C12) AHLs with a cis configuration.[8]
3-oxo-C7-HLErwinia carotovora, Pantoea stewartiiAn uncommon AHL previously observed mainly in Serratia and Yersinia.[13][14]
Poly-hydroxylated long-chain AHLsMarine Rhodobacteraceae strainAcyl side chains up to 19 carbons with multiple hydroxyl groups.[15]
Halogenated FuranonesMarine red alga Delisea pulchraStructurally similar to AHLs; act as antagonists to AHL signaling.[3][7]
Uncharacterized AHL MimicsPea (Pisum sativum) seedling exudatesStimulate or inhibit AHL-regulated behaviors in bacterial reporters.[11][12]

Experimental Protocols for Discovery and Characterization

The identification of novel AHL analogs involves a multi-step workflow that combines biological screening with advanced analytical techniques.

  • Bacterial Cultivation: The source bacterium is cultured in an appropriate liquid medium to a high cell density to ensure the production and accumulation of AHLs.

  • Solvent Extraction: The culture supernatant is typically extracted with an organic solvent, such as ethyl acetate, to separate the AHLs from the aqueous medium.

  • Solid-Phase Extraction (SPE): As an alternative or additional purification step, the supernatant can be passed through a solid-phase extraction column (e.g., C18) to concentrate the AHLs.[8]

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the dried extract is reconstituted in a suitable solvent for further analysis.

Bacterial biosensors are genetically engineered strains that produce a detectable signal in response to the presence of AHLs. They are invaluable for the initial screening of extracts.[2][16][17]

  • Principle: These biosensors typically lack their own AHL synthase (a luxI homolog) but possess a functional AHL receptor (luxR homolog) linked to a reporter gene.[2][14] When an exogenous AHL binds to the LuxR protein, it activates the transcription of the reporter gene.[16]

  • Common Biosensor Strains:

    • Agrobacterium tumefaciens NTL4(pCF218)(pCF372): Detects a broad range of AHLs and produces β-galactosidase, leading to a blue color on plates containing X-Gal.[5][17]

    • Chromobacterium violaceum CV026: A mutant that has lost its ability to produce its native C6-HSL but will produce the purple pigment violacein in the presence of short-chain (C4-C8) AHLs.[16][17]

  • Methodology:

    • Thin-Layer Chromatography (TLC) Overlay: The crude extract is separated by TLC.

    • The TLC plate is then overlaid with a soft agar suspension of the biosensor strain.

    • The appearance of colored or luminescent spots on the plate indicates the presence of AHLs.

Once AHL activity is detected, the next step is to determine the precise chemical structure of the active molecules.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the primary tool for identifying both known and novel AHLs.[2][13][14][18]

    • Protocol: The extract is separated by HPLC, and the eluting compounds are ionized (commonly via electrospray ionization - ESI) and analyzed by a mass spectrometer.[19]

    • Identification of Novel AHLs: A non-targeted approach involves looking for the characteristic fragment ion of the homoserine lactone ring in MS/MS scans.[2][4][14] High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the parent ion and its fragments.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For completely novel structures, purification of the compound is necessary, followed by NMR analysis to confirm the complete structural connectivity and stereochemistry.[17][21][22] NMR provides unambiguous structural information that is complementary to MS data.[20][22][23]

After structural identification, the biological activity of the novel AHL analog is assessed.

  • Virulence Factor Inhibition Assays: The ability of the analog to inhibit the production of QS-controlled virulence factors (e.g., proteases, pyoverdin) in pathogens like Pseudomonas aeruginosa is quantified.[8]

  • Biofilm Formation Assays: The effect of the analog on biofilm development is typically measured using a crystal violet staining method in microtiter plates.[24][25]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure how the analog affects the expression of key QS-regulated genes.[24][25]

Table 2: Key Experimental Techniques in AHL Analog Discovery

TechniquePurposeKey Information Obtained
Bacterial Biosensors Initial screening and detection of AHL activity in extracts.Presence and general class (e.g., short vs. long chain) of AHLs.
HPLC-MS/MS Separation, identification, and quantification of AHLs.Retention time, exact mass of parent and fragment ions, tentative structure.
NMR Spectroscopy Definitive structural elucidation of purified novel compounds.Complete chemical structure, including stereochemistry.
Bioassays Functional characterization of the biological activity.Agonistic or antagonistic activity, impact on virulence and biofilm formation.

Visualizations of Key Pathways and Workflows

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_inside AHL LuxI->AHL_inside Synthesis LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL_inside->LuxR AHL_inside->Complex AHL_outside AHL AHL_inside->AHL_outside Diffusion (Low cell density) DNA Target DNA (lux box) Complex->DNA Binds Genes QS Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription SAM_AcylACP SAM + Acyl-ACP SAM_AcylACP->LuxI Substrates AHL_outside->AHL_inside Accumulation (High cell density)

Caption: A diagram of the canonical LuxI/LuxR AHL-mediated quorum sensing pathway.

AHL_Discovery_Workflow start Bacterial Culture (e.g., Marine Isolate) extraction Solvent or Solid-Phase Extraction start->extraction screening Biosensor Screening (TLC Overlay Assay) extraction->screening hplc_ms HPLC-MS/MS Analysis (Non-Targeted) screening->hplc_ms Active? Yes purification Purification of Active Compound (Prep-HPLC) hplc_ms->purification Novel Signal? Yes nmr NMR Spectroscopy purification->nmr structure Structure Elucidation nmr->structure bioassays Functional Bioassays (Virulence, Biofilm) structure->bioassays end Novel AHL Analog Characterized bioassays->end Quorum_Quenching cluster_lactonase Lactonase Action cluster_acylase Acylase Action AHL N-Acyl Homoserine Lactone (Active Signal) Lactonase AHL Lactonase AHL->Lactonase Acylase AHL Acylase AHL->Acylase Acyl_HS N-Acyl Homoserine (Inactive) Lactonase->Acyl_HS Hydrolyzes lactone ring H2O_in1->Lactonase FattyAcid Fatty Acid Acylase->FattyAcid HSL Homoserine Lactone Acylase->HSL H2O_in2->Acylase Hydrolyzes amide bond

References

A Technical Guide to Homoserine Biosynthesis and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoserine, a non-proteinogenic α-amino acid, is a key intermediate in the aspartate metabolic pathway, leading to the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. Its biotechnological production through microbial fermentation has garnered significant interest due to its applications as a chiral building block in the pharmaceutical and chemical industries. This guide provides an in-depth overview of the homoserine biosynthesis pathway, its regulation, and the metabolic engineering strategies employed to enhance its production in microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum. Detailed experimental protocols for key genetic and fermentation techniques are provided, along with a comprehensive compilation of quantitative data from various studies. Furthermore, this guide explores the role of homoserine derivatives in bacterial quorum sensing, a critical cell-to-cell communication system.

The Homoserine Biosynthesis Pathway

The biosynthesis of L-homoserine from L-aspartate is a three-step enzymatic pathway conserved in bacteria, plants, and fungi.[1] In industrial microorganisms like E. coli and C. glutamicum, this pathway is a critical branch point for the synthesis of several essential amino acids.

The key enzymes and their corresponding genes in E. coli are:

  • Aspartate Kinase (AK): Catalyzes the phosphorylation of L-aspartate to β-aspartyl-phosphate. E. coli possesses three isoenzymes of AK:

    • AK I, encoded by thrA, is a bifunctional enzyme with both aspartate kinase and homoserine dehydrogenase activity and is feedback inhibited by threonine.

    • AK II, encoded by metL, is also a bifunctional enzyme and its expression is regulated by methionine.[2]

    • AK III, encoded by lysC, is feedback inhibited by lysine.[1]

  • Aspartate-Semialdehyde Dehydrogenase (ASD): Encoded by the asd gene, this enzyme catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[3]

  • Homoserine Dehydrogenase (HDH): This enzyme reduces L-aspartate-β-semialdehyde to L-homoserine. In E. coli, this activity is carried out by the bifunctional enzymes AK I (thrA) and AK II (metL).[1]

The overall pathway can be visualized as follows:

Homoserine_Biosynthesis Aspartate L-Aspartate Aspartyl_Phosphate β-Aspartyl-phosphate Aspartate->Aspartyl_Phosphate Aspartate Kinase (thrA, metL, lysC) Aspartate_Semialdehyde L-Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Aspartate-Semialdehyde Dehydrogenase (asd) Homoserine L-Homoserine Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase (thrA, metL)

Figure 1: The L-homoserine biosynthesis pathway from L-aspartate.

Regulation of Homoserine Biosynthesis

The flux through the homoserine biosynthesis pathway is tightly regulated at multiple levels to prevent the overproduction of downstream amino acids. The primary regulatory mechanism is allosteric feedback inhibition of the key enzymes.

  • Aspartate Kinase: As mentioned, the activities of AK I and AK III are inhibited by their respective end-products, threonine and lysine.[1] This is a major bottleneck for the overproduction of homoserine.

  • Homoserine Dehydrogenase: The HDH activity of AK I is also subject to feedback inhibition by threonine.

This feedback inhibition is a critical target for metabolic engineering efforts aimed at increasing homoserine production.

Regulation_Pathway cluster_main Homoserine Biosynthesis Aspartate L-Aspartate Aspartyl_Phosphate β-Aspartyl-phosphate Aspartate->Aspartyl_Phosphate Aspartate Kinase (thrA, lysC) Aspartate_Semialdehyde L-Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde ASD Homoserine L-Homoserine Aspartate_Semialdehyde->Homoserine HDH (thrA) Threonine L-Threonine Aspartate Kinase\n(thrA, lysC) Aspartate Kinase (thrA, lysC) Threonine->Aspartate Kinase\n(thrA, lysC) inhibition HDH (thrA) HDH (thrA) Threonine->HDH (thrA) inhibition Lysine L-Lysine Lysine->Aspartate Kinase\n(thrA, lysC) inhibition

Figure 2: Feedback inhibition of the homoserine biosynthesis pathway.

Metabolic Engineering Strategies for Enhanced Homoserine Production

To overcome the tight regulation and divert carbon flux towards homoserine, several metabolic engineering strategies have been successfully implemented. These strategies often involve a combination of genetic modifications.[1][4]

3.1. Blocking Competing and Degradative Pathways

A primary strategy is to eliminate pathways that consume homoserine or its precursors. This involves knocking out key genes:

  • thrB (Homoserine Kinase): This gene encodes the enzyme that converts homoserine to O-phospho-L-homoserine, the first step in threonine biosynthesis. Deleting thrB is a crucial step to prevent the conversion of homoserine to threonine.[5]

  • metA (Homoserine O-succinyltransferase): This gene is responsible for the first step in methionine biosynthesis, converting homoserine to O-succinyl-L-homoserine. Its deletion prevents the channeling of homoserine into the methionine pathway.[5]

  • lysA (Diaminopimelate Decarboxylase): To increase the availability of the precursor L-aspartate-β-semialdehyde, the competing lysine biosynthesis pathway can be blocked by deleting lysA.

3.2. Overexpression of Key Biosynthetic Genes

To enhance the carbon flux towards homoserine, the genes encoding the key enzymes in the biosynthesis pathway are often overexpressed:

  • thrA : Overexpression of a feedback-resistant mutant of thrA (e.g., thrAfbr) is a common strategy to increase both aspartate kinase and homoserine dehydrogenase activities while bypassing threonine inhibition.[1]

  • asd : Increasing the expression of aspartate-semialdehyde dehydrogenase can further pull the metabolic flux from aspartate.

  • lysC : Overexpression of a feedback-resistant lysC mutant (lysCfbr) can also enhance the initial phosphorylation of aspartate.[1]

3.3. Enhancing Precursor Supply

Increasing the intracellular pool of the precursor L-aspartate is another effective strategy. This can be achieved by:

  • Overexpressing phosphoenolpyruvate carboxylase (ppc) or pyruvate carboxylase (pyc) to direct more carbon from the central metabolism towards oxaloacetate, the direct precursor of aspartate.[6]

  • Overexpressing aspartate aminotransferase (aspC) to facilitate the conversion of oxaloacetate to aspartate.

3.4. Modifying Transport Systems

Efficient export of homoserine from the cell is crucial to prevent feedback inhibition and potential toxicity at high intracellular concentrations.[1] This is often achieved by overexpressing exporter proteins such as RhtA and RhtB in E. coli or BrnFE in C. glutamicum.[7]

Metabolic_Engineering_Workflow Start Wild-type Strain (e.g., E. coli, C. glutamicum) Block_Competing Block Competing Pathways (ΔthrB, ΔmetA, ΔlysA) Start->Block_Competing Overexpress_Key Overexpress Feedback-Resistant Biosynthesis Genes (thrA^fbr, lysC^fbr) Block_Competing->Overexpress_Key Enhance_Precursor Enhance Precursor Supply (↑ppc, ↑aspC) Overexpress_Key->Enhance_Precursor Optimize_Export Optimize Export (↑rhtA/B, ↑brnFE) Enhance_Precursor->Optimize_Export Final_Strain High-Yielding Homoserine Producer Optimize_Export->Final_Strain

Figure 3: A typical workflow for the metabolic engineering of a homoserine-producing strain.

Quantitative Data on Homoserine Production

The following tables summarize key quantitative data from various metabolic engineering studies for L-homoserine production in E. coli and C. glutamicum.

Table 1: L-Homoserine Production in Engineered Escherichia coli

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
HS33ΔmetA, ΔthrB, ΔiclR, ↑thrAFed-batch37.570.31-[5]
E. coli W3110 derivativeΔmetA, ΔthrB, ΔlysA, ↑thrAfbrFed-batch60.1--[1]
E. coli derivativeΔmetA, ΔthrB, ↑thrAfbr, ↑asd, ↑lysCfbrFed-batch84.10.501.96[6]
E. coli derivativeSynthetic pathway engineering, cell division regulationFed-batch101.310.301.91[6]

Table 2: L-Homoserine Production in Engineered Corynebacterium glutamicum

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g mixed sugars)Productivity (g/L/h)Reference
C. glutamicum derivativeRedistribution of metabolic fluxesShake flask8.8--[7]
C. glutamicum derivativeCRISPR genome editing5 L bioreactor22.1--[6]
C. glutamicum derivativeDual-channel glycolysis5 L bioreactor63.5--[6]
C. glutamicum ATCC 13032 derivativeMixed sugar co-utilizationFed-batch bioreactor93.10.411.29[6]

Table 3: Kinetic Parameters of Key Enzymes in the Homoserine Biosynthesis Pathway

EnzymeOrganismSubstrateKm (mM)Vmax (μmol/min/mg)InhibitorKi (mM)Reference
Aspartate Kinase I (thrA)E. coliL-Aspartate--L-Threonine-[8]
Aspartate Kinase I (thrA)E. coliATP0.2---[9]
Homoserine Dehydrogenase I (thrA)E. coliL-Homoserine--L-Threonine-[10]
Homoserine Kinase (thrB)E. coliL-Homoserine0.15-L-Homoserine (substrate inhibition)~2[9]
Homoserine DehydrogenaseArthrobacter nicotinovoransL-Homoserine6.30180.70--[11]

Note: Specific kinetic parameters can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in the metabolic engineering of homoserine-producing strains.

5.1. Gene Knockout using CRISPR/Cas9 in Corynebacterium glutamicum

This protocol is adapted for the deletion of a target gene in C. glutamicum using a two-plasmid CRISPR/Cas9 system.[12][13]

  • Design of sgRNA:

    • Identify a 20-bp target sequence in the gene of interest that is immediately upstream of a 5'-NGG-3' protospacer adjacent motif (PAM).

    • Design and synthesize two complementary oligonucleotides encoding the 20-bp target sequence.

  • Construction of the sgRNA Expression Plasmid:

    • Clone the annealed oligonucleotides into a suitable sgRNA expression vector (e.g., pgRNA-target).

  • Construction of the Editing Template Plasmid:

    • Amplify the upstream and downstream homologous arms (typically 500-1000 bp) flanking the target gene.

    • Assemble the two homologous arms into a suicide vector via Gibson assembly or restriction-ligation cloning.

  • Transformation and Gene Deletion:

    • Prepare electrocompetent C. glutamicum cells expressing the Cas9 nuclease.

    • Co-transform the sgRNA expression plasmid and the editing template plasmid into the competent cells.

    • Plate the transformed cells on selective agar plates (e.g., containing appropriate antibiotics).

    • Incubate at a permissive temperature to allow for plasmid replication and homologous recombination.

  • Verification of Gene Deletion:

    • Screen colonies by colony PCR using primers flanking the target gene. A smaller PCR product will be observed for successful deletions.

    • Confirm the deletion by Sanger sequencing of the PCR product.

5.2. Overexpression of His-tagged Enzymes in E. coli

This protocol describes the overexpression and purification of a His-tagged enzyme for in vitro characterization.[14][15]

  • Cloning of the Target Gene:

    • Amplify the gene of interest from the source organism's genomic DNA.

    • Clone the gene into an expression vector containing a T7 promoter and an N- or C-terminal 6xHis-tag (e.g., pET series).

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the cells at a lower temperature (e.g., 16-25°C) for 4-16 hours to promote soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA resin column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE.

5.3. Fed-Batch Fermentation for High-Density Culture and Homoserine Production

This protocol outlines a general procedure for fed-batch fermentation of engineered E. coli for high-titer homoserine production.[16][17]

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a seed culture medium and grow overnight.

    • Use the seed culture to inoculate a larger volume of pre-culture medium and grow to a specific optical density.

  • Bioreactor Setup and Batch Phase:

    • Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., glucose), nitrogen source (e.g., ammonium sulfate), phosphate source, and trace elements.

    • Inoculate the bioreactor with the pre-culture.

    • Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels (e.g., 37°C, pH 7.0, DO > 20%).

    • Run the batch phase until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution containing the carbon source and other necessary components.

    • The feeding rate can be controlled to maintain a constant low substrate concentration, which helps to avoid the formation of inhibitory byproducts like acetate.

    • Continue the fermentation until the desired homoserine titer is reached.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to monitor cell growth (OD600), substrate consumption, and homoserine production.

5.4. Quantification of Homoserine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for quantifying homoserine in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (Optional but often required for UV detection):

    • Derivatize the amino acids in the sample with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make them detectable by UV or fluorescence detectors.

  • HPLC Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and a buffer) to separate the amino acids.

    • Detect the derivatized homoserine at the appropriate wavelength.

    • Quantify the homoserine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-homoserine.

Homoserine Derivatives in Signaling Pathways: Acyl-Homoserine Lactone (AHL) Quorum Sensing

Homoserine is a precursor to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing.[18] Quorum sensing allows bacteria to coordinate their gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and bioluminescence.[19]

In the well-studied quorum-sensing systems of Pseudomonas aeruginosa, there are two main AHL-based systems: the las system and the rhl system.[20]

  • The las system: The LasI synthase produces the AHL signal N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this molecule binds to the transcriptional regulator LasR, which then activates the expression of target genes, including those for virulence factors and the rhl system.[19]

  • The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). This signal molecule binds to the RhlR transcriptional regulator, leading to the expression of another set of genes, including those involved in biofilm formation and the production of rhamnolipids.[19]

The biosynthesis of the homoserine lactone ring of AHLs is derived from S-adenosylmethionine (SAM), which in turn is synthesized from methionine, a downstream product of homoserine.

Quorum_Sensing cluster_las las System cluster_rhl rhl System LasI LasI Synthase OxoC12HSL 3-oxo-C12-HSL LasI->OxoC12HSL produces LasR LasR Regulator OxoC12HSL->LasR binds & activates Las_Genes Virulence & rhlR Expression LasR->Las_Genes activates RhlI RhlI Synthase Las_Genes->RhlI activates C4HSL C4-HSL RhlI->C4HSL produces RhlR RhlR Regulator C4HSL->RhlR binds & activates Rhl_Genes Biofilm & Rhamnolipid Genes RhlR->Rhl_Genes activates

Figure 4: The hierarchical las and rhl acyl-homoserine lactone quorum-sensing systems in Pseudomonas aeruginosa.

Conclusion

The biosynthesis of L-homoserine represents a well-characterized metabolic pathway that is a prime target for metabolic engineering. Through a combination of rational and systems-level approaches, significant improvements in homoserine production have been achieved in microbial hosts. The detailed understanding of the pathway's regulation, coupled with the development of advanced genetic tools, has enabled the construction of highly efficient cell factories. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry who are working on the production of homoserine and other valuable amino acids. Furthermore, the connection of homoserine metabolism to bacterial signaling pathways highlights the broader physiological importance of this key metabolite. Future research will likely focus on further optimizing production strains through synthetic biology and systems biology approaches, as well as exploring novel applications for L-homoserine and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Prop-2-en-1-ylhomoserine into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and conformational rigidity.[1][2] One such unnatural amino acid, 2-Prop-2-en-1-ylhomoserine, more commonly known as O-allyl-homoserine, provides a versatile tool for peptide modification due to the presence of a reactive allyl group in its side chain. This functional handle allows for subsequent chemical modifications, such as peptide stapling or the introduction of labels and other moieties, thereby expanding the chemical space and therapeutic potential of peptide-based molecules.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected O-allyl-homoserine and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Key Applications

The primary application of incorporating O-allyl-homoserine into peptides is to facilitate post-synthetic modifications, most notably peptide stapling . This technique involves covalently linking the side chains of two amino acid residues to create a cyclic peptide.[4] Stapled peptides often exhibit enhanced alpha-helical conformation, increased resistance to proteolytic degradation, and improved cell permeability, all of which are desirable properties for therapeutic peptides.[4]

The allyl group of O-allyl-homoserine serves as a precursor for various cross-linking chemistries, including ring-closing metathesis when paired with another olefin-containing amino acid. This approach allows for the generation of all-hydrocarbon staples that can mimic the natural alpha-helical structure of peptides involved in protein-protein interactions.[3]

Data Presentation

Table 1: Summary of Key Parameters for Fmoc-L-Homoserine(O-allyl)-OH Synthesis and Incorporation

ParameterValue/RangeNotes
Fmoc-L-Homoserine(O-allyl)-OH Synthesis Yield 70-85%Based on typical yields for similar amino acid derivatizations.
Coupling Efficiency in SPPS >98%Achievable with standard coupling reagents like HBTU/HOBt or HATU. Monitoring with a Kaiser test is recommended.[5]
Allyl Group Deprotection Yield >95%Using Pd(PPh₃)₄ and a scavenger like phenylsilane. Microwave-assisted methods can significantly reduce reaction time.
Purity of Crude Peptide VariableDependent on peptide sequence and synthesis efficiency.
Purity of Final Stapled Peptide >98%Achievable after purification by reverse-phase HPLC.[6]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Homoserine(O-allyl)-OH

This protocol describes the synthesis of the Fmoc-protected O-allyl-homoserine building block required for SPPS. The synthesis starts from commercially available Fmoc-L-homoserine.

Materials:

  • Fmoc-L-homoserine

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), suspend Fmoc-L-homoserine (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Fmoc-L-Homoserine(O-allyl)-OH as a white solid.

Expected Yield: 70-85%.

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-L-Homoserine(O-allyl)-OH A Fmoc-L-homoserine B Deprotonation (NaH, DMF, 0°C to RT) A->B 1. C Allylation (Allyl bromide, 0°C to RT) B->C 2. D Workup and Purification C->D 3. E Fmoc-L-Homoserine(O-allyl)-OH D->E 4. SPPS_Workflow cluster_spps Fmoc-SPPS Cycle Start Start with Fmoc-protected resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest End Final Deprotection & Cleavage Washing2->End KaiserTest->Coupling Positive Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection Signaling_Pathway_Concept cluster_pathway Modulation of a Protein-Protein Interaction StapledPeptide Stapled Peptide (containing modified homoserine) ProteinA Protein A (e.g., MDM2) StapledPeptide->ProteinA Binds to StapledPeptide->Inhibition Interaction Protein-Protein Interaction ProteinA->Interaction ProteinB Protein B (e.g., p53) ProteinB->Interaction Downstream Downstream Signaling (e.g., Apoptosis) Interaction->Downstream Inhibits Inhibition->Interaction

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2-Prop-2-en-1-ylhomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid 2-Prop-2-en-1-ylhomoserine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This versatile building block, featuring an allyl group, opens avenues for various peptide modifications, including hydrocarbon stapling for helix stabilization and subsequent functionalization via click chemistry.

Introduction

This compound, also known as 2-allylhomoserine, is a non-proteinogenic amino acid that serves as a valuable tool in peptide chemistry and drug discovery. Its terminal olefin functionality allows for post-synthetic modifications, most notably ring-closing metathesis (RCM) to create "stapled" peptides.[1][2] Stapled peptides are synthetic peptides with a reinforced alpha-helical structure, leading to enhanced proteolytic resistance, increased cell permeability, and improved target binding affinity.[2][3] These properties make them promising candidates for modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable."[1][4]

This document outlines the necessary protocols for the synthesis of the Fmoc-protected this compound monomer, its incorporation into a peptide sequence via automated or manual SPPS, and a representative application in creating a stapled peptide to modulate a key signaling pathway.

Synthesis of Fmoc-2-Prop-2-en-1-ylhomoserine-OH

The synthesis of the Fmoc-protected amino acid is a prerequisite for its use in SPPS. A plausible synthetic route, adapted from established procedures for similar unnatural amino acids, is presented below.

Protocol 2.1: Synthesis of Fmoc-2-Prop-2-en-1-ylhomoserine-OH

This protocol is based on the alkylation of a suitable precursor.

Materials:

  • Commercially available protected homoserine derivative (e.g., Boc-Hse(Trt)-OMe)

  • Allyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Reagents for deprotection of Boc, Trt, and methyl ester groups

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Allylation: Dissolve the protected homoserine derivative in anhydrous THF under an inert atmosphere. Add NaH portion-wise at 0°C, followed by the dropwise addition of allyl bromide. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer, concentrate, and proceed with the sequential deprotection of the Boc, Trt, and methyl ester protecting groups using standard literature procedures.

  • Fmoc Protection: Dissolve the resulting free amino acid in a 10% solution of sodium bicarbonate in water and dioxane. Add a solution of Fmoc-OSu in dioxane and stir at room temperature overnight.

  • Purification: Acidify the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield Fmoc-2-Prop-2-en-1-ylhomoserine-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-2-Prop-2-en-1-ylhomoserine-OH into a peptide sequence using an automated peptide synthesizer. This protocol can be adapted for manual synthesis.[5]

Protocol 3.1: Automated SPPS of a Peptide Containing this compound

Materials and Equipment:

  • Automated peptide synthesizer

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)[5]

  • Fmoc-protected amino acids (standard and Fmoc-2-Prop-2-en-1-ylhomoserine-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[5]

  • Deprotection agent: 20% piperidine in dimethylformamide (DMF)[5]

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[5]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow to react for 30-60 minutes. For the sterically demanding this compound, a double coupling may be beneficial to ensure high coupling efficiency.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Representative SPPS Cycle Parameters

StepReagent/SolventTime
SwellingDMF30-60 min
Fmoc Deprotection20% Piperidine in DMF2 x 10 min
WashingDMF5 x 1 min
CouplingFmoc-AA, HBTU, DIPEA in DMF30-60 min
WashingDMF, DCM5 x 1 min

Application: Stapled Peptide for Targeting a Pro-Survival Protein

Peptides containing this compound can be used to create hydrocarbon-stapled peptides to mimic α-helical domains involved in critical protein-protein interactions. A prominent example is the interaction between the pro-apoptotic BH3 domain and pro-survival B-cell lymphoma 2 (Bcl-2) family proteins, a key signaling node in apoptosis regulation.[3]

Experimental Workflow: Synthesis and Evaluation of a Stapled BH3 Peptide

The following workflow describes the generation of a stapled peptide designed to bind to a pro-survival Bcl-2 family member, thereby inducing apoptosis.

experimental_workflow A Linear Peptide Synthesis (SPPS with Fmoc-2-Prop-2-en-1-ylhomoserine) B On-Resin Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) A->B Linear Peptide on Resin C Cleavage and Purification (TFA, RP-HPLC) B->C Stapled Peptide on Resin D Stapled Peptide Characterization (Mass Spectrometry, CD Spectroscopy) C->D Purified Stapled Peptide E In Vitro Binding Assay (Fluorescence Polarization) D->E Characterized Stapled Peptide F Cellular Uptake Assay (Confocal Microscopy) E->F G Cell Viability Assay (MTT or similar) F->G H Target Protein (e.g., Mcl-1) H->E Binding Partner I Cancer Cell Line I->F I->G

Caption: Workflow for the synthesis and evaluation of a stapled peptide.

Signaling Pathway Modulation: Inhibition of Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival Bcl-2 family protein often overexpressed in cancer, making it an attractive therapeutic target. A stapled peptide mimicking the BH3 domain of a pro-apoptotic protein can bind to the hydrophobic groove of Mcl-1, displacing its natural binding partners and triggering apoptosis.

signaling_pathway cluster_0 Normal Cell Survival cluster_1 Apoptosis Induction by Stapled Peptide Mcl1 Mcl-1 (Pro-survival) BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis StapledPeptide Stapled BH3 Peptide (containing this compound) Mcl1_2 Mcl-1 StapledPeptide->Mcl1_2 Binds and Inhibits BaxBak_2 Bax/Bak BaxBak_2->Apoptosis Activates

Caption: Modulation of the Mcl-1 signaling pathway by a stapled peptide.

Quantitative Data

The efficiency of incorporating unnatural amino acids can vary. The following table provides expected outcomes based on similar studies. Actual results should be determined empirically.

Table 2: Expected Quantitative Data for SPPS with this compound

ParameterExpected ValueMethod of Determination
Coupling Efficiency>95% (with double coupling)Kaiser Test or Fmoc-release UV monitoring
Crude Peptide Purity70-85%RP-HPLC
Final Purity (post-HPLC)>98%RP-HPLC
Overall Yield15-30%Based on initial resin loading

Conclusion

The incorporation of this compound into peptides via SPPS provides a powerful tool for developing novel peptide-based therapeutics and research probes. The protocols and application examples provided herein offer a solid foundation for researchers to explore the potential of this versatile unnatural amino acid in their own work. Careful optimization of coupling and cleavage conditions will be key to achieving high yields and purity of the final peptide products.

References

Application Notes and Protocols: Utilizing 2-Prop-2-en-1-ylhomoserine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities for a wide range of applications in research, diagnostics, and therapeutics. Among the diverse array of ncAAs, 2-Prop-2-en-1-ylhomoserine, commonly known as allylhomoserine, provides a versatile chemical handle for bioorthogonal conjugation. The terminal allyl group allows for highly specific chemical modifications of proteins, facilitating the attachment of probes, drugs, or other biomolecules without interfering with native biological processes.

These application notes provide a comprehensive overview of the methodologies for incorporating allylhomoserine into proteins and its subsequent application in protein engineering and drug development. Due to the limited availability of specific data for this compound, this document leverages protocols and data from the closely related and more extensively studied analogue, S-allyl-homocysteine, to provide a practical guide for researchers.

Data Summary

Quantitative data for the incorporation efficiency of unnatural amino acids can vary significantly based on the specific amino acid, the expression system, the engineered aminoacyl-tRNA synthetase (aaRS), and the protein of interest. The following table summarizes typical incorporation efficiencies and characterization data for proteins containing ncAAs, providing a general reference for expected outcomes.

ParameterTypical ValuesAnalytical Method(s)Reference
Incorporation Efficiency
- In vivo (E. coli)20 - 80%Mass Spectrometry, Western Blot[1][2]
- In vitro (Cell-free)>95%Mass Spectrometry, SDS-PAGE[3]
Protein Yield 1 - 10 mg/LSDS-PAGE, BCA/Bradford Assay[4]
Mass Shift Confirmation Expected mass ± 1 DaMass Spectrometry (ESI-MS, MALDI-TOF)[1][5]
Bioorthogonal Reaction Yield 40 - 90%SDS-PAGE, Fluorescence Imaging, Mass Spectrometry[6]

Experimental Protocols

General Workflow for Site-Specific Incorporation of Allylhomoserine

The successful incorporation of allylhomoserine into a target protein at a specific site relies on the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes allylhomoserine and charges it onto an orthogonal tRNA, which in turn recognizes a unique codon (typically an amber stop codon, UAG) introduced at the desired site in the gene of interest.

experimental_workflow cluster_gene_engineering Gene Engineering cluster_expression Protein Expression cluster_analysis Purification & Analysis start Target Gene mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) start->mutagenesis vector Cloning into Expression Vector mutagenesis->vector transformation Co-transformation into E. coli (with orthogonal aaRS/tRNA) vector->transformation culture Cell Culture with Allylhomoserine transformation->culture induction Induce Protein Expression culture->induction harvest Cell Harvest induction->harvest purification Protein Purification (e.g., Affinity Chromatography) harvest->purification characterization Characterization (SDS-PAGE, MS) purification->characterization conjugation Bioorthogonal Conjugation characterization->conjugation final_product Functionalized Protein conjugation->final_product

Figure 1: General workflow for protein engineering with allylhomoserine.
Protocol for In Vivo Incorporation of Allylhomoserine in E. coli

This protocol is adapted from methodologies for incorporating methionine analogues and provides a starting point for expressing proteins containing allylhomoserine.[4][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest with an amber stop codon at the desired position.

  • Plasmid encoding the engineered allylhomoserine-tRNA synthetase (AlHS) and its cognate orthogonal tRNA.

  • LB medium and M9 minimal medium.

  • This compound.

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD600 of 0.05. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.[7]

  • Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.[8]

Characterization by Mass Spectrometry

Confirmation of allylhomoserine incorporation is crucial and is typically achieved through mass spectrometry.[5][9]

Procedure:

  • Sample Preparation: Purify the expressed protein using a suitable method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Intact Mass Analysis:

    • Desalt the purified protein.

    • Analyze by ESI-MS or MALDI-TOF to determine the molecular weight of the intact protein. The observed mass should correspond to the theoretical mass of the protein with the incorporated allylhomoserine.

  • Peptide Mapping (for site-specific confirmation):

    • Denature, reduce, and alkylate the purified protein.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide containing the modification and confirm the mass shift corresponding to the incorporation of allylhomoserine at the amber codon position.

Bioorthogonal Conjugation: Thiol-Ene Reaction

The allyl group of the incorporated allylhomoserine can be specifically modified using a variety of bioorthogonal reactions. The thiol-ene reaction is a common method for conjugating thiol-containing molecules (e.g., fluorescent dyes, biotin, drugs) to the protein.[10]

thiol_ene_reaction Protein Protein-Allylhomoserine + Protein-> Thiol Thiol-containing molecule (e.g., Fluorescent Probe-SH) Thiol-> Radical Radical Initiator (e.g., UV light) Product Conjugated Protein Radical->Product ->Radical

References

Application Notes and Protocols: 2-Prop-2-en-1-ylhomoserine as a Bioorthogonal Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the use of 2-Prop-2-en-1-ylhomoserine, also known as O-allylhomoserine, as a versatile chemical probe for monitoring the activity of specific enzymes. This non-canonical amino acid serves as a substrate for certain enzymes and contains a bioorthogonal allyl group. This functional handle allows for the subsequent chemical ligation of a reporter molecule, enabling the detection and quantification of enzymatic activity.

Two primary applications are detailed below:

  • Monitoring the activity of O-acetylhomoserine sulfhydrylase (OAHS) , a key enzyme in the methionine biosynthesis pathway.

  • Assessing the activity of engineered methionyl-tRNA synthetase (MetRS) for the incorporation of non-canonical amino acids into proteins.

Principle of Detection

The core principle behind using this compound as an enzyme probe is a two-step process. First, the enzyme of interest recognizes and processes the molecule. In the case of OAHS, it is a direct substrate. For MetRS, it can be charged onto a tRNA molecule. The second step involves the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the allyl group of this compound and a tetrazine-conjugated reporter molecule (e.g., a fluorophore). This reaction is highly specific and occurs rapidly under physiological conditions, allowing for the sensitive detection of the enzymatic product.

Data Presentation

The following tables present illustrative quantitative data for the application of this compound as an enzyme probe.

Table 1: Hypothetical Kinetic Parameters of E. coli O-acetylhomoserine sulfhydrylase (OAHS) with this compound

SubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)
O-acetylhomoserine (native)150251.67 x 105
This compound450153.33 x 104

Table 2: Illustrative Labeling Efficiency of an Engineered Methionyl-tRNA Synthetase (MetRS*) with this compound in a Cell-Based Assay

Amino AcidConcentration (µM)Reporter FluorophoreMean Fluorescence Intensity (Arbitrary Units)
Methionine (control)100Tetrazine-FITC10.5
This compound100Tetrazine-FITC850.7
No Amino Acid (background)-Tetrazine-FITC5.2

Mandatory Visualizations

signaling_pathway cluster_enzymatic_reaction Enzymatic Reaction cluster_detection Bioorthogonal Detection probe This compound (Probe) enzyme Enzyme (e.g., OAHS or MetRS*) probe->enzyme product Allyl-modified Product enzyme->product Catalysis labeled_product Labeled Product (Detectable Signal) product->labeled_product IEDDA Click Reaction reporter Tetrazine-Reporter (e.g., Fluorophore) reporter->labeled_product

Caption: General workflow for enzyme activity detection.

experimental_workflow cluster_in_vitro In Vitro Assay (OAHS) cluster_cell_based Cell-Based Assay (MetRS*) step1a 1. Incubate purified OAHS with This compound step2a 2. Add Tetrazine-Fluorophore step1a->step2a step3a 3. Quench reaction step2a->step3a step4a 4. Measure fluorescence step3a->step4a step1b 1. Culture cells expressing MetRS* in media with this compound step2b 2. Lyse cells step1b->step2b step3b 3. Add Tetrazine-Fluorophore to lysate step2b->step3b step4b 4. SDS-PAGE and in-gel fluorescence scanning step3b->step4b

Caption: Comparative experimental workflows.

Experimental Protocols

Protocol 1: In Vitro Activity Assay for O-acetylhomoserine sulfhydrylase (OAHS)

This protocol describes a continuous kinetic assay to determine the activity of purified OAHS using this compound as a substrate.

Materials:

  • Purified OAHS enzyme

  • This compound stock solution (100 mM in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-FITC), 10 mM stock in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare a 90 µL reaction mixture containing assay buffer and varying concentrations of this compound (e.g., from 10 µM to 2 mM).

  • Add the reporter: To each well, add 5 µL of the Tetrazine-FITC stock solution to a final concentration of 500 µM.

  • Initiate the reaction: Add 5 µL of a solution containing the purified OAHS enzyme to each well to initiate the reaction. The final enzyme concentration should be in the nanomolar range and determined empirically.

  • Monitor fluorescence: Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 490 nm excitation and 525 nm emission for FITC).

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence increase curves.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Cell-Based Assay for Engineered Methionyl-tRNA Synthetase (MetRS*) Activity

This protocol outlines a method to assess the ability of an engineered MetRS to incorporate this compound into proteins in a cellular context.

Materials:

  • Mammalian cells expressing the engineered MetRS (MetRS*)

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • This compound stock solution (100 mM in water)

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Alexa Fluor 647), 10 mM stock in DMSO

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • In-gel fluorescence scanner

Procedure:

  • Cell Culture and Labeling:

    • Plate the MetRS*-expressing cells and grow to 70-80% confluency.

    • Wash the cells twice with PBS and replace the complete medium with methionine-free medium.

    • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free medium supplemented with 100 µM this compound. As a negative control, use methionine-free medium without any amino acid supplement. As a positive control for protein synthesis, use medium supplemented with 100 µM methionine.

    • Incubate the cells for 4-16 hours.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Add an appropriate volume of Lysis Buffer and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Bioorthogonal Labeling:

    • To 50 µg of total protein from each sample, add the Tetrazine-Alexa Fluor 647 to a final concentration of 100 µM.

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • SDS-PAGE and Fluorescence Detection:

    • Add SDS-PAGE loading buffer to the labeled lysates and boil for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Scan the gel using an in-gel fluorescence scanner with appropriate laser and emission filter settings for the chosen fluorophore (e.g., Alexa Fluor 647).

    • The intensity of the fluorescent bands corresponding to newly synthesized proteins will be proportional to the activity of the engineered MetRS with this compound.

Application Notes and Protocols for Metabolic Labeling of Proteins with Homoserine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ability to specifically label and track proteins within a complex cellular environment is a cornerstone of modern biological research. Metabolic labeling, a powerful technique where cells are supplied with modified amino acids that are incorporated into newly synthesized proteins, offers a non-invasive and highly specific method for studying proteomes. This document provides detailed application notes and protocols for the metabolic labeling of proteins using non-canonical amino acid analogs of homoserine.

While specific literature on 2-Prop-2-en-1-ylhomoserine is not widely available, the principles and protocols outlined here are based on well-established methods using analogous compounds, such as azidohomoalanine (AHA) and other "clickable" amino acids.[1][2] The "2-Prop-2-en-1-yl" group, an allyl moiety, provides a bioorthogonal handle that can be chemically modified for protein detection and enrichment, similar to the azide and alkyne groups used in click chemistry.[3][4][5] These methods are invaluable for researchers, scientists, and drug development professionals seeking to monitor protein synthesis, identify protein subpopulations, and visualize protein dynamics in living systems.

Principle of the Method

The metabolic labeling of proteins with homoserine analogs is a two-step process that combines cellular metabolism with bioorthogonal chemistry.

  • Metabolic Incorporation: A non-canonical amino acid, which is an analog of a natural amino acid (in this case, homoserine is a precursor to methionine), is introduced to the cell culture media.[6] The cellular translational machinery recognizes this analog and incorporates it into newly synthesized proteins in place of the corresponding canonical amino acid.[1] For this to be successful, the analog must be non-toxic to the cells and be a substrate for the cell's aminoacyl-tRNA synthetases.[4]

  • Bioorthogonal Ligation ("Click Chemistry"): The incorporated non-canonical amino acid carries a small, inert chemical handle (the "bioorthogonal" group), such as an azide, alkyne, or in the case of this compound, an allyl group. This handle does not interfere with cellular processes. Following labeling, the cells are lysed, and the proteome is treated with a probe molecule containing a complementary reactive group. This probe can be a fluorophore for imaging, a biotin tag for affinity purification, or another molecule for specific applications.[1][7] The reaction between the bioorthogonal handle on the protein and the probe is highly specific and occurs under biocompatible conditions, a concept known as "click chemistry".[3][5]

Visualizing the Workflow

Metabolic Labeling Workflow Overall Workflow of Metabolic Labeling and Detection cluster_CellCulture Step 1: Metabolic Incorporation cluster_Detection Step 2: Bioorthogonal Ligation cluster_Analysis Step 3: Downstream Analysis Cells Cells Labeled_Proteome Proteome with Incorporated Analog Cells->Labeled_Proteome Protein Synthesis ncAA Homoserine Analog (e.g., this compound) ncAA->Cells Add to Media Lysis Cell Lysis Labeled_Proteome->Lysis Click_Reaction Click Chemistry Reaction Lysis->Click_Reaction Detected_Proteins Labeled Proteins with Reporter Click_Reaction->Detected_Proteins Probe Reporter Probe (Fluorophore/Biotin) Probe->Click_Reaction Imaging Fluorescence Imaging Detected_Proteins->Imaging Enrichment Affinity Purification (e.g., Streptavidin beads) Detected_Proteins->Enrichment MS Mass Spectrometry Enrichment->MS

Caption: A diagram illustrating the workflow of metabolic protein labeling.

Application Notes

Advantages of Metabolic Labeling with Homoserine Analogs:

  • High Specificity: Only newly synthesized proteins are labeled, allowing for the study of dynamic changes in the proteome.

  • Minimal Perturbation: The small size of the bioorthogonal handle is less likely to affect protein structure and function compared to larger tags like GFP.[5]

  • Versatility: A wide range of reporter tags can be attached, enabling various downstream applications from the same labeled sample.

  • Temporal Control: The labeling window can be precisely controlled by the duration of exposure to the non-canonical amino acid.

Experimental Considerations:

  • Choice of Analog: The ideal analog should be efficiently incorporated into proteins without significant toxicity. It is crucial to perform dose-response and viability assays.

  • Labeling Media: For efficient incorporation, it is often necessary to use media depleted of the corresponding natural amino acid (e.g., methionine-free media for AHA labeling).

  • Click Reaction Conditions: The copper catalyst used in the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells, so this reaction is typically performed on fixed cells or cell lysates.[3] For live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a copper catalyst, is preferred.[3] If using an allyl-containing amino acid, a suitable bioorthogonal reaction such as thiol-ene coupling would be employed, often initiated by UV light.

Applications in Research and Drug Development:

  • Monitoring Global Protein Synthesis: Quantifying the rate of new protein synthesis in response to stimuli, stress, or drug treatment.

  • Proteome Profiling: Identifying and quantifying newly synthesized proteins using mass spectrometry (a technique often referred to as BONCAT - Bioorthogonal Non-Canonical Amino Acid Tagging).[1]

  • Visualization of Protein Localization: Tracking the location of newly synthesized proteins within cells or tissues.

  • Target Engagement Studies: Assessing how a drug affects the synthesis of specific proteins.

Experimental Protocols

The following are generalized protocols for metabolic labeling in mammalian cell culture. These should be optimized for your specific cell line and experimental goals.

Protocol 1: Metabolic Labeling of Proteins in Cell Culture

  • Cell Seeding: Plate mammalian cells on an appropriate culture vessel (e.g., multi-well plates, coverslips for imaging) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare methionine-free DMEM (or other appropriate base medium). For labeling, supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of free methionine.

  • Starvation (Optional but Recommended): Gently wash the cells with pre-warmed PBS. Replace the standard growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • Labeling: Replace the starvation medium with freshly prepared labeling medium containing the desired concentration of the homoserine analog (e.g., 25-100 µM of AHA). The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically.

  • Cell Lysis or Fixation:

    • For Lysis: Wash cells twice with cold PBS. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice for 30 minutes. Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the labeled proteome.

    • For Imaging: Wash cells with PBS and proceed with fixation using 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

Protocol 2: Click Chemistry Reaction for Protein Visualization (on Fixed Cells)

This protocol assumes labeling with an azide-containing amino acid like AHA and detection with an alkyne-fluorophore.

  • Permeabilization: After fixation, wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.[7]

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

    • 3 µM alkyne-fluorophore

    • 1 mM CuSO₄

    • 10 mM sodium ascorbate (prepare fresh)

    • Buffer (e.g., PBS)

  • Click Reaction: Wash the cells with 3% BSA in PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using fluorescence microscopy.

Visualizing the Chemistry

CuAAC_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_Azide Protein-N₃ Triazole_Product Protein-Triazole-R' Protein_Azide->Triazole_Product Alkyne_Probe R'-(C≡CH) Alkyne_Probe->Triazole_Product Catalyst Cu(I) Catalyst->Triazole_Product catalyst mTOR_Signaling Investigating mTOR Signaling on Protein Synthesis Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 eIF4E eIF4E 4EBP1->eIF4E Translation Increased Protein Synthesis (Measured by ncAA incorporation) eIF4E->Translation

References

Application Notes and Protocols: Click Chemistry Applications of Allyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl-containing amino acids in click chemistry, a powerful tool for bioconjugation, drug development, and materials science. The unique reactivity of the allyl group, particularly in thiol-ene "click" reactions, allows for efficient and specific modification of peptides and proteins under mild conditions.[1][2][3] This document details the synthesis of key building blocks, their incorporation into peptides, and various applications with detailed experimental protocols.

Introduction to Allyl-Containing Amino Acids in Click Chemistry

Allyl-containing amino acids are non-canonical amino acids that feature a terminal alkene functionality. This functional group serves as a versatile handle for a variety of chemical modifications, most notably the photoinitiated thiol-ene "click" reaction.[1][4] This reaction proceeds via a radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage.[2] The reaction is characterized by its high efficiency, rapid kinetics, and orthogonality to many other functional groups found in biological systems, making it an ideal tool for bioconjugation.[2][5]

Commonly used allyl-containing amino acids include L-allylglycine and derivatives where the allyl group is attached to the side chain of other amino acids, such as through an allyloxycarbonyl (Alloc) protecting group on lysine.[4] These amino acids can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[6]

Applications

The versatility of the thiol-ene click reaction with allyl-containing amino acids has led to a wide range of applications in peptide and protein chemistry.

Peptide Cyclization

Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts. The on-resin cyclization of peptides containing both a cysteine residue (as the thiol source) and an allyl-containing amino acid is a highly efficient method for creating cyclic peptides.[1][4][6] This intramolecular thiol-ene reaction can be initiated by UV light in the presence of a photoinitiator, leading to rapid and high-yielding cyclization.[4][7]

Bioconjugation and Surface Modification

The allyl group provides a specific site for the conjugation of various molecules to peptides, including fluorescent dyes, imaging agents, and drug molecules.[8][9][10] This allows for the targeted delivery of therapeutics and the development of diagnostic tools. Furthermore, peptides functionalized with allyl groups can be immobilized on surfaces modified with thiols, enabling the creation of bioactive materials for cell culture and biosensor applications.

Hydrogel Formation

Peptides containing multiple allyl groups can be crosslinked with dithiol-containing molecules to form hydrogels.[5][11] These hydrogels are useful for 3D cell culture, tissue engineering, and controlled drug release applications.[3][5][11][12] The formation of the hydrogel can be controlled by light, allowing for spatiotemporal control over its properties.[5][11]

Peptide Stapling

"Stapled" peptides are synthetic peptides in which the secondary structure (e.g., an alpha-helix) is constrained by a synthetic brace. This can enhance the peptide's cell permeability and target affinity. Thiol-ene click chemistry can be used to create this brace by reacting a cysteine residue with an allyl-containing amino acid incorporated at a specific distance within the peptide sequence.

Quantitative Data

The following tables summarize quantitative data from various studies on the efficiency of thiol-ene click reactions involving allyl-containing amino acids.

Table 1: On-Resin Peptide Cyclization Yields via Thiol-Ene Reaction

Peptide SequenceAlkene SourceReaction TimeYield (%)Reference
Ac-Cys-Ala-Lys(Alloc)-Ala-Ala-NH2Lys(Alloc)20 min24[2]
Ac-Cys-Ala-Lys(Norbornene)-Ala-Ala-NH2Lys(Norbornene)20 min37[2]
H-Cys(Trt)-Ala-Gly-AllylGly-Ala-NH-ResinAllylglycine1 h~70[7]
H-Cys(Trt)-Ala-Gly-A6c-Ala-NH-Resin6-aminohexenoic acid1 h~70[7]

Table 2: Thiol-Ene Modification of Allylglycine-Containing Peptides

PeptideThiol ReagentReaction ConditionsConversion/Yield (%)Reference
Ac-Ala-AllylGly-Ala-NH2Thioacetic acidDPAP, UV (365 nm), DMF>95 (Conversion)[8]
Ac-Ala-AllylGly-Ala-NH2Boc-Cys-OHDPAP, UV (365 nm), DMF>90 (Yield)[2]
GSHAllyl alcoholDPAP, UV, DMF/H2O81 (Isolated Yield)[2]
RGD-peptideThiolated PEGIrgacure 2959, UV, DES:H2O62 (Isolated Yield)[13]

Experimental Protocols

Synthesis of Fmoc-L-allylglycine

This protocol describes the synthesis of Fmoc-L-allylglycine, a key building block for incorporating an allyl group into peptides.

Materials:

  • L-allylglycine

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve L-allylglycine and sodium bicarbonate in a mixture of acetone and water.

  • Add Fmoc-OSu to the solution while stirring.

  • Stir the resulting white suspension at room temperature for 20 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Acidify the reaction mixture to pH 2 with concentrated HCl.

  • Remove acetone under reduced pressure.

  • Extract the aqueous suspension with DCM.

  • Combine the organic phases, wash with dilute HCl and water, and dry over MgSO4.

  • Concentrate the solution under reduced pressure to obtain Fmoc-L-allylglycine as a colorless solid.[14]

Solid-Phase Peptide Synthesis (SPPS) with Allylglycine

This protocol outlines the general workflow for incorporating allylglycine into a peptide sequence using Fmoc-based SPPS.

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AllylGly-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n cycles Cleavage Cleavage from Resin (TFA cocktail) Wash2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Procedure:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 7 minutes.[15]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.[15]

  • Amino Acid Coupling: Activate Fmoc-L-allylglycine with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed for at least 4 hours.[15]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[16]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Peptide Cyclization via Thiol-Ene Click Chemistry

This protocol describes the cyclization of a peptide containing both cysteine and an allyl-containing amino acid on the solid support.

Workflow Diagram:

Thiol_Ene_Cyclization Start Resin-bound linear peptide (with Cys and Allyl-AA) Deprotection Side-chain deprotection (if necessary) Start->Deprotection Reaction_Setup Suspend resin in DMF with photoinitiator (DPAP) Deprotection->Reaction_Setup Irradiation Irradiate with UV light (365 nm) Reaction_Setup->Irradiation Wash Wash resin (DMF, DCM) Irradiation->Wash Cleavage Cleave cyclic peptide from resin Wash->Cleavage Purification Purify cyclic peptide (RP-HPLC) Cleavage->Purification

References

Protocols for N-Alkylation of Amino Acids in Peptide Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amino acids is a crucial modification in peptide synthesis, offering a powerful tool to enhance the therapeutic properties of peptide-based drugs. Introducing alkyl groups to the nitrogen atom of the peptide backbone can significantly improve metabolic stability, membrane permeability, and conformational rigidity, leading to peptides with increased oral bioavailability and enhanced biological activity. This document provides detailed application notes and protocols for several common methods of N-alkylation of amino acids used in peptide synthesis.

Reductive Amination

Reductive amination is a widely employed method for the N-alkylation of the N-terminal amino acid of a peptide on a solid support. This two-step process involves the formation of a Schiff base intermediate by reacting the primary amine of the peptide with an aldehyde or ketone, followed by reduction of the imine to a secondary amine.

Quantitative Data Summary
Alkyl GroupAldehyde/KetoneReducing AgentSolventReaction TimeYield (%)Purity (%)
MethylFormaldehydeNaBH(OAc)₃1% AcOH in DMF2 x 30 min>90High
IsobutylIsobutyraldehydeNaBH(OAc)₃1% AcOH in DMF2 x 30 min>90High
BenzylBenzaldehydeNaBH(OAc)₃1% AcOH in DMF2 x 30 min>90High
Experimental Protocol: On-Resin Reductive Amination
  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Schiff Base Formation and Reduction:

    • Prepare a solution of the aldehyde (10 equivalents) in 1% acetic acid in DMF.

    • Add the aldehyde solution to the resin, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)₃, 10 equivalents).

    • Shake the reaction mixture at room temperature for 30 minutes.

    • Repeat the addition of the aldehyde and reducing agent and shake for another 30 minutes.

  • Washing: Wash the resin with DMF (5 x 1 min), methanol (3 x 1 min), and DCM (3 x 1 min).

  • Confirmation of Alkylation: Perform a Kaiser test to confirm the absence of primary amines. A negative Kaiser test (yellow beads) indicates successful alkylation.

  • Peptide Elongation: Proceed with the coupling of the next amino acid.

Workflow Diagram

Reductive_Amination_Workflow Start Fmoc-Deprotected Peptide-Resin Aldehyde Add Aldehyde (e.g., Formaldehyde) Start->Aldehyde Reducer Add Reducing Agent (NaBH(OAc)₃) Aldehyde->Reducer Reaction Reaction (Room Temp, 2 x 30 min) Reducer->Reaction Wash Wash Resin Reaction->Wash End N-Alkylated Peptide-Resin Wash->End

Caption: Workflow for on-resin reductive amination.

Alkylation with Alkyl Halides

Direct alkylation of the peptide backbone with alkyl halides is a classical approach. This method is often performed on a protected peptide to avoid side reactions with other nucleophilic side chains. The use of a suitable base is crucial for the deprotonation of the amide nitrogen.

Quantitative Data Summary
Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideAg₂ODMF252493-98[1]
Ethyl IodideDBUDMF251High[2][3]
Benzyl BromideK₂CO₃DMF251286[1]
Experimental Protocol: On-Resin N-Alkylation with Methyl Iodide
  • Resin Preparation: Start with the peptide-bound resin with the N-terminus protected (e.g., with a Boc group) and side chains protected as necessary.

  • Swelling: Swell the resin in DMF for 1 hour.

  • Alkylation Reaction:

    • Add a solution of methyl iodide (10 equivalents) in DMF to the resin.

    • Add silver oxide (Ag₂O, 5 equivalents) to the suspension.

    • Shake the reaction mixture at room temperature for 24 hours in the dark.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).

  • Deprotection and Cleavage: Proceed with the standard deprotection and cleavage protocols to obtain the N-alkylated peptide.

Logical Relationship Diagram

Alkyl_Halide_Alkylation Peptide Protected Peptide-Resin Reaction N-Alkylation Peptide->Reaction AlkylHalide Alkyl Halide (e.g., CH₃I) AlkylHalide->Reaction Base Base (e.g., Ag₂O) Base->Reaction Product N-Alkylated Peptide-Resin Reaction->Product

Caption: Key components for N-alkylation with alkyl halides.

Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction is a mild and efficient method for the N-alkylation of sulfonamides, which can be readily adapted for peptide synthesis on a solid support. This method involves the activation of an alcohol with a phosphine and a dialkyl azodicarboxylate to facilitate the alkylation of a 2-nitrobenzenesulfonyl (o-NBS) protected amine.

Quantitative Data Summary
AlcoholPhosphineAzodicarboxylateSolventReaction TimeYield (%)
MethanolPPh₃DEADTHF/DCM10 minHigh[4]
EthanolPPh₃DEADTHF/DCM10 minHigh[4]
IsopropanolPPh₃DEADTHF/DCM20 minModerate[4]
Experimental Protocol: On-Resin Fukuyama-Mitsunobu N-Alkylation
  • o-NBS Protection:

    • Treat the Fmoc-deprotected peptide-resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and diisopropylethylamine (DIEA, 4 equivalents) in DCM for 30 minutes.[2][5]

    • Wash the resin with DCM and DMF.

  • Mitsunobu Reaction:

    • Swell the o-NBS protected resin in a 1:1 mixture of tetrahydrofuran (THF) and DCM.

    • In a separate flask, dissolve triphenylphosphine (PPh₃, 5 equivalents) and the desired alcohol (10 equivalents) in THF/DCM.

    • Slowly add diethyl azodicarboxylate (DEAD, 5 equivalents) to the solution at 0°C.

    • Add the pre-activated solution to the resin and shake for 10-20 minutes at room temperature.[4]

  • Washing: Wash the resin with THF, DCM, and DMF.

  • o-NBS Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in DMF for 2 x 5 minutes.

  • Washing: Wash the resin with DMF and DCM.

  • Peptide Elongation: Proceed with the coupling of the next amino acid.

Experimental Workflow Diagram

Fukuyama_Mitsunobu_Workflow Start Fmoc-Deprotected Peptide-Resin NBS_Protection o-NBS Protection Start->NBS_Protection Mitsunobu Mitsunobu Reaction (Alcohol, PPh₃, DEAD) NBS_Protection->Mitsunobu NBS_Deprotection o-NBS Deprotection Mitsunobu->NBS_Deprotection End N-Alkylated Peptide-Resin NBS_Deprotection->End

Caption: Workflow for on-resin Fukuyama-Mitsunobu N-alkylation.

Direct Catalytic N-Alkylation with Alcohols

A greener and more atom-economical approach to N-alkylation involves the direct coupling of unprotected amino acids with alcohols, catalyzed by transition metal complexes (e.g., Ruthenium or Iridium).[6][7] This method produces water as the only byproduct and often proceeds with high selectivity and retention of stereochemistry.[2][6][8][9][10][11]

Quantitative Data Summary
Amino AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
ProlineEthanolRu-complexNeat9018>99[6]
Glycine1-NonanolRu-complexToluene11018>90[6]
Phenylalanine1-ButanolRu-complexToluene1101885[6]
Experimental Protocol: Catalytic N-Alkylation of an Unprotected Amino Acid
  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add the unprotected amino acid (1 mmol), the Ruthenium catalyst (e.g., Shvo's catalyst, 0.01 mmol, 1 mol%), and the alcohol (10 mmol).

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 90-110°C) with stirring for 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is volatile, remove it under reduced pressure.

    • If the product precipitates, it can be isolated by filtration. Otherwise, standard purification techniques like column chromatography may be employed.

Signaling Pathway Analogy Diagram

Catalytic_Alkylation_Pathway cluster_reactants Reactants AminoAcid Amino Acid (Primary Amine) Catalyst Ru or Ir Catalyst AminoAcid->Catalyst Alcohol Alcohol Alcohol->Catalyst Intermediate Intermediate Complex Catalyst->Intermediate Product N-Alkylated Amino Acid Intermediate->Product Water Water (Byproduct) Intermediate->Water Microwave_Alkylation_Workflow Start Protected Peptide-Resin Reagents Add Alkylation Reagents Start->Reagents Microwave Microwave Irradiation (e.g., 60°C, 5 min) Reagents->Microwave Wash_Deprotect Wash & Deprotect Microwave->Wash_Deprotect End N-Alkylated Peptide-Resin Wash_Deprotect->End

References

Application Notes and Protocols: Site-Specific Incorporation of Unnatural Amino Acids into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to incorporate unnatural amino acids (Uaas) at specific sites within a protein sequence represents a powerful tool in protein engineering and drug development.[][2][3] This technology, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins.[3][4] By expanding the canonical 20 amino acid alphabet, researchers can enhance protein stability, modulate enzymatic activity, and create proteins with novel therapeutic properties.[][5]

The most established method for site-specific Uaa incorporation is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][7][8] This orthogonal system functions independently of the host cell's translational machinery and is engineered to recognize a specific Uaa and a unique codon, typically a nonsense or frameshift codon, that has been introduced into the gene of interest.[6][7] This application note will provide a detailed overview of the methodologies, key components, and applications of this technology, along with comprehensive experimental protocols.

Methodologies for Uaa Incorporation

Several methods have been developed for the site-specific incorporation of Uaas. The most common are amber suppression and frameshift suppression.

  • Amber Suppression: This technique utilizes the amber stop codon (UAG) to encode the Uaa.[7][9] An orthogonal aaRS/tRNA pair is introduced into the host cell, where the tRNA has been engineered to recognize the UAG codon (tRNACUA).[7][9] When the ribosome encounters the UAG codon in the mRNA, the acylated tRNACUA delivers the Uaa, allowing for the continuation of translation and the incorporation of the Uaa into the polypeptide chain.[7][9] A primary challenge with this method is the competition between the suppressor tRNA and the endogenous release factor 1 (RF1), which also recognizes the amber codon and can lead to premature termination of translation.[9]

  • Frameshift Suppression: This method employs a four-base (quadruplet) codon to direct the incorporation of the Uaa.[10][11] An orthogonal tRNA with a corresponding four-base anticodon reads the quadruplet codon, causing a ribosomal frameshift and allowing for the insertion of the Uaa.[10] This strategy is advantageous as it can be used to incorporate multiple different Uaas into the same protein by using distinct quadruplet codons and corresponding orthogonal pairs.[10][11]

Key Components of the Uaa Incorporation System

The successful site-specific incorporation of a Uaa relies on three key components:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is responsible for specifically recognizing and attaching the Uaa to its cognate tRNA.[6] The aaRS must be "orthogonal," meaning it does not recognize any of the host cell's endogenous tRNAs or amino acids.[6][8]

  • Orthogonal tRNA: This tRNA is engineered to be recognized exclusively by the orthogonal aaRS and to decode a specific codon (e.g., the amber codon UAG).[6][8] It should not be aminoacylated by any of the host's endogenous aaRSs.[6]

  • Target Protein Expression Vector: The gene encoding the protein of interest must be mutated to introduce the desired codon (e.g., an amber codon) at the site of Uaa incorporation.[12]

Quantitative Data Summary

The efficiency and fidelity of Uaa incorporation can vary depending on the specific Uaa, the orthogonal pair, the expression system, and the location of the incorporation site. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Uaa Incorporation Efficiencies in E. coli

Unnatural Amino AcidOrthogonal SystemReporter ProteinIncorporation Efficiency (%)Reference
p-Azido-L-phenylalanine (pAzF)MjTyrRS/tRNATyrCUASuperfolder GFP~50[13]
p-Benzoyl-L-phenylalanine (pBpa)MjTyrRS/tRNATyrCUAMyoglobin~40[14]
Nε-acetyl-L-lysine (AcK)MbPylRS/tRNAPylCUAsfGFP~60[15]

Table 2: Comparison of Uaa Incorporation Efficiencies in Mammalian Cells

Unnatural Amino AcidOrthogonal SystemReporter ProteinIncorporation Efficiency (%)Reference
3-iodo-L-tyrosineEcTyrRS/BsttRNATyrCUARas protein~25[16]
p-Azido-L-phenylalanine (pAzF)MjTyrRS/tRNATyrCUAGFPUp to 1 µg per 2x107 cells[17][18]
Nε-tert-Boc-lysine (eBK)MbPylRS/MmtRNAPylCUAEGFPHigh[19]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol describes the incorporation of the photo-crosslinkable Uaa, p-Azido-L-phenylalanine (pAzF), into a target protein in E. coli using an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal MjTyrRS-pAzF variant and the MjtRNATyrCUA (e.g., pEVOL-pAzF).

  • LB medium and agar plates with appropriate antibiotics.

  • p-Azido-L-phenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Arabinose.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05. Add pAzF to a final concentration of 1 mM.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce the expression of the orthogonal pair with 0.02% arabinose and the target protein with 1 mM IPTG.

  • Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of pAzF by mass spectrometry.

Protocol 2: Site-Specific Incorporation of a Uaa in Mammalian Cells

This protocol outlines a general procedure for incorporating a Uaa into a target protein expressed in mammalian cells.[12]

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO).

  • Expression vector for the target protein with an in-frame amber codon.

  • Expression vector for the orthogonal aaRS/tRNA pair.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Unnatural amino acid.

Methodology:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate or flask at an appropriate density to reach 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the target protein expression vector and the orthogonal pair expression vector using a suitable transfection reagent according to the manufacturer's protocol.[16]

  • Uaa Supplementation: After 4-6 hours of transfection, replace the medium with fresh medium containing the Uaa at a final concentration of 0.5-1 mM.

  • Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Analysis: Analyze the expression of the full-length target protein containing the Uaa by Western blotting using an antibody against the protein or an epitope tag.

  • Protein Purification (Optional): For larger-scale expression, purify the protein using affinity chromatography.

  • Verification of Incorporation: Confirm the incorporation of the Uaa by mass spectrometry.

Visualizations

Uaa_Incorporation_Workflow cluster_plasmids Genetic Components cluster_cell Host Cell cluster_protein Output Target_Gene Target Gene (with amber codon) Transcription Transcription Target_Gene->Transcription Orthogonal_Pair Orthogonal aaRS/tRNA Pair Orthogonal_Pair->Transcription Translation Translation Transcription->Translation Modified_Protein Protein with Uaa Translation->Modified_Protein Uaa Unnatural Amino Acid Uaa->Translation

Caption: Workflow for site-specific Uaa incorporation.

Amber_Suppression_Mechanism cluster_ribosome Ribosome cluster_factors Competing Factors cluster_outcomes Translation Outcomes mRNA mRNA with UAG codon A_site A-site mRNA->A_site UAG codon enters A-site tRNA_Uaa tRNA-Uaa A_site->tRNA_Uaa Binds to UAG RF1 Release Factor 1 A_site->RF1 Binds to UAG P_site P-site Incorporation Uaa Incorporation (Full-length protein) tRNA_Uaa->Incorporation Termination Premature Termination (Truncated protein) RF1->Termination

Caption: Mechanism of amber suppression for Uaa incorporation.

References

Synthesis and Evaluation of N-Acyl-Homoserine Lactone (AHL) Analogs for Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Microbiology and Drug Development

These application notes provide a comprehensive guide for the synthesis and biological evaluation of N-acyl-homoserine lactone (AHL) analogs as modulators of bacterial quorum sensing (QS). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anti-infective agents that target bacterial communication.

Introduction to Quorum Sensing and N-Acyl-Homoserine Lactones

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs).[1] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and substitution.[1] The biosynthesis of AHLs is catalyzed by LuxI-type synthases, and their detection is mediated by LuxR-type transcriptional regulators.[1] Upon binding to its cognate AHL, the LuxR-type receptor activates the transcription of target genes, often including those responsible for virulence factor production, biofilm formation, and antibiotic resistance. The disruption of QS signaling, a strategy known as quorum quenching, is a promising approach for the development of novel antimicrobial therapies that are less likely to induce resistance compared to traditional antibiotics.

Synthesis of N-Acyl-Homoserine Lactone Analogs

The synthesis of AHL analogs is a crucial step in the exploration of structure-activity relationships and the development of potent QS modulators. A common and effective method for synthesizing a diverse library of AHL analogs is the acylation of the L-homoserine lactone core.

General Protocol for the Synthesis of N-Acyl-Homoserine Lactone Analogs

This protocol describes a general method for the synthesis of AHL analogs by reacting L-homoserine lactone hydrobromide with an appropriate acylating agent, such as an acid chloride, under Schotten-Baumann conditions.[2][3]

Materials:

  • L-homoserine lactone hydrobromide

  • Desired acid chloride (e.g., 4-bromophenylacetyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution: Dissolve L-homoserine lactone hydrobromide (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Addition of Acylating Agent: To the vigorously stirred solution, add a solution of the desired acid chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-homoserine lactone analog.

  • Characterization: Confirm the structure and purity of the synthesized analog using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation of AHL Analogs

The biological activity of synthesized AHL analogs can be assessed using a variety of in vitro assays that measure their ability to inhibit or activate QS-regulated phenotypes.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

Chromobacterium violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by a C6-HSL-mediated QS system.[4][5] The mutant strain C. violaceum CV026 is unable to produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs. This makes it an excellent reporter strain for screening QS inhibitors.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Synthesized AHL analogs

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Prepare Assay Plate: In a 96-well microtiter plate, add LB broth containing a sub-micromolar concentration of C6-HSL (to induce violacein production).

  • Add Test Compounds: Add the synthesized AHL analogs to the wells at various concentrations. Include a positive control (C6-HSL only) and a negative control (LB broth only). Use DMSO as a solvent control.

  • Inoculate with Bacteria: Add the overnight culture of C. violaceum CV026 to each well to a final optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Quantify Violacein: After incubation, quantify the violacein production. This can be done by lysing the cells and measuring the absorbance of the extracted violacein at 585 nm.

  • Data Analysis: Calculate the percentage inhibition of violacein production for each concentration of the AHL analog compared to the positive control. Determine the IC₅₀ value, which is the concentration of the analog that inhibits 50% of violacein production.

Protocol 2: Biofilm Inhibition Assay in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that relies on QS to regulate the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are highly resistant to antibiotics.[6][7] The crystal violet assay is a common method to quantify biofilm formation.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Synthesized AHL analogs

  • DMSO

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

  • Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well microtiter plate, add the diluted bacterial culture to each well.

  • Add Test Compounds: Add the synthesized AHL analogs to the wells at various concentrations. Include a positive control (bacteria only) and a negative control (broth only). Use DMSO as a solvent control.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • Wash: Carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain Biofilm: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash and Solubilize: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Solubilize the stained biofilm by adding 30% acetic acid to each well.

  • Quantify Biofilm: Transfer the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the AHL analog compared to the positive control.

Quantitative Data of AHL Analog Activity

The following tables summarize the inhibitory activity of representative AHL analogs against QS-regulated phenotypes in C. violaceum and P. aeruginosa.

Table 1: Inhibition of Violacein Production in C. violaceum CV026 by N-Sulfonyl Homoserine Lactone Analogs [4]

CompoundSubstituent (R)IC₅₀ (µM)
5h 4-Fluorophenyl1.64
5k 4-Chlorophenyl1.66
5i 4-Bromophenyl2.58
5j 4-Iodophenyl3.12
5g 3-Chlorophenyl5.25
5f 2-Chlorophenyl10.5
5e Phenyl25.3
5l Naphthyl48.49
5a Methyl>50
5d Propyl>50

Table 2: Inhibition of Biofilm Formation in P. aeruginosa PAO1 by Phenylacetyl-HSL Analogs [8]

Compound No.Inhibition of Biofilm Formation (%) at 200 µM
1 H4-Br~20
2 H2-Cl~30
3 H4-Cl~65
4 H2-F~25
5 H4-F~40
6 H4-NO₂~0
7 H4-CH₃~35
8 H4-OCH₃~30
9 CH₃4-Br~55
10 C₂H₅4-Br>60

Visualization of Signaling Pathways and Experimental Workflows

LuxR-AHL Signaling Pathway

The following diagram illustrates the canonical LuxR-AHL quorum sensing pathway in Gram-negative bacteria.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Design of AHL Analogs synthesis Synthesis of Analogs start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Violacein Inhibition Assay) characterization->screening Test Synthesized Compounds secondary_assay Secondary Assays (e.g., Biofilm Inhibition Assay) screening->secondary_assay virulence_assay Virulence Factor Assays (e.g., Pyocyanin, Elastase) secondary_assay->virulence_assay data_analysis Data Analysis (IC50, % Inhibition) virulence_assay->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: N-Allyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-allyl amino acid synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-allylation of amino acids.

Question: My N-allylation reaction has a very low yield or is not proceeding. What are the common causes and how can I fix it?

Answer: Low or no yield is a frequent issue stemming from several factors related to reagents, conditions, or the substrate itself.

  • Insufficient Basicity: The amine nitrogen must be deprotonated to become sufficiently nucleophilic. If a weak base is used, the reaction may not proceed.

    • Solution: Switch to a stronger base. For amino acid esters, bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are common. For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be effective.

  • Poor Reagent Reactivity: The chosen allylating agent may not be reactive enough.

    • Solution: Allyl bromide is generally more reactive than allyl chloride. Palladium-catalyzed allylation using allylic carbonates is also a highly efficient method.[1][2]

  • Solvent Choice: The reaction medium significantly impacts reaction rates.

    • Solution: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN). These solvents effectively solvate the cation from the base while leaving the nucleophilic amine anion reactive.

  • Steric Hindrance: Bulky side chains on the amino acid can sterically hinder the approach of the allylating agent to the nitrogen atom.

    • Solution: Increase the reaction temperature or extend the reaction time. Microwave irradiation can sometimes overcome steric barriers by providing localized, rapid heating.[2]

Question: I am observing significant amounts of a di-allylated product. How can I promote mono-allylation?

Answer: Over-alkylation is a classic problem in amine alkylation because the mono-allylated product is often more nucleophilic than the starting primary amine.[3][4]

  • Control Stoichiometry: The most direct approach is to limit the amount of the allylating agent.

    • Solution 1: Use the amino acid as the excess reagent. A 2 to 5-fold excess of the amine component can statistically favor mono-allylation.

    • Solution 2: Add the allylating agent (e.g., allyl bromide) slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at all times, reducing the chance of the product reacting again.

  • Use of Protecting Groups: An alternative strategy is to use a protecting group that can be removed later.

    • Solution: N-alkylation can be achieved on sulfonamides (e.g., N-tosyl or N-nosyl protected amino acids), followed by deprotection. The sulfonamide nitrogen's acidity allows for selective alkylation.[5]

Question: My reaction is producing unwanted O-allylated byproducts. How can this be prevented?

Answer: Amino acids possess multiple nucleophilic sites, primarily the α-amino group and the carboxylate group. In amino acids with hydroxyl side chains (Ser, Thr, Tyr), the hydroxyl group is also a potential site for allylation.

  • Protecting Functional Groups: The most robust solution is to protect competing nucleophilic sites.

    • Carboxylic Acid: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to N-allylation. This removes the nucleophilic carboxylate.

    • Hydroxyl Groups: Side-chain hydroxyls should be protected with standard protecting groups (e.g., benzyl or silyl ethers) if O-allylation is a persistent issue.

  • Reaction Condition Control: In some cases, selectivity can be achieved by tuning the reaction conditions.

    • Solution: The choice of base and solvent can influence the chemoselectivity between N- and O-allylation. For instance, using sodium methoxide (NaOMe) in ethyl acetate (EtOAc) has been shown to favor O-allylation, suggesting that avoiding these conditions could suppress it.[1]

Question: How can I remove the N-allyl group after it has served its purpose as a protecting group?

Answer: The N-allyl group is valued for its stability but requires specific conditions for cleavage, which can be challenging, especially in complex molecules like peptides.[6]

  • Palladium-Catalyzed Cleavage: This is the most common and effective method.

    • Solution: A Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used in the presence of an allyl scavenger (e.g., N-methylaniline, morpholine, or dimedone). The catalyst forms a π-allyl complex, which is then captured by the scavenger.[7]

  • Rhodium or Ruthenium-Based Methods: These offer alternative pathways for deallylation.

    • Solution: The reaction involves an initial isomerization of the N-allyl group to an enamine, catalyzed by a Rhodium or Ruthenium complex. The resulting enamine is then hydrolyzed or cleaved via ozonolysis to release the free amine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for introducing an N-allyl group? A1: The most common laboratory reagents are allyl halides, such as allyl bromide, due to their high reactivity.[2] Allylic carbonates are also used, particularly in palladium-catalyzed reactions which offer high efficiency and control.[1]

Q2: Which solvents are optimal for N-allylation reactions? A2: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices as they effectively dissolve the amino acid derivatives and promote the Sₙ2 reaction pathway.

Q3: How can I monitor the progress of my N-allylation reaction? A3: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used. ¹H NMR spectroscopy of an aliquot from the reaction mixture can also confirm the formation of the N-allyl group by identifying its characteristic signals.

Q4: What are the best methods for purifying N-allyl amino acids? A4: The purification method depends on the properties of the product.

  • Flash Column Chromatography: This is the most common method for purifying protected N-allyl amino acid esters. A silica gel stationary phase is used with a mobile phase gradient of ethyl acetate and hexanes.

  • Crystallization: If the product is a stable solid, crystallization can be an effective method for achieving high purity.

  • Acid-Base Extraction: For unprotected N-allyl amino acids, which are zwitterionic, purification can sometimes be achieved by careful pH-controlled extractions.

Q5: Can N-allylation cause racemization at the stereocenter? A5: Yes, racemization is a potential risk, especially under harsh basic conditions or elevated temperatures.[5] The α-proton can be abstracted by a strong base, leading to a loss of stereochemical integrity. It is crucial to use the mildest conditions possible and to verify the enantiomeric purity of the product, for example, by chiral HPLC.

Visual Guides & Workflows

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yield N-allylation reaction.

TroubleshootingWorkflow start Low Yield in N-Allylation Reaction check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_no SM Not Consumed check_sm->sm_no No sm_yes SM Consumed check_sm->sm_yes Yes cause1 Possible Cause: - Inactive Reagents - Insufficient Base/Temp - Steric Hindrance sm_no->cause1 check_product Is Desired Product Formed? sm_yes->check_product solution1 Solution: - Check Reagent Quality - Use Stronger Base / Increase Temp - Switch to a More Reactive Allyl Source cause1->solution1 prod_no Product Not Formed check_product->prod_no No prod_yes Product Formed, But Yield is Low check_product->prod_yes Yes cause2 Possible Cause: - Decomposition of SM/Product - Incorrect Reaction Conditions prod_no->cause2 cause3 Possible Cause: - Competing Side Reactions (Di-allylation) - Purification Issues (Product Loss) prod_yes->cause3 solution2 Solution: - Run at Lower Temperature - Verify Solvent and pH - Check for Air/Moisture Sensitivity cause2->solution2 solution3 Solution: - Use Excess Amine / Slow Addition - Optimize Chromatography/ Workup Procedure cause3->solution3

Caption: Troubleshooting decision tree for low-yield reactions.

General Experimental Workflow

This diagram illustrates the typical sequence of steps in an N-allylation experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow protect Protect Amino Acid (e.g., Esterification) setup Setup Reaction: - Dry Glassware - Inert Atmosphere (N2/Ar) protect->setup dissolve Dissolve Substrate & Add Base setup->dissolve add_allyl Add Allylating Agent dissolve->add_allyl monitor Monitor Reaction (TLC / LC-MS) add_allyl->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Standard workflow for N-allyl amino acid synthesis.

Data Summary

Table 1: Comparison of Selected N-Allylation Conditions

Substrate Example Allylating Agent Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Diphenylamine Allyl Bromide KOH DMSO 70 12 ~55% [2]
Amino Alcohol Allyl Bromide NaH DMF RT 16 88% (O-allyl)
Amino Alcohol Allyl Bromide NaH DMF RT 16 81% (N,O-bis)

| N-Tosyl-t-butylglycine | Allyl Carbonate | NaOMe | EtOAc | RT | 5 | Good |[1] |

Table 2: Troubleshooting Quick Reference

Problem Common Cause(s) Suggested Solution(s)
Low/No Yield Inactive reagents, insufficient base, low temperature. Check reagent purity, use a stronger base (e.g., NaH), increase temperature.
Di-allylation Product is more nucleophilic, excess allylating agent. Use a large excess of the amine, add allylating agent slowly.
O-allylation Unprotected carboxyl or hydroxyl groups. Protect functional groups (esterification, ether formation) before allylation.
Racemization Harsh basic conditions. Use milder bases (K₂CO₃), lower reaction temperature, minimize reaction time.

| Deprotection Fails | Catalyst poisoning, wrong catalyst/scavenger system. | Use Pd(PPh₃)₄ with a suitable scavenger (e.g., morpholine). Consider Rh/Ru methods. |

Experimental Protocols

Protocol 1: General N-allylation of an Amino Acid Ester with Allyl Bromide

Materials:

  • Amino acid methyl ester hydrochloride (1.0 equiv)

  • Allyl bromide (1.1 - 2.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amino acid methyl ester hydrochloride (1.0 equiv) and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.

  • Add potassium carbonate (3.0 equiv) to the suspension. The K₂CO₃ will neutralize the hydrochloride salt and act as the base for the N-allylation.

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Add allyl bromide (1.1 equiv for mono-allylation; may require optimization) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS. The reaction may take anywhere from 6 to 24 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-allyl amino acid ester.

Protocol 2: Palladium-Catalyzed Deprotection of an N-Allyl Group

Materials:

  • N-allyl protected amino acid/peptide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 - 0.1 equiv)

  • Allyl scavenger, e.g., Morpholine (20-30 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dichloromethane (DCM))

  • Inert atmosphere setup (N₂ or Argon)

Procedure:

  • Dissolve the N-allyl protected substrate (1.0 equiv) in the anhydrous, degassed solvent in a flask under an inert atmosphere.

  • Add the allyl scavenger (e.g., morpholine, 20 equiv) to the solution.

  • In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.05 equiv) and add it to the reaction mixture in one portion. The mixture may turn yellow or orange.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography to remove the catalyst, scavenger, and byproducts, yielding the deprotected amine. An acidic wash during workup can also help remove the basic scavenger.

References

Technical Support Center: Optimizing Coupling of 2-Prop-2-en-1-ylhomoserine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the coupling efficiency of the unnatural amino acid 2-Prop-2-en-1-ylhomoserine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when incorporating this compound in SPPS?

The primary challenges are suspected to be related to the steric hindrance from the allyl group, which can slow down the coupling reaction. Additionally, the terminal double bond of the allyl group may be susceptible to side reactions under certain SPPS conditions, although this is not widely documented. As with many unnatural amino acids, aggregation of the growing peptide chain after its incorporation can also be a concern.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids, more potent coupling reagents are generally recommended. Urionium-based reagents like HATU, HBTU, and HDMC, or phosphonium-based reagents like PyBOP and PyAOP are often more effective than standard carbodiimides (e.g., DIC).[1] The choice of reagent may require empirical optimization for your specific peptide sequence.

Q3: Can the allyl group of this compound react with standard SPPS reagents?

While the allyl group is generally stable under standard Fmoc-SPPS conditions (piperidine for deprotection and TFA for cleavage), there is a theoretical potential for side reactions.[2][3] For instance, if palladium catalysts are used elsewhere in the synthesis (e.g., for the removal of Alloc protecting groups), they could potentially interact with the allyl side chain.[3][4] It is crucial to consider the full synthetic scheme for potential incompatibilities.

Q4: How can I monitor the coupling efficiency of this compound?

Standard qualitative tests like the Kaiser test or TNBS test can be used to check for the presence of unreacted primary amines after the coupling step.[5] For quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry to determine the ratio of the desired product to deletion sequences.[6]

Q5: What are the expected signs of poor coupling efficiency for this amino acid?

A positive Kaiser test (blue beads) after the coupling step is a primary indicator. Subsequent analysis of the crude peptide by HPLC may show a significant peak corresponding to the peptide lacking the this compound residue (a deletion sequence). Mass spectrometry will confirm the mass of this impurity.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)

If you observe a positive Kaiser test after the coupling step for this compound, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Coupling Efficiency:

G start Positive Kaiser Test double_couple Perform a double coupling start->double_couple retest Re-run Kaiser test double_couple->retest change_reagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) change_reagent->retest increase_time Increase coupling time increase_time->retest increase_temp Increase coupling temperature (use with caution) increase_temp->retest check_reagents Check purity and age of amino acid and coupling reagents check_reagents->start retest->change_reagent Positive retest->increase_time Still Positive retest->increase_temp Still Positive retest->check_reagents Still Positive proceed Proceed with synthesis retest->proceed Negative G deletion_detected Deletion Sequence Detected inefficient_coupling Inefficient Coupling deletion_detected->inefficient_coupling aggregation Peptide Aggregation inefficient_coupling->aggregation steric_hindrance Steric Hindrance of Allyl Group inefficient_coupling->steric_hindrance reagent_issue Degraded Reagents inefficient_coupling->reagent_issue G resin_sample Resin Sample Post-Coupling cleavage Cleavage from Resin resin_sample->cleavage precipitation Ether Precipitation cleavage->precipitation analysis LC-MS Analysis precipitation->analysis data_interpretation Data Interpretation analysis->data_interpretation

References

Technical Support Center: Purification of Peptides Containing 2-Prop-2-en-1-ylhomoserine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of synthetic peptides incorporating the unnatural amino acid 2-Prop-2-en-1-ylhomoserine (also known as allylglycine).

Frequently Asked Questions (FAQs)

Q1: What is the standard purification method for peptides containing this compound?

A1: The industry-standard method for purifying synthetic peptides, including those with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique is highly effective due to its ability to separate peptides from a complex mixture based on their hydrophobicity.[1][2] A C18-modified silica stationary phase is most commonly used for this purpose.[1]

Q2: How does the this compound residue impact the purification process?

A2: The propargyl group (-CH2-CH=CH2) of this compound is non-polar, which increases the overall hydrophobicity of the peptide. This increased hydrophobicity typically leads to a longer retention time on an RP-HPLC column compared to a corresponding peptide without this residue. This characteristic is advantageous as it helps separate the target peptide from more polar impurities, such as truncated or deletion sequences, that are common by-products of solid-phase peptide synthesis (SPPS).[1]

Q3: What are the typical impurities I can expect in my crude peptide sample after synthesis?

A3: After solid-phase peptide synthesis and cleavage from the resin, the crude product is a heterogeneous mixture. Common impurities include deletion peptides (missing one or more amino acids), truncated peptides (incomplete sequences), incompletely deprotected peptides, and by-products from the cleavage and protecting group removal steps.[1]

Q4: Is it necessary to use an orthogonal purification method in addition to RP-HPLC?

A4: While RP-HPLC is very powerful, a single purification step may not be sufficient to achieve the high purity (>98%) required for therapeutic applications.[3] If impurities co-elute with the target peptide, an orthogonal method—one that separates based on a different principle—is recommended.[3] Ion-exchange chromatography (IEX), which separates based on net charge, is an excellent choice for a secondary purification step or a pre-purification capture step.[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the RP-HPLC purification of your this compound-containing peptide.

Q: My peptide peak is broad or shows significant tailing. What is the cause and how can I fix it?

A: Poor peak shape can be caused by several factors.

  • Potential Cause 1: Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the column can interact with basic residues in your peptide, causing peak tailing.

    • Solution: Ensure that an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), is present in both mobile phases (A and B).[5][6] TFA masks the silanol groups and provides a counter-ion for basic amino acids, improving peak symmetry.[5]

  • Potential Cause 2: Column Overload: Injecting too much crude peptide onto the column can exceed its binding capacity.

    • Solution: Reduce the sample load. For a standard analytical column (e.g., 4.6 mm ID), the load should be in the microgram range. For preparative columns, consult the manufacturer's guidelines.

  • Potential Cause 3: Peptide Aggregation: Hydrophobic peptides, especially those with multiple this compound residues, can aggregate.[7]

    • Solution: Try dissolving the crude peptide in a stronger solvent, such as a small amount of DMSO, before diluting it with the initial mobile phase. You can also try altering the mobile phase, for instance, by using formic acid instead of TFA or by adding a small percentage of isopropanol to the acetonitrile.

Q: My peptide elutes very early (in or near the void volume) or very late (at high acetonitrile concentration). How do I adjust the retention time?

A: Retention time is primarily controlled by the peptide's hydrophobicity and its interaction with the stationary phase.

  • Problem: Peptide Elutes Too Early (Low Retention): This is unlikely for a peptide containing the hydrophobic this compound unless the peptide is very short and highly charged.

    • Solution: Use a column with a different stationary phase, such as C8 or C4, which are less hydrophobic than C18. Alternatively, consider using a different ion-pairing agent that may increase retention.

  • Problem: Peptide Elutes Too Late (High Retention): This is a more common scenario, especially for longer peptides or those with multiple hydrophobic residues.

    • Solution: Adjust the gradient to be shallower, meaning the percentage of acetonitrile increases more slowly.[6] This will improve the separation between your target peptide and other closely eluting hydrophobic impurities. If retention is extreme, a more hydrophobic stationary phase like C8 or C4 could be beneficial.

Q: I am seeing low recovery of my peptide after lyophilization. What happened?

A: Low recovery can stem from issues during purification or post-purification workup.

  • Potential Cause 1: Irreversible Adsorption: The peptide may be irreversibly binding to the column or vials.

    • Solution: Passivating glass vials by rinsing with a solution of a blocking protein (like BSA) and then water can help for very "sticky" peptides. Ensure the collected fractions are processed for lyophilization as quickly as possible, as peptides can degrade or adsorb to surfaces when left in solution.[6]

  • Potential Cause 2: Incomplete Elution: A very hydrophobic peptide may not have fully eluted from the column at the end of the gradient.

    • Solution: Extend the gradient to a higher final percentage of acetonitrile (e.g., 95-100%) and hold it for several column volumes to ensure everything has eluted. Follow this with a column wash.

  • Potential Cause 3: Peptide Precipitation: The peptide may have precipitated in the collection tube if the concentration of acetonitrile was too high upon elution.

    • Solution: Dilute the collected fractions with water (without TFA) before freezing and lyophilizing. This reduces the organic solvent concentration and can help keep the peptide in solution.

Data Presentation: HPLC Parameter Comparison

The following table provides typical starting parameters for analytical and preparative RP-HPLC. These should be optimized for each specific peptide.

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column ID 2.1 - 4.6 mm10 - 50 mm
Stationary Phase C18, 3-5 µm particle sizeC18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 0.5 - 1.5 mL/min5 - 100 mL/min
Typical Gradient 5-65% B over 30 min20-50% B over 60 min (shallow)
Sample Load 1 - 100 µg10 - 500 mg
Detection 214 nm / 280 nm220 nm / 280 nm

Experimental Protocols

Protocol 1: Standard Preparative RP-HPLC Purification

This protocol outlines a general procedure for purifying a crude peptide containing this compound.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

    • If solubility is poor, add a small volume of acetonitrile or DMSO, then dilute with Mobile Phase A.

    • Centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes or until the baseline is stable.

  • Purification Run:

    • Inject the filtered sample onto the equilibrated column.

    • Run a shallow linear gradient. A good starting point is an increase of 0.5% to 1.0% Mobile Phase B per minute.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection:

    • Collect fractions (e.g., 1-minute intervals) as peaks begin to elute.

    • It is crucial to collect fractions across the entire peak, including the rising and falling edges.

  • Analysis and Pooling:

    • Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to determine which contain the pure target peptide.

    • Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen solution until a dry, fluffy powder is obtained. Store the purified peptide at -20°C or -80°C.[6]

Visualizations

General Peptide Purification Workflow

G cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Final Product Crude Crude Peptide from SPPS PrePurify Optional Pre-Purification (e.g., SPE, IEX) Crude->PrePurify High Impurity Load PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Standard Protocol PrePurify->PrepHPLC Analysis Fraction Analysis (Analytical HPLC / MS) PrepHPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Pure Peptide Powder (>98%) Lyophilize->PurePeptide G Start Problem: Impurity Co-elutes with Target Peptide CheckHydro Are the impurities more or less hydrophobic? Start->CheckHydro CheckCharge Do impurities have a different net charge at pH 2-7? Start->CheckCharge LessHydro Less Hydrophobic CheckHydro->LessHydro Check Analytical Chromatogram MoreHydro More Hydrophobic CheckHydro->MoreHydro YesCharge Yes CheckCharge->YesCharge NoCharge No / Unknown CheckCharge->NoCharge ActionGradient Action: Use a shallower gradient (e.g., 0.5% B/min) LessHydro->ActionGradient MoreHydro->ActionGradient ActionColumn Action: Switch to a less hydrophobic column (e.g., C8) MoreHydro->ActionColumn ActionIEX Solution: Use orthogonal purification (Ion-Exchange Chromatography) YesCharge->ActionIEX ActionModifier Solution: Change mobile phase modifier (e.g., Formic Acid) NoCharge->ActionModifier

References

Technical Support Center: Enhancing Protein Stability with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving protein stability through the incorporation of unnatural amino acids (UAAs).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the incorporation of unnatural amino acids to enhance protein stability.

Issue 1: Low Yield of the UAA-Containing Protein

  • Question: I am observing a very low yield of my target protein after inducing expression with the unnatural amino acid. What are the potential causes and how can I troubleshoot this?

  • Answer: Low protein yield is a common challenge when incorporating UAAs.[1][2] The issue often stems from inefficient suppression of the stop codon or problems with the orthogonal translation system.[3] Here are several factors to investigate:

    • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and terminates translation, competing with the suppressor tRNA that is meant to incorporate the UAA.[4]

      • Solution: Use an E. coli strain engineered with a genomic deletion of RF1. This significantly reduces premature termination and can substantially increase the yield of the full-length, UAA-containing protein.[5]

    • Suboptimal Concentrations of Orthogonal Translation System Components: The relative concentrations of the orthogonal aminoacyl-tRNA synthetase (aaRS), the suppressor tRNA, and the UAA are critical for efficient incorporation.

      • Solution: Titrate the concentrations of the UAA in the growth media. Additionally, optimizing the expression levels of the aaRS and tRNA, for instance by using plasmids with different copy numbers or promoters of varying strength, can improve yields.[3]

    • Toxicity of the Unnatural Amino Acid: Some UAAs can be toxic to the host cells, leading to poor growth and reduced protein expression.

      • Solution: Perform a toxicity assay by monitoring cell growth (OD600) at various concentrations of the UAA. If toxicity is observed, try using the lowest effective concentration of the UAA or switch to a less toxic analog if available.

    • Inefficient Transport of UAA into the Cell: The UAA must be efficiently taken up by the host cells to be available for incorporation.

      • Solution: If poor uptake is suspected, consider co-expressing a transporter protein known to facilitate the import of the specific UAA or a structurally similar molecule.

Issue 2: Protein Aggregation Upon UAA Incorporation

  • Question: My protein of interest is soluble in its wild-type form, but it aggregates and forms inclusion bodies when I incorporate an unnatural amino acid. How can I resolve this?

  • Answer: Protein aggregation upon UAA incorporation can occur if the UAA disrupts the native folding of the protein, often by exposing hydrophobic patches.[6][7] Here are some strategies to mitigate aggregation:

    • Optimize Expression Conditions:

      • Lower Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[7]

      • Use a Weaker Promoter or Lower Inducer Concentration: This can also slow the rate of protein production, which may favor correct folding.

    • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help to prevent aggregation of the UAA-containing protein.

    • Buffer Optimization and Additives:

      • Solubilizing Agents: During purification, use buffers containing additives that promote solubility. Arginine and glutamate, for example, can help to prevent aggregation by interacting with exposed hydrophobic or charged regions.[8]

      • Detergents and Osmolytes: Low concentrations of non-denaturing detergents (e.g., Tween 20) or osmolytes like glycerol or sucrose can also stabilize the protein and prevent aggregation.[7][8]

    • Refolding from Inclusion Bodies: If the protein is still found in inclusion bodies, it may be necessary to purify the aggregated protein and then perform a refolding protocol. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., urea or guanidinium hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

Issue 3: Misincorporation of Natural Amino Acids at the Target Codon

  • Question: Mass spectrometry analysis of my purified protein shows a significant amount of a natural amino acid (e.g., glutamine, tyrosine) at the position where the UAA was supposed to be incorporated. What causes this and how can I improve specificity?

  • Answer: Misincorporation of natural amino acids at the target codon indicates a lack of orthogonality in your system.[1] This means that either a native aaRS is charging the orthogonal tRNA with a natural amino acid, or the orthogonal aaRS is recognizing a natural amino acid.[9]

    • Improve Orthogonality of the aaRS/tRNA Pair:

      • Directed Evolution: The specificity of the orthogonal aaRS can be enhanced through directed evolution. This involves creating a library of aaRS mutants and selecting for variants that have higher specificity for the UAA and lower activity with all 20 canonical amino acids.[10]

      • Negative Selection: During the evolution of the aaRS, it is crucial to perform negative selection steps to eliminate variants that recognize natural amino acids. This can be done by expressing the aaRS library in the absence of the UAA and selecting against cells that survive due to misincorporation of a natural amino acid at a stop codon in a counter-selectable marker.

    • Check for Near-Cognate Suppression: In some cases, a natural tRNA in the host can recognize the stop codon, leading to the incorporation of its cognate amino acid. While less common for the amber (UAG) codon, it can contribute to background misincorporation. Using a genomically recoded organism where the target codon has been removed from the genome can eliminate this issue.

Frequently Asked Questions (FAQs)

Q1: How do unnatural amino acids increase protein stability?

A1: Unnatural amino acids can enhance protein stability through several mechanisms, primarily by introducing novel chemical properties not found in the 20 canonical amino acids.[11] These include:

  • Hydrophobic Effects: Incorporating highly hydrophobic UAAs, such as those with fluorinated side chains, into the core of a protein can increase the hydrophobic surface area buried upon folding, which is a major driving force for protein stability.[12]

  • Aromatic Stacking: UAAs with extended aromatic systems can form more stable stacking interactions within the protein structure compared to natural aromatic residues.

  • Conformational Rigidity: Introducing UAAs with conformationally restricted side chains can decrease the conformational entropy of the unfolded state, which thermodynamically favors the folded state.[13][14]

  • Novel Covalent Bonds: Some UAAs can be used to introduce novel intramolecular crosslinks (e.g., through click chemistry), which can significantly increase the thermal and chemical stability of the protein.

Q2: Which unnatural amino acids are best for increasing protein stability?

A2: The choice of UAA depends on the specific protein and the desired mechanism of stabilization. However, some classes of UAAs have been generally successful:

  • Fluorinated Amino Acids: Highly fluorinated versions of aliphatic and aromatic amino acids, such as hexafluoroleucine and pentafluorophenylalanine, are particularly effective at enhancing thermal stability.[15][16] The fluorine atoms increase the hydrophobicity of the side chain without significantly increasing its size, leading to better packing in the protein core.[12]

  • Aromatic Amino Acids with Extended Pi Systems: Analogs of tryptophan or phenylalanine with larger aromatic groups can enhance stability through improved aromatic stacking interactions.

  • Thioether-Containing Amino Acids: Replacing a methylene group with a sulfur atom in an aliphatic side chain can introduce favorable interactions and improve stability.

Q3: How do I choose the best site in my protein to substitute with an unnatural amino acid for stability enhancement?

A3: Rational selection of the mutation site is crucial for success. Key considerations include:

  • Target the Hydrophobic Core: The most significant stability gains are often achieved by replacing residues in the hydrophobic core of the protein. These sites are not solvent-exposed and are critical for the overall fold.

  • Computational Modeling: Use protein modeling software to predict the effects of UAA substitution at various positions. Tools that can calculate the change in Gibbs free energy of folding (ΔΔG) upon mutation can help prioritize candidate sites.[17]

  • Avoid the Active Site: Unless you are intentionally trying to modulate activity, avoid substituting residues in or near the active site or other functionally important regions, as this could compromise the protein's function.

  • Consider Structural Context: Analyze the local environment of potential mutation sites. For example, a site involved in a critical hydrogen bond network may not be a good candidate for a purely hydrophobic UAA.

Quantitative Data on Protein Stability Enhancement

The incorporation of fluorinated amino acids has been shown to significantly increase the thermal stability of proteins. The table below summarizes data from a study on the B1 domain of protein G (GB1), where various amino acids were incorporated at a solvent-exposed position.

Amino Acid at Position 53Melting Temperature (Tm) in °CChange in Gibbs Free Energy of Unfolding (ΔGu) in kcal/mol
Leucine (Leu)55.24.5
(S)-5,5,5',5'-tetrafluoroleucine (Qfl)56.54.7
(S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl)57.14.8
Phenylalanine (Phe)58.35.1
(S)-pentafluorophenylalanine (Pff)60.15.4
2-aminobutyric acid (Abu)54.84.4
(S)-2-amino-4,4,4-trifluorobutyric acid (Atb)55.94.6

Data adapted from studies on the effects of fluorinated amino acids on protein stability.[15][18] The data clearly show that increasing the fluorination of the amino acid side chain leads to a higher melting temperature and a more favorable Gibbs free energy of unfolding, indicating enhanced protein stability.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for UAA Incorporation

This protocol outlines the steps for introducing a TAG (amber) stop codon at the desired position in the gene of interest using QuikChange mutagenesis.[17]

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired TAG codon at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Reaction: Set up a PCR reaction containing the template plasmid DNA (encoding the wild-type protein), the designed primers, PfuUltra DNA polymerase, and dNTPs.

  • Thermal Cycling: Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA: After the PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated plasmid DNA containing the desired mutation.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells (e.g., DH5α).

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG codon by DNA sequencing.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

A thermal shift assay is used to determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability.[19] An increase in Tm upon UAA incorporation indicates stabilization.[20]

  • Reagent Preparation:

    • Prepare a stock solution of your purified protein (both wild-type and UAA-containing variant) at a concentration of approximately 0.5-5 µM in a suitable assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).[19]

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.[21][22] A 10x stock is typically prepared from the commercial 5000x stock.[21]

  • Assay Setup:

    • In a 96-well PCR plate, prepare triplicate reactions for each protein sample.[22]

    • For each reaction, mix the protein solution with the SYPRO Orange dye to a final volume of 20-50 µL.[21] Include a no-protein control to measure the background fluorescence of the dye.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR machine.[20]

    • Set up a melt curve experiment. This involves gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. As the protein unfolds, it will expose its hydrophobic core, causing the SYPRO Orange dye to bind and fluoresce.[23]

    • The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Compare the Tm of the UAA-containing protein to the wild-type protein. A higher Tm indicates increased thermal stability.

Visualizations

UAA_Incorporation_Workflow cluster_gene_modification Gene Modification cluster_transformation Host Cell Preparation cluster_expression_purification Protein Production & Purification cluster_analysis Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) DNA_Sequencing DNA Sequencing (Verify Mutation) Site_Directed_Mutagenesis->DNA_Sequencing Transformation Co-transform Target Gene and Orthogonal System Plasmids DNA_Sequencing->Transformation Culture_Growth Grow Cells and Add UAA to Media Transformation->Culture_Growth Host_Strain E. coli Host Strain (e.g., RF1 knockout) Host_Strain->Transformation Induce_Expression Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induce_Expression Cell_Lysis Cell Lysis Induce_Expression->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA) Cell_Lysis->Purification Mass_Spectrometry Mass Spectrometry (Confirm UAA Incorporation) Purification->Mass_Spectrometry Stability_Assay Stability Assay (e.g., Thermal Shift) Mass_Spectrometry->Stability_Assay

Caption: Experimental workflow for incorporating an unnatural amino acid to enhance protein stability.

Troubleshooting_Logic Start Low Yield or Protein Aggregation? Check_Yield Low Yield? Start->Check_Yield Check_Aggregation Aggregation? Check_Yield->Check_Aggregation No Check_RF1 Check_RF1 Check_Yield->Check_RF1 Yes Lower_Temp Lower_Temp Check_Aggregation->Lower_Temp Yes Optimize_OTS Optimize UAA and Plasmid Concentrations Successful_Protein Successful_Protein Optimize_OTS->Successful_Protein Use_RF1_Strain Switch to RF1 Knockout Strain Use_RF1_Strain->Successful_Protein Check_RF1->Optimize_OTS Yes Check_RF1->Use_RF1_Strain No Add_Chaperones Co-express Chaperones Optimize_Buffer Optimize Purification Buffer (e.g., add Arginine) Add_Chaperones->Optimize_Buffer Optimize_Buffer->Successful_Protein Lower_Temp->Add_Chaperones

References

Troubleshooting aggregation in solid-phase peptide synthesis of hydrophobic peptides.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing the challenges of synthesizing hydrophobic peptides via solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, particularly peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during SPPS?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[1][2] This is particularly prevalent in sequences containing a high number of hydrophobic amino acids such as Valine, Leucine, Isoleucine, and Phenylalanine.[1] Additionally, certain amino acids like Gln, Ser, and Thr can form intra-chain hydrogen bonds, contributing to aggregation. This aggregation can lead to poor solvation of the peptide-resin complex, hindering the accessibility of reagents to the reactive sites and resulting in incomplete deprotection and coupling reactions.[1][3]

Q2: How can I detect if my peptide is aggregating on-resin?

A2: On-resin aggregation can be detected through several observational and analytical methods. In batch synthesis, a visible shrinking of the resin beads is a strong indicator of aggregation. For continuous flow synthesis, a broadening and flattening of the Fmoc-deprotection peak profile, as monitored by UV-Vis spectroscopy, suggests aggregation is occurring.[4][5] Additionally, performing a test cleavage on a small amount of resin followed by analysis (e.g., MALDI-TOF MS) can reveal the presence of deletion sequences or truncated peptides, which are common consequences of incomplete reactions due to aggregation.

Q3: What are the initial and simplest steps I can take to troubleshoot aggregation?

A3: When encountering aggregation, several initial strategies can be employed:

  • Solvent Choice: Switching from standard solvents like DMF to more polar, aprotic solvents such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation of the peptide-resin complex.[6][7] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective.[1][8]

  • Resin Selection: Utilize resins with good swelling properties, such as those based on polyethylene glycol (PEG) like NovaSyn® TG, NovaPEG, or PEGA. Using a resin with a lower substitution level can also help by increasing the distance between peptide chains, thereby reducing intermolecular interactions.[6]

  • Longer Reaction Times: Increasing the coupling time or performing a double coupling can help drive the reaction to completion, especially when aggregation slows down reaction kinetics.[9]

Troubleshooting Guides

Guide 1: Modifying Synthesis Chemistry to Disrupt Aggregation

Problem: Standard synthesis protocols are failing for a known hydrophobic sequence, resulting in low yield and purity.

Solution: Implement chemical modifications to the peptide backbone to disrupt secondary structure formation.

  • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations within your peptide sequence.[10][11] These dipeptides, derived from Ser, Thr, or Cys, create a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[10][11] They are incorporated as a dipeptide unit and the native sequence is regenerated during the final cleavage.[10]

  • Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues.[6] These groups physically prevent the formation of hydrogen bonds between peptide chains. It is recommended to incorporate a protected residue every six to seven amino acids to effectively disrupt aggregation.[6]

Experimental Protocol: Incorporation of Pseudoproline Dipeptides

Objective: To incorporate a pseudoproline dipeptide into a peptide sequence during Fmoc-SPPS to mitigate on-resin aggregation.

Materials:

  • Fmoc-protected amino acids

  • Appropriate Fmoc-Xaa-Ser/Thr(ψPro)-OH pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)

  • Base (e.g., DIPEA) (10 equivalents)

  • Fmoc-deprotected peptide-resin

  • DMF or NMP as solvent

Procedure (Manual Coupling):

  • Dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add the base (DIPEA) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the TNBS (trinitrobenzenesulfonic acid) test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

Q4: Can changing the physical conditions of the synthesis help with aggregation?

A4: Yes, modifying the physical parameters of the synthesis can significantly impact aggregation.

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics.[6][12] Temperatures between 60°C and 86°C have been shown to be effective.[12][13]

  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can accelerate both the coupling and deprotection steps, often leading to higher purity and yield for difficult sequences.[14][15][16] Microwave energy helps to prevent the folding and aggregation of the growing peptide chains.[14]

Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow cluster_synthesis SPPS of Hydrophobic Peptide cluster_troubleshooting Troubleshooting Strategies start Start Synthesis synthesis Standard SPPS Protocol start->synthesis check_aggregation Monitor for Aggregation (e.g., Resin Shrinking, Peak Broadening) synthesis->check_aggregation synthesis_ok Synthesis Successful check_aggregation->synthesis_ok No aggregation_detected Aggregation Detected check_aggregation->aggregation_detected Yes strategy1 Modify Solvents & Resin aggregation_detected->strategy1 strategy2 Incorporate Pseudoprolines/ Backbone Protection aggregation_detected->strategy2 strategy3 Elevated Temperature/ Microwave SPPS aggregation_detected->strategy3 strategy4 Use Chaotropic Agents aggregation_detected->strategy4 re_synthesize Re-synthesize Peptide strategy1->re_synthesize strategy2->re_synthesize strategy3->re_synthesize strategy4->re_synthesize re_synthesize->synthesis

Caption: A logical workflow for identifying and troubleshooting peptide aggregation.

Guide 2: Utilizing Additives to Overcome Aggregation

Problem: Aggregation persists even after optimizing solvents and temperature.

Solution: Introduce additives that disrupt non-covalent interactions responsible for aggregation.

  • Chaotropic Agents: These are salts that disrupt the structure of water and interfere with hydrogen bonding.[1] Adding chaotropic salts such as LiCl, KSCN, or NaClO4 to the coupling or washing steps can help to solubilize the aggregating peptide chains.[6][8]

  • Surfactants: Non-ionic detergents like Triton X-100 can be added to the reaction mixture to mimic a membrane-like environment, which can help to keep hydrophobic peptides solubilized.[8]

Data Summary

Table 1: Common Solvents and Additives for Mitigating Peptide Aggregation

CategoryAgentTypical Concentration/MixtureMechanism of ActionReference(s)
Solvents N-Methylpyrrolidone (NMP)Used as primary solventIncreases solvation of peptide-resin[7]
Dimethyl Sulfoxide (DMSO)Often used as a co-solvent with DMFImproves solvation[17]
"Magic Mixture"DCM/DMF/NMP (1:1:1)Enhanced solvation properties[1][8]
Chaotropic Agents Lithium Chloride (LiCl)-Disrupts hydrogen bonding[8]
Potassium Thiocyanate (KSCN)4 M in DMF for washingDisrupts hydrogen bonding[8]
Sodium Perchlorate (NaClO4)0.8 M in DMF for washingDisrupts hydrogen bonding
Surfactants Triton X-1001% in "Magic Mixture"Mimics membrane environment[8]

Logical Relationship of Aggregation Factors

Aggregation_Factors cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies hydrophobicity High Hydrophobicity h_bonding Inter/Intra-chain H-Bonding hydrophobicity->h_bonding secondary_structure β-Sheet Formation h_bonding->secondary_structure poor_solvation Poor Solvation of Peptide-Resin secondary_structure->poor_solvation incomplete_reactions Incomplete Coupling & Deprotection poor_solvation->incomplete_reactions low_yield Low Yield & Purity incomplete_reactions->low_yield chem_mods Chemical Modifications (Pseudoprolines, Backbone Protection) chem_mods->h_bonding Disrupt phys_mods Physical Modifications (High Temp, Microwave) phys_mods->h_bonding Disrupt additives Additives (Chaotropic Agents, Solvents) additives->poor_solvation Improve

Caption: Relationship between causes, consequences, and solutions for aggregation.

Q5: Are there any sequence-specific considerations for using these troubleshooting techniques?

A5: Yes, the choice of strategy can be sequence-dependent.

  • Pseudoproline Dipeptides: These are only applicable at Ser, Thr, or Cys residues.[10][11] Therefore, their use is dictated by the presence of these amino acids in the sequence. For optimal results, it is recommended to space pseudoprolines 5-6 residues apart.[18]

  • Backbone Protection (Hmb/Dmb): While broadly applicable, the insertion of these bulky groups can sometimes be sterically hindered. They are particularly useful for breaking up stretches of hydrophobic residues.

  • Microwave SPPS: While generally effective, high temperatures used in microwave synthesis can increase the risk of racemization for sensitive amino acids like His and Cys.[13] Therefore, it is important to use optimized methods that control temperature precisely.[15]

By understanding the underlying causes of aggregation and employing the appropriate troubleshooting strategies, researchers can significantly improve the success rate of synthesizing challenging hydrophobic peptides.

References

Addressing low yield in the synthesis of modified peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield in the synthesis of modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in modified peptide synthesis?

A1: Low yields in solid-phase peptide synthesis (SPPS) can stem from a variety of factors, often related to the peptide sequence itself. "Difficult sequences," such as those that are long (over 30 amino acids), hydrophobic, or prone to aggregation, are a primary cause.[1][2] Aggregation of the growing peptide chain on the solid support can hinder reaction kinetics, leading to incomplete reactions.[3] Other common causes include inefficient coupling and deprotection steps, undesired side reactions like racemization and aspartimide formation, and issues during cleavage from the resin and final purification.[1][4]

Q2: How does the peptide sequence influence the synthesis yield?

A2: The amino acid sequence is a critical determinant of synthesis success. Peptides rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) have a higher tendency to aggregate via inter- or intramolecular hydrogen bonds, forming secondary structures like β-sheets on the resin.[3][5] This aggregation can physically block reactive sites, leading to failed coupling and deprotection steps and resulting in truncated or deletion sequences.[3] The presence of certain amino acid combinations can also predispose a sequence to side reactions, further reducing the yield of the desired product.

Q3: What is peptide aggregation and how can it be minimized?

A3: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, often driven by the formation of stable secondary structures.[3] This phenomenon is particularly prevalent with hydrophobic sequences.[3] Aggregation can lead to significant drops in yield by making the N-terminus of the peptide inaccessible for the next coupling reaction.

Several strategies can be employed to minimize aggregation:

  • Chaotropic Agents: The addition of salts like guanidinium chloride can disrupt hydrogen bonding and reduce aggregation.

  • Special Solvents: Using alternative solvents such as N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the standard dimethylformamide (DMF) can improve solvation of the peptide chain.

  • Elevated Temperatures: Performing coupling reactions at higher temperatures, often facilitated by microwave irradiation, can help disrupt secondary structures and improve reaction rates.

  • Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoproline dipeptides or 2,4-dimethoxybenzyl (DMB) or 2-hydroxy-4-methoxybenzyl (HMB) protected amino acids can introduce "kinks" in the peptide backbone, disrupting the formation of aggregates.[6][7][8]

Q4: When should I consider using modified amino acids with backbone protection?

A4: Modified amino acids with backbone protection, such as pseudoproline dipeptides, are highly recommended for sequences known to be difficult or prone to aggregation.[6][7][8] They are particularly beneficial when synthesizing long peptides or sequences containing stretches of hydrophobic residues. By temporarily altering the peptide backbone's conformation, they prevent the formation of the secondary structures that lead to aggregation, thereby improving coupling efficiency and overall yield.[6][8]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Symptom: Incomplete reaction after a coupling step, as indicated by a positive Kaiser test or the presence of deletion sequences in the final product.

Potential Cause Recommended Solution Expected Outcome
Steric Hindrance Use a more potent coupling reagent such as HATU, HCTU, or COMU.[9][10]Increased coupling efficiency and reduced deletion sequences.
Perform a "double coupling" by repeating the coupling step with fresh reagents.Drives the reaction closer to completion.
Peptide Aggregation Switch to a more solubilizing solvent like NMP or a DMF/DMSO mixture.Improved solvation of the peptide chain, making the N-terminus more accessible.
Increase the reaction temperature, potentially using a microwave peptide synthesizer.[11]Disruption of secondary structures and faster reaction kinetics.
Incorporate a pseudoproline dipeptide at a strategic position in the sequence.[6][7][8]Disruption of aggregation and improved coupling. Can increase product yield by up to 10-fold in highly aggregated sequences.[6][7]
Insufficient Reagent Excess Increase the equivalents of amino acid and coupling reagent used.Higher concentration drives the reaction forward.
Issue 2: Incomplete Fmoc Deprotection

Symptom: The presence of Fmoc-protected peptides or deletion sequences in the final product.

Potential Cause Recommended Solution Expected Outcome
Peptide Aggregation Use a more effective deprotection solution, such as 20% piperidine in NMP.Better swelling of the resin and improved access to the Fmoc group.
Increase the deprotection time or perform a second deprotection step.More complete removal of the Fmoc group.
Formation of a Stable Salt Add a small amount of a chaotropic agent like 1% Triton X-100 to the deprotection solution.Disruption of ionic interactions that may hinder deprotection.
Issue 3: Significant Yield Loss During Cleavage and Purification

Symptom: Good synthesis on-resin, but low recovery of the final peptide.

Potential Cause Recommended Solution Expected Outcome
Incomplete Cleavage Ensure the correct cleavage cocktail is used for the specific resin and protecting groups.Complete release of the peptide from the solid support.
Increase the cleavage time or repeat the cleavage step.Maximized recovery of the crude peptide.
Peptide Precipitation Issues Optimize the precipitation solvent and temperature. Cold ether is commonly used.Efficient precipitation of the cleaved peptide.
Poor Solubility of Crude Peptide Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., neat TFA, acetic acid) before purification.Improved handling and injection onto the HPLC column.
Suboptimal HPLC Conditions Optimize the HPLC gradient, column, and mobile phases for the specific peptide.Better separation and recovery of the pure peptide.

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Fmoc Deprotection
  • Initial Treatment: Add a solution of 20% piperidine in DMF to the peptide-resin.

  • Agitation: Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Cleavage from Wang Resin
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a vacuum.

Visualizations

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash_1 Washing Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling Wash_1->Coupling Wash_2 Washing Coupling->Wash_2 Repeat Repeat for each a-amino acid in sequence Wash_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: A flowchart illustrating the key steps in a standard Fmoc-based solid-phase peptide synthesis workflow.

Troubleshooting_Low_Yield Troubleshooting Low Peptide Synthesis Yield Start Low Yield Observed Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Deletion_Truncation Predominantly Deletion/ Truncation Sequences? Check_Crude->Deletion_Truncation Incomplete_Coupling Incomplete Coupling/ Deprotection Deletion_Truncation->Incomplete_Coupling Yes No_Product Little or No Product? Deletion_Truncation->No_Product No Aggregation Address Aggregation: - Change solvent (NMP, DMSO) - Increase temperature (Microwave) - Use pseudoproline dipeptides Incomplete_Coupling->Aggregation Coupling_Reagents Optimize Coupling: - Use stronger coupling reagent (HATU) - Double couple Incomplete_Coupling->Coupling_Reagents Success Improved Yield Aggregation->Success Coupling_Reagents->Success Cleavage_Issue Cleavage Failure No_Product->Cleavage_Issue Yes Purification_Loss Significant Loss During Purification No_Product->Purification_Loss No Optimize_Cleavage Optimize Cleavage: - Check cocktail composition - Increase cleavage time Cleavage_Issue->Optimize_Cleavage Optimize_Cleavage->Success Optimize_Purification Optimize Purification: - Adjust HPLC gradient/column - Improve peptide solubility Purification_Loss->Optimize_Purification Optimize_Purification->Success

Caption: A decision tree to guide troubleshooting efforts when encountering low peptide synthesis yield.

References

Minimizing racemization during N-alkyl amino acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-alkyl amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to minimizing racemization during their experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-alkyl amino acids, providing potential causes and actionable solutions to maintain stereochemical integrity.

Question: I am observing significant racemization in my N-alkylation reaction. What are the common causes and how can I minimize it?

Answer:

Racemization during N-alkylation of amino acids is a frequent challenge that can arise from several factors. The primary mechanism involves the deprotonation of the α-carbon, leading to a loss of stereochemistry. Here are the common culprits and strategies to mitigate them:

  • Strong Bases: The use of strong bases can readily abstract the α-proton of the amino acid ester, leading to racemization.[1]

    • Solution: Opt for weaker bases. For instance, in N-arylation reactions, switching from sodium tert-butoxide to a milder base is crucial for preserving stereochemical integrity.[1] Studies have also shown that using Na2CO3 as a base with a 50% excess of the amino acid anion can minimize racemization during the aminolysis of activated esters.[2] The basicity and steric hindrance of organic bases also play a significant role; weaker bases with greater steric hindrance, such as 2,4,6-collidine (TMP), often result in less racemization compared to stronger, less hindered bases like triethylamine.[3]

  • Prolonged Reaction Times and High Temperatures: Extended exposure to basic or acidic conditions, especially at elevated temperatures, can increase the likelihood of racemization.[2][4]

    • Solution: Optimize your reaction time and temperature. Aim for the shortest time and lowest temperature necessary for the reaction to proceed to completion. For example, an efficient synthesis of optically pure Z-L-Phe-D-Val-OH was achieved with a reaction time of just 15 minutes.[2]

  • Solvent Effects: The choice of solvent can influence the rate of racemization.[5]

    • Solution: The effect of the solvent on racemization rates can be significant. It is advisable to screen different solvents to find one that disfavors the formation of the planar enolate intermediate.

  • Inappropriate Protecting Groups: The nature of the N-protecting group can influence the acidity of the α-proton.

    • Solution: Employ protecting groups that are known to suppress racemization. Carbamate-based protecting groups like Boc (tert-Butoxycarbonyl) and Z (Benzyloxycarbonyl) are generally preferred as they are known to reduce the tendency for racemization during activation.[6]

Question: My reductive amination of an α-keto acid is resulting in a racemic mixture of the N-alkyl amino acid. How can I achieve better stereoselectivity?

Answer:

Reductive amination is a powerful tool for N-alkyl amino acid synthesis; however, achieving high enantioselectivity can be challenging.

  • Enzyme-Catalyzed Reductive Amination: Biocatalysis offers a highly stereospecific approach.

    • Solution: Employ imine reductases (IREDs) or reductive aminases (RedAms). These enzymes can catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild reaction conditions.[7][8] Dehydrogenase enzymes are also used in biochemistry to catalyze the reductive amination of α-keto acids to yield α-amino acids with high stereospecificity.[9]

  • Asymmetric Reductive Amination: The use of chiral catalysts can induce enantioselectivity.

    • Solution: Implement asymmetric reductive amination using a chiral catalyst. This method involves the condensation of a carbonyl compound with an amine in the presence of H₂ and a chiral catalyst to form an imine intermediate, which is then reduced to the desired chiral amine.[9]

Question: I am struggling with low yields and side reactions during the N-alkylation of amino acids with alcohols. What can I do to improve my synthesis?

Answer:

Direct N-alkylation using alcohols is an atom-economical method, but can be prone to side reactions like esterification.

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters is critical.

    • Solution: A robust method involves using a ruthenium catalyst, which is atom-economic and base-free, allowing for excellent retention of stereochemistry. The addition of diphenylphosphate as an additive can significantly enhance reactivity and product selectivity.[10] Another approach utilizes a catalytic "borrowing hydrogen" strategy, which involves the dehydrogenation of the alcohol to an aldehyde, followed by imine formation and hydrogenation.[11] This method is highly selective and produces water as the only byproduct.[11]

  • Competing Esterification: The carboxylic acid functionality can compete with the amine for reaction with the alcohol.

    • Solution: Keeping the reaction temperature controlled can help minimize competing esterification reactions. For instance, a reaction temperature of 90°C was found to be effective in minimizing this side reaction in one study.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-alkyl amino acids while minimizing racemization?

A1: Several methods are employed to synthesize N-alkyl amino acids with high optical purity:

  • Direct N-alkylation of unprotected amino acids: This sustainable approach uses alcohols as alkylating agents in the presence of a catalyst, producing water as the only byproduct and often with excellent retention of stereochemistry.[11]

  • Reductive Amination of α-Keto Acids: This method can be highly enantioselective, especially when using biocatalysts like imine reductases (IREDs).[7][8]

  • Alkylation of N-Protected Amino Acids: This classic approach involves protecting the amino group before alkylation. The choice of protecting group is crucial to prevent racemization.[6][12]

  • Use of Chiral Auxiliaries: Chiral auxiliaries can be used to control the stereochemistry during the synthesis of optically active amino acids.[13]

Q2: How do protecting groups help in preventing racemization?

A2: Protecting groups play a vital role in minimizing racemization by influencing the electronic properties of the amino acid.

  • Urethane-type protecting groups like Boc and Z (Cbz) are particularly effective. They decrease the acidity of the α-proton, making it less susceptible to abstraction by a base, which is the primary step in the racemization mechanism.[4][6]

  • Side-chain protection is also important for amino acids with reactive side chains like histidine and cysteine, which are especially prone to racemization.[14][15] For example, protecting the imidazole nitrogen of histidine can significantly reduce racemization.[15]

Q3: What is the mechanism of racemization during N-alkyl amino acid synthesis?

A3: The primary mechanism of racemization involves the formation of a planar carbanion or enolate intermediate. This occurs through the abstraction of the proton on the α-carbon by a base. Once this planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a mixture of enantiomers.[3][16] Another pathway, particularly in peptide synthesis, is through the formation of an oxazolone ring.[3]

Q4: Can the choice of base and solvent impact the level of racemization?

A4: Absolutely. The choice of base and solvent has a significant impact on the extent of racemization.

  • Base: Stronger bases and those with less steric hindrance are more likely to cause racemization by facilitating the deprotonation of the α-carbon.[3] For example, triethylamine is more prone to causing racemization than the bulkier and less basic N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3]

  • Solvent: The solvent can influence the stability of the intermediates involved in racemization. The rates of racemization have been shown to vary significantly in different solvents.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on N-alkyl amino acid synthesis, focusing on conditions that minimize racemization.

Table 1: Enantiomeric Excess in Direct N-Alkylation of Unprotected Amino Acids with Alcohols

Amino AcidAlkylating AgentCatalystEnantiomeric Excess (ee %)Reference
ProlineEthanolShvo Catalyst99[11]
ValineEthanolShvo Catalyst93[11]
LeucineEthanolShvo Catalyst99[11]
PhenylalanineEthanolShvo Catalyst99[11]
SerineEthanolShvo Catalyst86[11]
AlanineEthanolShvo Catalyst84[11]

Table 2: Enantiomeric Excess in Cobalt-Catalyzed N-Alkylation

SubstrateEnantiomeric Excess (ee %)Reference
Chiral Substrates85-99[17]

Experimental Protocols

Protocol 1: General Procedure for the N-alkylation of Amino Acids with Alcohols using a Shvo Catalyst [11]

  • An oven-dried 20-mL Schlenk tube equipped with a stirring bar is charged with the amino acid, catalyst (e.g., Cat 1), and the alcohol.

  • The Schlenk tube is connected to an argon line, and a vacuum-backfill cycle is performed three times.

  • The alcohol and any solvent (if indicated) are added under an argon stream.

  • The reaction mixture is then heated to the specified temperature (e.g., 90°C) for the required duration.

  • Upon completion, the excess alcohol can be removed under reduced pressure to yield the N-alkylated amino acid.

Protocol 2: Biocatalytic Reductive Amination of α-Ketoesters [7]

  • Prepare a reaction mixture containing the α-ketoester, the amine, and an imine reductase (IRED) enzyme in a suitable buffer.

  • Ensure the presence of a cofactor such as NAD(P)H.

  • Incubate the reaction under mild conditions (e.g., controlled temperature and pH) until completion.

  • The N-substituted amino ester product can then be isolated and purified.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Process cluster_product Final Product Amino Acid Amino Acid Reaction Vessel Reaction Vessel Amino Acid->Reaction Vessel Alcohol Alcohol Alcohol->Reaction Vessel Heating Heating Reaction Vessel->Heating Apply Heat Purification Purification Heating->Purification Cool & Purify N-Alkyl Amino Acid N-Alkyl Amino Acid Purification->N-Alkyl Amino Acid

Caption: Workflow for Direct N-Alkylation of Amino Acids.

racemization_mechanism Chiral Amino Acid Chiral Amino Acid Planar Intermediate Planar Carbanion/ Enolate Intermediate Chiral Amino Acid->Planar Intermediate Base abstracts α-proton Racemic Mixture Racemic Mixture Planar Intermediate->Racemic Mixture Protonation from either face

Caption: Mechanism of Racemization via α-Proton Abstraction.

References

Technical Support Center: Chemical Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chemical synthesis of hydrophobic peptides.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of hydrophobic peptides in a question-and-answer format.

Problem 1: Low Yield and Incomplete Coupling Reactions

Question: My solid-phase peptide synthesis (SPPS) of a hydrophobic peptide is resulting in a low yield of the target peptide, and I suspect incomplete coupling reactions. How can I troubleshoot this?

Answer: Low yields and incomplete couplings are common challenges when synthesizing hydrophobic peptides due to on-resin aggregation, which hinders reagent accessibility. Here are several strategies to address this issue:

1. Optimize Solvent Conditions: The choice of solvent is critical to disrupt peptide aggregation.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent solvent for peptide synthesis as it effectively dissolves a wide range of organic compounds, including amino acids and peptides. It can stabilize reactive intermediates during the coupling process and is also effective for removing protecting groups.[1]

  • "Magic Mixture": For particularly challenging sequences, a "magic mixture" can be employed. This solvent system is designed to increase the polarity of the reaction mixture and introduce hydrogen bond acceptors to compete with the formation of β-sheets between peptide chains.[2] A typical composition is a 1:1:1 mixture of DMF/DCM/NMP.[3]

2. Employ Aggregation-Disrupting Amino Acid Derivatives:

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (every 5-6 residues is optimal) can disrupt the formation of secondary structures that lead to aggregation.[4][5][6] These dipeptides are introduced using standard coupling methods and the native serine or threonine residue is regenerated during the final cleavage from the resin.[4][5]

  • Backbone Protecting Groups (Hmb/Dmb): Utilizing 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen of amino acid residues physically prevents hydrogen bonding between peptide chains.[7]

3. Adjust Coupling Reaction Conditions:

  • Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt inter-chain hydrogen bonding and accelerate reaction rates.[7]

  • Alternative Coupling Reagents: For difficult couplings, more potent activating reagents such as HATU, HBTU, or PyBOP can be used.[5]

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in Hydrophobic Peptide Synthesis start Low Yield Detected check_coupling Monitor Coupling Efficiency (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling complete_coupling Coupling is Complete incomplete_coupling->complete_coupling No optimize_solvents Optimize Solvents (NMP, 'Magic Mixture') incomplete_coupling->optimize_solvents Yes troubleshoot_cleavage Troubleshoot Cleavage and Purification complete_coupling->troubleshoot_cleavage end Improved Yield troubleshoot_cleavage->end use_disrupting_aa Incorporate Pseudoprolines or Hmb/Dmb optimize_solvents->use_disrupting_aa adjust_coupling Adjust Coupling Conditions (Higher Temp, Stronger Reagent) use_disrupting_aa->adjust_coupling re_evaluate Re-evaluate Synthesis Strategy adjust_coupling->re_evaluate re_evaluate->end G Troubleshooting HPLC Purification of Hydrophobic Peptides start Poor HPLC Purification broad_peaks Broad Peaks or No Elution start->broad_peaks change_column Switch to C4 or C8 Column broad_peaks->change_column Yes alternative_purification Consider Alternative Purification (Precipitation/Washing) broad_peaks->alternative_purification Extreme Case optimize_mobile_phase Optimize Mobile Phase (e.g., add isopropanol) change_column->optimize_mobile_phase adjust_gradient Use a Shallower Gradient optimize_mobile_phase->adjust_gradient increase_temp Increase Column Temperature adjust_gradient->increase_temp end Improved Purification increase_temp->end alternative_purification->end

References

Technical Support Center: A Guide to Synthesizing Peptides with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing peptides that incorporate modified amino acids. Here, you will find practical troubleshooting advice and answers to frequently asked questions to help ensure the success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of modified peptides, offering potential causes and actionable solutions in a straightforward question-and-answer format.

1. Low Coupling Efficiency and Incomplete Reactions

Question: I'm experiencing low coupling efficiency or incomplete reactions when trying to incorporate a modified amino acid. What could be the problem and how can I fix it?

Answer:

Low coupling efficiency is a frequent hurdle, particularly when working with bulky or sterically hindered modified amino acids. The primary causes include:

  • Steric Hindrance: The sheer size of the modified amino acid's side chain, or the growing peptide chain itself, can physically obstruct the reaction sites.

  • Secondary Structure Formation: The peptide chain can fold into secondary structures like β-sheets on the resin, rendering the N-terminus inaccessible for the next coupling reaction.

  • Inadequate Resin Swelling: If the solid support does not swell properly, reagents cannot efficiently reach the peptide chain.

  • Insufficiently Potent Coupling Reagents: The selected coupling reagent may not be strong enough to drive the reaction to completion for these challenging residues.

Troubleshooting Strategies:

  • Optimize Coupling Reagents and Conditions:

    • Consider switching to a more powerful coupling reagent. For difficult couplings, uronium/aminium salts such as HATU, HCTU, and COMU are generally more effective than carbodiimides.[1] Phosphonium salts like PyAOP and PyBOP are also highly effective and are preferred for cyclization reactions to prevent guanidinylation side reactions.[1][2]

    • Increase the amount of the amino acid and coupling reagent used.

    • Extend the duration of the coupling reaction.

    • Perform a "double coupling," where the coupling step is repeated with a fresh batch of reagents before proceeding to the next deprotection step.

  • Disrupt Secondary Structures:

    • Employ solvents known to break up hydrogen bonds, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either on their own or mixed with DMF.

    • Incorporate "structure-breaking" elements like pseudoproline dipeptides into your sequence just before the challenging coupling point.

  • Enhance Resin Swelling:

    • Ensure the resin is fully swelled in an appropriate solvent like DMF or NMP before beginning the synthesis.

    • For particularly difficult sequences, consider using a resin with a higher swelling capacity, such as a polyethylene glycol (PEG)-based resin.

2. Side Reactions and the Formation of Impurities

Question: My crude peptide product is showing a high level of impurities after cleavage. What are the common side reactions, and how can I minimize them?

Answer:

Side reactions can occur at multiple stages of peptide synthesis and are often influenced by the specific amino acid sequence and the nature of the modifications.

Common Side Reactions:

  • Racemization: During the activation and coupling steps, the stereochemistry of the amino acid can be inverted, leading to diastereomeric impurities. This is a known issue for amino acids such as histidine and cysteine.

  • Aspartimide Formation: Peptides containing aspartic acid can form a cyclic imide, which can then be hydrolyzed to a mixture of aspartic acid and isoaspartic acid residues.

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminus of the peptide, which terminates the chain extension.[1]

  • Protecting Group Instability: Side-chain protecting groups may be prematurely removed or altered, leading to unwanted reactions.

Strategies to Minimize Side Reactions:

  • Racemization:

    • Use coupling reagents that include additives known to suppress racemization, such as HOBt or OxymaPure.[3]

    • Keep activation times as short as possible.

    • For amino acids that are highly susceptible to racemization, consider using pre-activated derivatives like Fmoc-amino acid fluorides.

  • Aspartimide Formation:

    • Utilize protecting groups on the side chain of aspartic acid that are less prone to cyclization, for instance, 3-tert-butyl-aspartate.

    • Employ milder coupling conditions to reduce the risk of aspartimide formation.

  • Guanidinylation:

    • Opt for phosphonium-based coupling reagents such as PyBOP or PyAOP, which do not cause this side reaction.[1]

    • Avoid using a large excess of uronium-based coupling reagents.

  • Protecting Group Strategy:

    • It is crucial to use an orthogonal protecting group strategy, where the side-chain protecting groups remain stable under the conditions used for the removal of the Nα-Fmoc group.[4]

3. Challenges Associated with Specific Modifications

Phosphorylation:

  • Question: I'm encountering difficulties in synthesizing a phosphopeptide. What are the main challenges?

  • Answer: The primary challenges in synthesizing phosphopeptides are the instability of the phosphate group under standard cleavage conditions and the risk of side reactions like β-elimination. It is essential to use a phosphate protecting group, such as monobenzyl, that is stable throughout the synthesis and can be removed during the final cleavage step.[5] For the efficient incorporation of phosphorylated amino acids, a double coupling with a potent coupling reagent like HATU is often required.[6]

Glycosylation:

  • Question: What are the common problems when synthesizing glycopeptides?

  • Answer: The synthesis of glycopeptides is challenging due to the steric bulk of the glycan, which can result in low coupling yields.[7] The stability of the glycosidic bond, especially for O-linked glycans, to acidic cleavage conditions is another significant concern.[8] The most effective strategy is to use pre-formed glycosylated amino acid building blocks that are Fmoc-protected at the α-amino group.[4]

Fluorescent Labeling:

  • Question: My fluorescently labeled peptide is exhibiting poor solubility and is aggregating. What is the cause?

  • Answer: Many fluorescent dyes are hydrophobic and can cause the peptide to aggregate.[2] To minimize this, it is important to carefully choose the dye and the position of labeling. Attaching the label at the N-terminus or on a lysine side chain that is distant from the core binding sequence is often a good strategy. The use of a hydrophilic linker between the peptide and the dye can also enhance solubility.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate coupling reagent for my modified amino acid?

A1: The choice of coupling reagent should be based on the steric hindrance of the modified amino acid and the overall difficulty of the peptide sequence. For standard couplings, DIC/HOBt may be adequate. For more challenging couplings, such as those involving N-methylated amino acids or other bulky modifications, more powerful reagents like HATU, HCTU, PyAOP, or COMU are recommended.[9][10] Please refer to the data table below for a comparison of coupling efficiencies.

Q2: What is the most effective method for purifying my modified peptide?

A2: The gold standard for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[11] The selection of the column (e.g., C18) and the mobile phase gradient (usually a water/acetonitrile gradient containing 0.1% TFA) will depend on the hydrophobicity of your peptide. For peptides that are very hydrophobic or prone to aggregation, other purification techniques such as ion-exchange chromatography or size-exclusion chromatography may be necessary.

Q3: How can I verify the identity and purity of my final modified peptide?

A3: The identity of your peptide should be confirmed using mass spectrometry to ensure it has the correct molecular weight.[12] Purity is typically evaluated by analytical RP-HPLC, where the peak area of the desired peptide is compared to the total area of all peaks.[12] For more complex peptides or those with isomeric impurities, more advanced techniques like NMR or peptide mapping may be required for complete characterization.

Q4: I am getting a very low yield for my N-methylated peptide. What can I do to improve it?

A4: N-methylated amino acids are known to be difficult to couple due to their steric bulk and the reduced nucleophilicity of the N-methylated amine. The use of a powerful coupling reagent such as PyAOP or HATU is essential.[9] Double coupling and longer reaction times are often required. It is also advisable to monitor the coupling reaction with a colorimetric test like the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines.[9]

Q5: What are the main factors to consider when planning the synthesis of a long modified peptide (over 30 amino acids)?

A5: For long peptides, the cumulative effect of even minor inefficiencies in coupling can lead to a dramatic reduction in the final yield and purity. Key strategies to consider are:

  • Segmented Synthesis (Fragment Condensation): This involves synthesizing shorter peptide fragments and then ligating them together in solution.

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can speed up coupling and deprotection steps, which can improve the efficiency of synthesizing long and difficult sequences.

  • Optimized Resin and Linker: Using a low-loading resin with a suitable linker can help to minimize aggregation and improve yields.

Data Presentation

Table 1: A Comparative Look at Coupling Reagent Efficiency for Difficult Couplings

Amino Acid Type/SequenceCoupling ReagentCoupling Efficiency/YieldReference(s)
Sterically Hindered (e.g., Aib) Fmoc-Aib-FQuantitative[7]
HATU/DIEA>95%[7]
BOP-ClGood to excellent[7]
PyBroPGood to excellent[7]
N-Methylated (e.g., MeLeu-MeVal) HATU/DIEA~98-99%[7]
PyAOP/DIEA~98-99%
PyBOP/HOAt/DIEA~95-98%
HBTU/DIEALower yields[9]
Phosphorylated (pSer/pThr) HATU/DIPEAHigh[6]
PyBOP/DIPEAHigh[6]
Glycosylated (Bulky Glycan) HATU/DIPEAModerate to High (sequence dependent)[7]
DIC/HOBtLower yields[7]

Disclaimer: Coupling efficiencies are highly dependent on the specific peptide sequence. The values presented here are indicative and may vary depending on the experimental conditions.

Experimental Protocols

1. General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol details a single cycle of amino acid addition using the Fmoc/tBu strategy.

  • Resin Swelling: In the reaction vessel, swell the resin (e.g., Rink Amide resin) in DMF for a minimum of 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Thoroughly wash the resin with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate container, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a base (e.g., DIEA, 8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes at room temperature.

    • Monitor the coupling reaction for completion using a suitable colorimetric test (e.g., the Kaiser test for primary amines or the bromophenol blue test for secondary amines). If the test indicates an incomplete reaction, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

2. On-Resin Fluorescent Labeling

This protocol provides a method for labeling a peptide with a fluorescent dye while it is still attached to the solid support.

  • Peptide Synthesis: Synthesize the peptide on the resin following the general SPPS protocol, leaving the N-terminus Fmoc-protected.

  • Fmoc Deprotection: Perform the final Fmoc deprotection as described in the general SPPS protocol.

  • Dye Coupling:

    • Dissolve the fluorescent dye (e.g., FITC, 1.5-2 equivalents) and a base (e.g., DIEA, 3-4 equivalents) in DMF.

    • Add the dye solution to the deprotected peptide-resin.

    • Agitate the mixture in the dark to prevent photobleaching for 2-4 hours at room temperature.

    • Monitor the reaction by cleaving a small amount of the resin-bound peptide for analysis by HPLC-MS.

  • Washing:

    • Drain the dye solution and wash the resin extensively with DMF, DCM, and methanol to remove any unreacted dye.

  • Cleavage and Purification: Cleave the labeled peptide from the resin and purify it by RP-HPLC.

3. Peptide Cleavage from the Resin and Purification

This protocol describes the final steps of cleaving the peptide from the resin and purifying it.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail that is appropriate for the protecting groups used. For Fmoc/tBu chemistry, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to form a peptide pellet.

    • Wash the pellet with cold diethyl ether twice more.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Filter the solution to remove any solid particles.

    • Inject the sample onto a preparative RP-HPLC column (e.g., C18).

    • Elute the peptide using a gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA).

    • Collect the fractions that correspond to the main peptide peak.

  • Characterization and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm their purity and identity.

    • Pool the pure fractions and lyophilize them to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) wash1->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete wash2 Wash (DMF, DCM) monitoring->wash2 Complete next_cycle Next Cycle? wash2->next_cycle next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end End: Pure Modified Peptide characterization->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Coupling start Low Coupling Efficiency Observed check_reagents Are coupling reagents potent enough? start->check_reagents upgrade_reagents Use stronger coupling reagent (e.g., HATU, PyAOP) check_reagents->upgrade_reagents No check_conditions Are coupling conditions optimal? check_reagents->check_conditions Yes upgrade_reagents->check_conditions optimize_conditions Increase equivalents, extend time, double couple check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation disrupt_aggregation Use disrupting solvents (NMP/DMSO) or pseudoproline dipeptides check_aggregation->disrupt_aggregation Yes solution Improved Coupling Efficiency check_aggregation->solution No disrupt_aggregation->solution

Caption: Troubleshooting decision tree for low coupling efficiency.

Purification_Characterization_Workflow start Crude Peptide after Cleavage dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove particulates dissolve->filter hplc Purify by Preparative RP-HPLC filter->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC, MS) collect->analyze check_purity Purity >95%? analyze->check_purity check_purity->hplc No, re-purify pool Pool Pure Fractions check_purity->pool Yes lyophilize Lyophilize pool->lyophilize end Final Pure Modified Peptide lyophilize->end

Caption: Workflow for peptide purification and characterization.

References

Validation & Comparative

A Comparative Guide to Novel Amino Acid-Based Molecular Assemblies for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of amino acids and their derivatives into well-defined nanostructures offers a promising frontier in drug delivery. These biocompatible and chemically diverse building blocks can form a variety of architectures, including micelles, nanofibers, vesicles, and hydrogels, each with unique properties for encapsulating and delivering therapeutic agents. This guide provides a comparative overview of three distinct classes of novel amino acid-based molecular assemblies, presenting key performance data, detailed experimental protocols for their characterization, and visual workflows to aid in research and development.

Comparative Performance of Novel Amino Acid-Based Assemblies

The following tables summarize key quantitative data for three exemplary types of amino acid-based molecular assemblies, offering a baseline for comparison. It is important to note that performance metrics can vary significantly based on the specific amino acid sequence, environmental conditions, and the nature of the encapsulated drug.

Table 1: Physicochemical Properties

Assembly TypePredominant MorphologyParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Amphiphilic Peptide Nanomicelles Spherical Micelles50 - 150-15 to +20< 0.2
Dipeptide Nanofibers Fibrillar Network10 - 30 (diameter)-5 to +10> 0.3
Bola-amphiphilic Vesicles Vesicular (Hollow Spheres)100 - 300-25 to -5< 0.15

Table 2: Drug Loading and Release Characteristics

Assembly TypeModel DrugEncapsulation Efficiency (%)Loading Capacity (%)Release Profile
Amphiphilic Peptide Nanomicelles Doxorubicin85 - 9510 - 15pH-responsive (accelerated at pH 5.5)
Dipeptide Nanofibers Curcumin70 - 855 - 10Sustained release over 72 hours
Bola-amphiphilic Vesicles siRNA90 - 981 - 5Enzyme-triggered (MMP-2)

Experimental Protocols

Detailed methodologies for the characterization of these assemblies are crucial for reproducible and comparative studies.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Objective: To visualize the morphology and size of the self-assembled nanostructures.

Protocol:

  • Sample Preparation: A 5 µL aliquot of the aqueous solution of the amino acid-based assembly (typically 0.1-1 mg/mL) is drop-casted onto a carbon-coated copper grid.

  • Staining (for enhanced contrast): After 1-2 minutes of incubation, the excess solution is wicked away with filter paper. For negative staining, a 5 µL drop of a 2% (w/v) uranyl acetate or phosphotungstic acid solution is then added to the grid for 30-60 seconds. The excess staining solution is again removed with filter paper.

  • Drying: The grid is allowed to air-dry completely before being loaded into the TEM. For more sensitive structures, vitrification using a cryo-TEM approach is recommended to observe the morphology in a near-native state.[1]

  • Imaging: The sample is imaged using a transmission electron microscope operating at an accelerating voltage of 80-200 kV. Images are captured at various magnifications to observe both the overall morphology and fine structural details.

Dynamic Light Scattering (DLS) for Size Distribution and Stability

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the assemblies in solution.

Protocol:

  • Sample Preparation: The sample solution is diluted with deionized water or an appropriate buffer to a final concentration suitable for DLS analysis (typically 0.1-1 mg/mL) to avoid multiple scattering effects. The solution must be filtered through a 0.22 µm syringe filter to remove any dust or large aggregates.[2]

  • Instrument Setup: The DLS instrument is allowed to warm up and stabilize. The dispersant properties (viscosity and refractive index) and temperature are entered into the software.

  • Measurement: The filtered sample is pipetted into a clean cuvette, ensuring no air bubbles are present. The cuvette is placed in the instrument's sample holder.

  • Data Acquisition: For particle size and PDI, measurements are typically taken at a 90° or 173° scattering angle. For zeta potential, an electrode is inserted into the cuvette, and an electric field is applied. The instrument software calculates the size distribution and zeta potential from the correlation function of the scattered light intensity fluctuations.[3]

  • Analysis: The results are typically reported as the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To characterize the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide-based assemblies.

Protocol:

  • Sample Preparation: The peptide assembly solution is prepared in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region. The concentration should be adjusted to keep the absorbance below 1.0.[4]

  • Instrument and Cuvette: A CD spectrometer is used, and the sample is placed in a quartz cuvette with a short path length (typically 0.1-1 mm).[4]

  • Blank Measurement: A spectrum of the buffer alone is recorded and used as a baseline.

  • Sample Measurement: The CD spectrum of the sample is recorded in the far-UV region (typically 190-260 nm).[5]

  • Data Analysis: The baseline spectrum is subtracted from the sample spectrum. The resulting CD signal (in millidegrees) is often converted to molar ellipticity to normalize for concentration and path length. The shape of the spectrum is then analyzed to determine the predominant secondary structures. For instance, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm.[5]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the characterization and application of amino acid-based molecular assemblies.

Experimental_Workflow cluster_synthesis Synthesis & Assembly cluster_characterization Characterization cluster_application Application Synthesis Peptide Synthesis SelfAssembly Self-Assembly Synthesis->SelfAssembly TEM TEM SelfAssembly->TEM DLS DLS SelfAssembly->DLS CD CD Spectroscopy SelfAssembly->CD DrugLoading Drug Loading SelfAssembly->DrugLoading InVitro In Vitro Studies DrugLoading->InVitro InVivo In Vivo Studies InVitro->InVivo

General experimental workflow for amino acid-based assemblies.

Drug_Delivery_Mechanism Assembly Amino Acid Assembly + Drug SystemicCirculation Systemic Circulation Assembly->SystemicCirculation TumorMicroenvironment Tumor Microenvironment (Low pH, High Enzymes) SystemicCirculation->TumorMicroenvironment CellularUptake Cellular Uptake (Endocytosis) TumorMicroenvironment->CellularUptake DrugRelease Intracellular Drug Release (Lysosomal Escape) CellularUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Targeted drug delivery mechanism of smart assemblies.

Signaling_Pathway DrugAssembly Drug-Loaded Assembly Receptor Cell Surface Receptor DrugAssembly->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Release Nucleus Nucleus Drug->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Induction

Simplified signaling pathway for apoptosis induction.

References

A Comparative Analysis of Homoserine Derivatives: Exploring Function Beyond the Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of key homoserine derivatives reveals diverse functionalities, from bacterial communication to central roles in metabolic pathways. While direct comparative experimental data for 2-Prop-2-en-1-ylhomoserine (O-allyl-L-homoserine) is not available in the current scientific literature, this guide provides a comprehensive analysis of other well-characterized homoserine derivatives: N-Butanoyl-L-homoserine lactone, O-Acetyl-L-homoserine, and O-Succinyl-L-homoserine. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals by highlighting the significant impact of side-chain modifications on the biological activity of the homoserine scaffold.

Introduction to Homoserine and its Derivatives

L-Homoserine is an alpha-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as methionine and threonine.[1] Its core structure provides a versatile scaffold for the natural and synthetic generation of a wide array of derivatives. These derivatives exhibit a remarkable range of biological activities and applications, largely dictated by the nature of the chemical group attached to the homoserine backbone. This guide focuses on a comparative analysis of three key derivatives, each with distinct and significant roles in biological systems.

Comparative Data of Homoserine Derivatives

The following tables summarize the key physicochemical and biological properties of the selected homoserine derivatives, providing a clear basis for comparison.

Physicochemical Properties N-Butanoyl-L-homoserine lactone O-Acetyl-L-homoserine O-Succinyl-L-homoserine
IUPAC Name (3S)-3-(butanoylamino)oxolan-2-one(2S)-4-acetyloxy-2-aminobutanoic acid(2S)-2-amino-4-[(3-carboxypropanoyl)oxy]butanoic acid
Molecular Formula C₈H₁₃NO₃C₆H₁₁NO₄C₈H₁₃NO₆
Molecular Weight ( g/mol ) 171.19161.16[2]219.19[3]
Structure N-acylated and lactonized homoserineO-acylated homoserineO-acylated homoserine
Biological Role and Activity N-Butanoyl-L-homoserine lactone O-Acetyl-L-homoserine O-Succinyl-L-homoserine
Primary Function Bacterial quorum sensing signal molecule[4]Intermediate in methionine biosynthesis[5][6]Intermediate in methionine biosynthesis[7][8]
Key Biological Process Regulation of gene expression in Gram-negative bacteria[4]Precursor for cystathionine synthesis[5][6]Precursor for cystathionine synthesis[7][8]
Mechanism of Action Binds to and activates LuxR-type transcriptional regulators[9]Substrate for O-acetylhomoserine sulfhydrylase[9]Substrate for cystathionine gamma-synthase[10]
Therapeutic Potential Target for anti-virulence therapies (as an inhibitor)[11]Not a direct therapeutic targetNot a direct therapeutic target

Signaling and Metabolic Pathways

The functional diversity of homoserine derivatives is best understood by examining their roles in specific biological pathways.

Quorum_Sensing_Signaling Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Butanoyl-L-homoserine lactone (AHL) AHL_Synthase->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR_Complex AHL-LuxR Complex LuxR->AHL_LuxR_Complex Target_Genes Target Gene Expression (e.g., virulence, biofilm formation) AHL_LuxR_Complex->Target_Genes Activation

Figure 1: Quorum Sensing Signaling Pathway.

The N-acyl homoserine lactones (AHLs), such as N-butanoyl-L-homoserine lactone, are key signaling molecules in bacterial quorum sensing.[12] As depicted in Figure 1, these molecules are synthesized within the bacterial cell and, upon reaching a certain concentration threshold, bind to LuxR-type receptors. This complex then acts as a transcriptional regulator, modulating the expression of genes involved in processes like biofilm formation and virulence factor production.[11]

Homoserine_Metabolic_Pathway Homoserine Metabolic Pathway Aspartate L-Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps O_Acetyl_Homoserine O-Acetyl-L-homoserine Homoserine->O_Acetyl_Homoserine Homoserine O-acetyltransferase O_Succinyl_Homoserine O-Succinyl-L-homoserine Homoserine->O_Succinyl_Homoserine Homoserine O-succinyltransferase Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine O_Acetyl_Homoserine->Methionine via Cystathionine O_Succinyl_Homoserine->Methionine via Cystathionine

Figure 2: Homoserine Metabolic Pathway.

In contrast to the signaling role of AHLs, O-acetyl and O-succinyl-L-homoserine are key intermediates in the metabolic pathway leading to the synthesis of methionine (Figure 2).[13][14] L-homoserine, derived from aspartate, can be acylated to form either O-acetyl or O-succinyl-L-homoserine. These activated forms are then substrates for enzymes that incorporate sulfur to ultimately produce methionine.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of homoserine derivatives.

Synthesis of N-Butanoyl-L-homoserine lactone

This protocol describes a standard method for the synthesis of N-acylated homoserine lactones.

Materials:

  • L-homoserine lactone hydrobromide

  • Butyryl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

  • Add an equivalent amount of butyryl chloride in DCM to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-butanoyl-L-homoserine lactone.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quorum Sensing Inhibition Assay

This assay is used to screen for compounds that can inhibit AHL-mediated quorum sensing.

Materials:

  • Reporter bacterial strain (e.g., Chromobacterium violaceum CV026 or an E. coli biosensor)

  • Luria-Bertani (LB) agar and broth

  • Appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone for CV026)

  • Test compounds (potential inhibitors)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow the reporter strain overnight in LB broth.

  • Dilute the overnight culture in fresh LB broth.

  • In a 96-well microtiter plate, add the diluted bacterial culture to each well.

  • Add the specific AHL to induce the reporter system (e.g., violacein production in CV026).

  • Add the test compounds at various concentrations to the wells. Include positive (AHL only) and negative (no AHL, no compound) controls.

  • Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C for CV026) for 18-24 hours.

  • Quantify the reporter signal. For CV026, this can be done by extracting the violacein pigment with DMSO and measuring the absorbance at 585 nm. For fluorescent or luminescent reporters, measure the respective signal.

  • Determine the concentration of the test compound that causes a 50% reduction in the reporter signal (IC₅₀) to assess its inhibitory activity.

Production of O-Acetyl-L-homoserine in E. coli

This protocol outlines a method for the fermentative production of O-acetyl-L-homoserine.[5]

Materials:

  • Engineered E. coli strain overexpressing a feedback-resistant homoserine dehydrogenase and a homoserine O-acetyltransferase.

  • Minimal medium with glucose as the carbon source.

  • Appropriate antibiotics for plasmid maintenance.

  • Bioreactor for fed-batch fermentation.

Procedure:

  • Prepare a seed culture of the engineered E. coli strain in minimal medium overnight.

  • Inoculate the bioreactor containing the production medium with the seed culture.

  • Maintain the fermentation at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).

  • Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a constant, low glucose concentration in the bioreactor, which can help to avoid the accumulation of inhibitory byproducts.

  • Monitor cell growth (OD₆₀₀) and the concentration of O-acetyl-L-homoserine in the culture supernatant over time using HPLC.

  • Harvest the culture at the point of maximum O-acetyl-L-homoserine accumulation and purify the product from the supernatant.

Conclusion

The comparative analysis of N-Butanoyl-L-homoserine lactone, O-Acetyl-L-homoserine, and O-Succinyl-L-homoserine demonstrates the profound influence of side-chain modifications on the biological function of the homoserine scaffold. While AHLs act as crucial signaling molecules in bacterial communication, the O-acylated derivatives are central intermediates in essential amino acid biosynthesis. The lack of available data on this compound highlights a potential area for future research to explore the biological activities of other synthetic homoserine derivatives. The experimental protocols provided herein offer a foundation for researchers to further investigate these and other related compounds, potentially leading to the development of novel therapeutics and a deeper understanding of fundamental biological processes.

References

A Comparative Analysis of the Biological Effects of L- and D-2-Prop-2-en-1-ylhomoserine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-allylglycine is a well-documented inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system.[1][2] Inhibition of GAD leads to a reduction in GABA levels, resulting in hyperexcitability and convulsions.[3] The biological activity of allylglycine is known to be stereospecific, with the L-enantiomer being significantly more potent than the D-enantiomer. This guide provides a summary of the available data comparing the biological effects of L- and D-allylglycine, along with relevant experimental protocols and pathway diagrams.

Data Presentation: A Comparative Summary

The following table summarizes the known biological effects of L- and D-allylglycine. Due to the limited availability of quantitative data for the individual enantiomers, data for the racemic mixture (DL-allylglycine) is also included where available.

Biological EffectL-AllylglycineD-AllylglycineDL-Allylglycine
Glutamate Decarboxylase (GAD) Inhibition Potent inhibitor[1][2]Inactive or significantly less active[4]Inhibits GAD[3]
Convulsive Activity Induces seizures[5]Inactive as a convulsant[4]ED50 for seizures in mice: 1.0 mmol/kg (i.p.)[6]
Effect on Heart Rate Causes substantial increases[2]No significant effect[2]-
Effect on Blood Pressure Causes slight increases[2]No significant effect[2]-

Key Signaling Pathway: Inhibition of GABA Synthesis

The primary mechanism of action for the biological effects of L-allylglycine is the inhibition of GABA synthesis. This disruption of the major inhibitory neurotransmitter system in the brain leads to an imbalance in excitatory and inhibitory signals, resulting in neuronal hyperexcitability and seizures.

GABASynthesisInhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA Reduced_GABA Reduced GABA Levels GAD->GABA Synthesis L_allylglycine L-Allylglycine L_allylglycine->GAD Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Reduced_GABA->Neuronal_Hyperexcitability Seizures Seizures Neuronal_Hyperexcitability->Seizures ExperimentalWorkflow cluster_Preparation Preparation cluster_Administration Administration cluster_Observation Observation & Data Collection cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation Dose_Preparation Dose Preparation (L- and D-Isomers, Vehicle) Animal_Acclimation->Dose_Preparation Random_Grouping Random Animal Grouping Dose_Preparation->Random_Grouping IP_Injection Intraperitoneal Injection Random_Grouping->IP_Injection Behavioral_Observation Behavioral Observation (Seizure Scoring) IP_Injection->Behavioral_Observation Latency_Recording Latency to Seizure Recording IP_Injection->Latency_Recording ED50_Calculation ED50 Calculation Behavioral_Observation->ED50_Calculation Statistical_Comparison Statistical Comparison (L- vs D-Isomer) Latency_Recording->Statistical_Comparison ED50_Calculation->Statistical_Comparison

References

Analysis of post-translational modifications on proteins.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analysis of post-translational modifications (PTMs) on proteins, this document provides a detailed comparison of key analytical techniques, experimental protocols, and visual representations of relevant signaling pathways. Tailored for researchers, scientists, and drug development professionals, this guide aims to facilitate the selection of appropriate methodologies for the investigation of protein PTMs.

Comparison of PTM Analysis Methods

The selection of an appropriate method for PTM analysis is critical and depends on the specific research question, the nature of the PTM, and the abundance of the target protein. The following tables provide a quantitative and qualitative comparison of the most common techniques: Mass Spectrometry, Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Comparison of PTM Analysis Methods

FeatureMass SpectrometryWestern BlottingELISA
Sensitivity High (fmol to amol range)[1][2]Moderate to High (ng to pg range)[3][4]High (pg to fg range)[5]
Limit of Detection Low fmol range for phosphopeptides[2]~1-100 ng of target protein in a band[3]As low as 0.625 µ g/well for total protein[5]
Dynamic Range 4-5 orders of magnitude[1]1-2 orders of magnitude2-3 orders of magnitude[6][7]
Quantification Relative and absolute quantificationSemi-quantitative to quantitativeQuantitative
Throughput HighLow to MediumHigh
Specificity High (can pinpoint modification site)Dependent on antibody specificityDependent on antibody specificity
Cost HighLow to ModerateModerate

Qualitative Comparison of PTM Analysis Methods

FeatureMass SpectrometryWestern BlottingELISA
Principle Measures mass-to-charge ratio of ionized molecules.Immunoassay to detect specific proteins in a sample separated by gel electrophoresis.Immunoassay where an antigen is immobilized on a solid surface and detected with an antibody.
Advantages - Unbiased discovery of novel PTMs- Precise identification of modification sites- High-throughput capabilities[8]- Widely accessible- Relatively inexpensive- Provides information on protein size[9]- Highly sensitive and specific- High-throughput format- Quantitative results
Disadvantages - Requires specialized equipment and expertise- Data analysis can be complex- May have bias against certain protein types[10]- Requires specific antibodies- Semi-quantitative without careful controls- Lower throughput[11]- Requires specific antibody pairs- Does not provide information on protein size- Prone to matrix effects
Common PTMs Analyzed Phosphorylation, Ubiquitination, Glycosylation, Acetylation, Methylation[12]Phosphorylation, Ubiquitination, Acetylation[9]Phosphorylation, Acetylation, Methylation

Experimental Protocols

Detailed methodologies for the key PTM analysis techniques are provided below.

Mass Spectrometry-Based PTM Analysis (Bottom-Up Approach)

This protocol outlines a general workflow for the identification and quantification of PTMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve PTMs.

  • Quantify the protein concentration of the lysate.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest proteins into peptides using a specific protease, most commonly trypsin.[12]

2. Peptide Enrichment (for low abundance PTMs):

  • Phosphopeptide Enrichment: Use immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.[11][13]

  • Ubiquitinated Peptide Enrichment: Employ antibodies that recognize the di-glycine remnant left on ubiquitinated lysine residues after tryptic digest.

  • Glycopeptide Enrichment: Utilize lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).

  • Acetylated Peptide Enrichment: Use antibodies specific for acetylated lysine residues.[14]

3. LC-MS/MS Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.

  • Introduce the eluted peptides into the mass spectrometer.

  • Acquire mass spectra of the intact peptides (MS1 scan).

  • Select precursor ions for fragmentation (MS/MS or MS2 scan) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[12]

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

  • Use specialized software to identify and localize the PTMs based on the mass shift of the modified amino acid.

  • Quantify the relative or absolute abundance of the modified peptides.[8]

Western Blotting for PTM Detection

This protocol describes the detection of a specific PTM on a target protein using Western blotting.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.[3]

2. Gel Electrophoresis:

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

4. Blocking:

  • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[3]

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for the PTM of interest on the target protein.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[15]

6. Detection:

  • For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using an imager.

  • For fluorescently-labeled antibodies, detect the signal using a fluorescence imager.[15]

7. Data Analysis:

  • Quantify the band intensity using densitometry software. Normalize the signal of the PTM-specific antibody to a loading control (e.g., total protein or a housekeeping gene).

ELISA for PTM Quantification

This protocol outlines a sandwich ELISA for the quantitative measurement of a specific PTM on a target protein.

1. Plate Coating:

  • Coat the wells of a microplate with a capture antibody specific for the target protein.

  • Incubate and then wash the plate.[16]

2. Blocking:

  • Block the remaining protein-binding sites in the wells with a blocking buffer.[16]

3. Sample Incubation:

  • Add the protein samples (lysates) and standards to the wells.

  • Incubate to allow the target protein to bind to the capture antibody.

  • Wash the plate.[16]

4. Detection Antibody Incubation:

  • Add a detection antibody that is specific for the PTM of interest and is conjugated to an enzyme (e.g., HRP).

  • Incubate to allow the detection antibody to bind to the captured protein-PTM complex.

  • Wash the plate.[16]

5. Signal Development:

  • Add a substrate that is converted by the enzyme on the detection antibody into a detectable signal (e.g., colorimetric or fluorescent).

  • Stop the reaction.[16]

6. Data Acquisition and Analysis:

  • Measure the signal using a microplate reader.

  • Generate a standard curve from the standards and determine the concentration of the PTM-modified protein in the samples.

Immunoprecipitation (IP) for Enrichment of Modified Proteins

This protocol describes the enrichment of a protein with a specific PTM using immunoprecipitation.

1. Lysate Preparation:

  • Lyse cells or tissues in an IP-compatible lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.[17]

2. Antibody-Bead Conjugation (Direct Method):

  • Incubate the antibody specific for the PTM or the target protein with protein A/G-conjugated beads to form an antibody-bead complex.[18]

3. Immunoprecipitation:

  • Add the antibody-bead complex to the cell lysate.

  • Incubate with gentle rotation to allow the antibody to bind to the target protein.[17]

4. Washing:

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[17]

5. Elution:

  • Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).[17]

6. Downstream Analysis:

  • The enriched protein can be further analyzed by Western blotting or mass spectrometry.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to PTM analysis.

EGFR Signaling Pathway

This pathway highlights key phosphorylation and ubiquitination events following Epidermal Growth Factor Receptor (EGFR) activation.

EGFR_Signaling cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Binds to pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription ERK->Transcription Cbl Cbl Cbl->EGFR Binds to pY Ub Ubiquitin Ub->EGFR Ubiquitination

Caption: EGFR signaling cascade initiated by EGF binding.

NF-κB Signaling Pathway (Canonical)

This diagram illustrates the role of phosphorylation and ubiquitination in the activation of the canonical NF-κB pathway.

NFkB_Signaling cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK Activates IkB IκB IKK->IkB Phosphorylates (pS) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Inflammatory Gene Expression NFkB->Transcription Ub Ubiquitin Ub->IkB Ubiquitination

Caption: Canonical NF-κB pathway activation via TNFα.

Akt Signaling Pathway

This diagram shows the activation of Akt through phosphorylation and its downstream effects.

Akt_Signaling GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Survival Cell Survival & Growth Downstream->Survival

Caption: PI3K/Akt signaling pathway promoting cell survival.

Experimental Workflow: PTM Analysis by Mass Spectrometry

This workflow outlines the major steps in a typical bottom-up proteomics experiment for PTM analysis.

PTM_Workflow Sample Cell/Tissue Sample Lysis Lysis & Protein Extraction Sample->Lysis Digestion Proteolytic Digestion Lysis->Digestion Enrichment PTM Peptide Enrichment Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data Results PTM Profile Data->Results

References

A Comparative Guide to the Misincorporation of Amino Acid Analogues into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

The precise incorporation of amino acids is fundamental to protein synthesis. However, researchers have developed methods to intentionally misincorporate amino acid analogues, also known as non-canonical amino acids (ncAAs), into proteins. This technique offers a powerful toolkit for studying and engineering proteins by introducing novel chemical functionalities. This guide provides a comparative overview of the methods for ncAA incorporation, a look at commonly used analogues, and detailed experimental protocols for professionals in research and drug development.

Methods of Incorporation: A Comparative Overview

Two primary strategies exist for incorporating ncAAs into proteins: residue-specific and site-specific incorporation.[1]

Residue-specific incorporation relies on the cellular translational machinery recognizing an ncAA that is structurally similar to a canonical amino acid.[1] This approach leads to the replacement of a specific natural amino acid with its analogue at all its positions within the protein.[1][2] For high efficiency, this often requires using auxotrophic cell lines that cannot synthesize the natural amino acid, or providing the ncAA in much higher concentrations.[1]

Site-specific incorporation offers more precise control, inserting an ncAA at a single, predetermined location in the protein sequence.[3] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a "blank" or reassigned codon, typically a stop codon like the amber codon (UAG), and inserts the ncAA in response.[1][3]

FeatureResidue-Specific IncorporationSite-Specific Incorporation
Principle Competition with a canonical amino acid for the same tRNA synthetase.[1]Use of an orthogonal tRNA/tRNA synthetase pair for a specific ncAA and a unique codon.[1]
Specificity All instances of a particular amino acid are replaced.[1]A single, genetically defined site is modified.[3]
Requirements Often requires amino acid-depleted media or auxotrophic cell lines.[1]Requires an orthogonal tRNA/synthetase pair and genetic modification of the target protein.[3]
Typical Applications Global analysis of protein synthesis, turnover, and modification of global protein properties.[2]Probing protein structure-function relationships at a specific site, introducing unique chemical handles.[3]
Advantages Technically simpler, no genetic modification of the target protein is required.[2]High specificity and control over the modification site.[3]
Limitations Can alter global protein properties, potentially leading to toxicity or misfolding.[2]Technically more complex, requiring genetic engineering and optimization of the orthogonal system.[3]

Common Amino Acid Analogues: A Quantitative Comparison

Several methionine analogues are widely used for bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT).[4] These techniques allow for the visualization and purification of newly synthesized proteins.[4][5] The most common analogues include L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).[6]

AnalogueStructureIncorporation EfficiencyKey Features & Applications
L-azidohomoalanine (AHA) Methionine analogue with a terminal azide group.High, but can be lower than HPG in some systems.[7][8] In E. coli, incorporation can reach ~50% in auxotrophic strains.[6][9]The azide group allows for "click" chemistry reactions with alkyne-bearing tags for protein labeling, purification, and visualization.[10][11] It is widely used in BONCAT and FUNCAT applications.[4]
L-homopropargylglycine (HPG) Methionine analogue with a terminal alkyne group.Generally high, with reported incorporation rates of 70-80% in both auxotrophic and prototrophic E. coli.[6][9] In some plant systems, HPG shows more efficient tagging than AHA.[8]The alkyne group enables click chemistry with azide-bearing tags.[12] It can be used orthogonally with AHA for dual-labeling experiments.[12]
Photo-methionine (pMet) Methionine analogue with a diazirine functional group.Can range from 50-70% in auxotrophic E. coli.[6][9]The diazirine group is photo-activatable, allowing for UV-light-induced crosslinking to study protein-protein interactions.[6]

Experimental Protocols

Key Experiment: Residue-Specific Incorporation of Azidohomoalanine (AHA) for BONCAT

This protocol outlines the general steps for labeling newly synthesized proteins in mammalian cells with AHA, followed by detection.

1. Cell Culture and Labeling:

  • Seed mammalian cells in a 6-well plate to achieve 50-60% confluency.[13][14]

  • Optionally, to increase incorporation efficiency, starve cells in methionine-free DMEM for 30-60 minutes.[13][14]

  • Replace the medium with methionine-free DMEM supplemented with 1 mM AHA. As a negative control, use a well with methionine-free DMEM supplemented with 1 mM methionine.[13][14]

  • Incubate the cells for a desired period (e.g., 10 minutes to several hours) at 37°C in a CO2 incubator.[13][14]

  • Wash the cells with ice-cold PBS to stop the labeling process.[13][14]

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the lysates.

3. Click Chemistry Reaction:

  • To a specific amount of protein lysate (e.g., 50 µg), add the click reaction cocktail. A typical cocktail includes an alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubate the reaction for 30 minutes at room temperature, protected from light.[13]

4. Affinity Purification of Labeled Proteins:

  • Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated proteins.[11]

  • Incubate with gentle rotation to allow binding.

  • Wash the beads several times with a high-salt buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads using a suitable elution buffer (e.g., containing excess biotin or by boiling in SDS-PAGE sample buffer).

5. Downstream Analysis:

  • The enriched proteins can be analyzed by various methods, including Western blotting to detect a specific protein of interest or mass spectrometry for proteome-wide identification of newly synthesized proteins.[11]

Visualizing Workflows and Mechanisms

To better understand the processes involved in the misincorporation of amino acid analogues, the following diagrams illustrate key workflows.

BONCAT_Workflow cluster_cell Cellular Incorporation cluster_lab Biochemical Analysis AHA AHA Incubation Incorp Incorporation into newly synthesized proteins AHA->Incorp Translational Machinery Lysis Cell Lysis Incorp->Lysis Click Click Chemistry (add alkyne-biotin) Lysis->Click Purify Affinity Purification (Streptavidin beads) Click->Purify Analyze Downstream Analysis (MS or Western Blot) Purify->Analyze

Caption: General workflow for BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging).

Amino_Acid_Competition MetRS Methionyl-tRNA Synthetase tRNAMet tRNA-Met Charged_Met Met-tRNA-Met MetRS->Charged_Met Charges tRNA Charged_AHA AHA-tRNA-Met MetRS->Charged_AHA Charges tRNA Met Methionine Met->MetRS AHA AHA (Analogue) AHA->MetRS Protein_Met Protein Synthesis (Canonical) Charged_Met->Protein_Met Protein_AHA Protein Synthesis (Misincorporation) Charged_AHA->Protein_AHA

Caption: Competition between Methionine and its analogue AHA for the same tRNA synthetase.

References

A Researcher's Guide to Analyzing Protein Structural Changes Upon Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound impact of post-translational modifications (PTMs) on protein structure is paramount. These modifications act as molecular switches, altering a protein's conformation, dynamics, and ultimately, its function. This guide provides a comparative analysis of key experimental techniques used to elucidate these structural changes, supported by experimental data and detailed protocols.

This guide will delve into the primary methodologies employed to study the structural consequences of phosphorylation, glycosylation, and ubiquitination. We will compare X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), providing a framework for selecting the most appropriate technique for your research question.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific research question, the nature of the protein, and the type of information sought. High-resolution static structures are best resolved by X-ray crystallography and Cryo-EM, while NMR and HDX-MS excel at capturing the dynamic changes a protein undergoes in solution.

Phosphorylation-Induced Structural Changes

Phosphorylation, the addition of a phosphate group, is a ubiquitous regulatory mechanism that can trigger significant conformational changes.[1] These alterations can range from localized shifts in loops to large-scale domain rearrangements, ultimately modulating protein activity and interaction networks.[1][2]

Table 1: Quantitative Comparison of Techniques for Analyzing Phosphorylation-Induced Structural Changes

TechniqueProtein StudiedModification Site(s)Key Findings & Quantitative DataResolution/Metric
X-ray Crystallography Mitogen-activated protein kinase 2 (ERK2)Thr183, Tyr185Phosphorylation induces refolding of the activation lip and domain rotation, leading to enzyme activation.[3][4]2.40 Å[3]
NMR Spectroscopy WNK1 KinaseActivation LoopPhosphorylation stabilizes the activation loop, reducing its flexibility.[5]Average Cα RMSD of A-loop: 4.7 Å (unphosphorylated) vs. 2.3 Å (phosphorylated)[5]
HDX-MS Mitogen-activated protein kinase 2 (ERK2)Thr183, Tyr185Phosphorylation alters backbone conformational mobility at sites more than 10 Å away from the modification.[2]Differential deuterium uptake[2]
Glycosylation-Induced Structural Changes

Glycosylation, the attachment of sugar moieties, can impact protein folding, stability, and recognition.[6] While often not inducing large-scale conformational changes, it can alter the protein's dynamics and surface properties.[7]

Table 2: Quantitative Comparison of Techniques for Analyzing Glycosylation-Induced Structural Changes

TechniqueProtein StudiedModification Site(s)Key Findings & Quantitative DataResolution/Metric
X-ray Crystallography HIV-1 gp120 coreAsn262 and othersThe glycan at Asn262 plays a role in protein folding and stabilization.[6]4.5 Å[6]
HDX-MS Alpha-1-acid glycoprotein (AGP)Multiple N-glycan sitesRemoval of N-glycans alters the deuterium uptake profile, indicating changes in protein dynamics.[8]Differential deuterium uptake[8]
Ubiquitination-Induced Structural Changes

Ubiquitination, the addition of ubiquitin, can signal for protein degradation or modulate protein function through non-proteolytic mechanisms. The attachment of this relatively large protein modifier can induce significant conformational changes in the substrate protein.

Table 3: Quantitative Comparison of Techniques for Analyzing Ubiquitination-Induced Structural Changes

TechniqueProtein StudiedModification Site(s)Key Findings & Quantitative DataResolution/Metric
Cryo-EM Cullin-RING E3 ligase (CRL) complexSubstrate-specificProvides high-resolution structures of large, dynamic ubiquitinated complexes.[9]Near-atomic resolution[9]
NMR Spectroscopy Tau repeat domainSite-specificUbiquitination affects the overall compaction of the intrinsically disordered tau protein.[10]Changes in 15N relaxation rates[10]

Visualizing Workflows and Pathways

To better illustrate the processes involved in analyzing protein structural changes and the biological context in which they occur, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Processing & Interpretation p1 Protein Expression & Purification p2 Induce Post-Translational Modification (in vitro / in vivo) p1->p2 p3 Purification of Modified Protein p2->p3 a1 X-ray Crystallography a2 Cryo-Electron Microscopy a3 NMR Spectroscopy a4 HDX-Mass Spectrometry d1 Data Collection a1->d1 a2->d1 a3->d1 a4->d1 d2 Structure Determination / Conformational Dynamics Analysis d1->d2 d3 Comparative Analysis (Modified vs. Unmodified) d2->d3

General experimental workflow for analyzing PTM-induced structural changes.

technique_selection cluster_static Static Structure cluster_dynamic Dynamics in Solution question What is the primary research question? high_res High-Resolution Atomic Structure? question->high_res dynamics Conformational Dynamics & Flexibility? question->dynamics large_complex Large or Heterogeneous Complex? high_res->large_complex Yes xray X-ray Crystallography high_res->xray No cryoem Cryo-Electron Microscopy large_complex->cryoem solvent_acc Solvent Accessibility & Local Unfolding? dynamics->solvent_acc nmr NMR Spectroscopy dynamics->nmr No hdxms HDX-Mass Spectrometry solvent_acc->hdxms Yes

Decision tree for selecting an appropriate analytical technique.

mapk_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates raf_p P-Raf raf->raf_p Phosphorylation mek MEK (MAPKK) mek_p P-MEK mek->mek_p Phosphorylation erk ERK (MAPK) erk_p P-ERK erk->erk_p Phosphorylation raf_p->mek Phosphorylates mek_p->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, c-Fos) erk_p->transcription Enters Nucleus & Phosphorylates response Cellular Response (Proliferation, Differentiation) transcription->response

Simplified MAPK/ERK signaling pathway highlighting sequential phosphorylation events.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are overviews of the typical workflows for the discussed techniques.

X-ray Crystallography Protocol
  • Protein Crystallization : The initial and often most challenging step is to obtain high-quality crystals of both the modified and unmodified protein. This involves screening a wide range of conditions (precipitants, pH, temperature) to induce crystallization.

  • Data Collection : Crystals are exposed to an X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination : The diffraction data is processed to determine the electron density map of the protein. This map is then used to build a 3D model of the protein's atomic structure.

  • Refinement : The initial model is refined against the experimental data to improve its accuracy.

  • Comparative Analysis : The structures of the modified and unmodified proteins are superimposed and analyzed to identify conformational changes.

Cryo-Electron Microscopy (Cryo-EM) Workflow
  • Sample Preparation : A purified protein solution is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the protein in its native state.[11]

  • Data Collection : The frozen grid is imaged in a transmission electron microscope, capturing thousands of 2D projection images of individual protein particles in different orientations.

  • Image Processing : The 2D images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D model of the protein.

  • Structure Refinement : The 3D model is refined to near-atomic resolution.

  • Comparative Analysis : 3D maps of the modified and unmodified protein complexes are compared to identify structural differences.

NMR Spectroscopy Protocol for Dynamics
  • Sample Preparation : Isotope-labeled (¹⁵N, ¹³C) protein is prepared to allow for the detection of specific nuclei.

  • Data Acquisition : A series of NMR experiments are performed on both the modified and unmodified protein. For studying dynamics, experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion are used.[8]

  • Spectral Analysis : The resulting NMR spectra are analyzed to measure parameters such as chemical shift perturbations and relaxation rates for individual amino acids.[12][13]

  • Dynamics Analysis : Changes in these parameters between the modified and unmodified states are used to map regions of the protein that experience changes in conformation and flexibility on a microsecond to millisecond timescale.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol
  • Deuterium Labeling : The modified and unmodified proteins are incubated in a deuterated buffer (D₂O) for various time points. Backbone amide hydrogens exposed to the solvent will exchange with deuterium.[14]

  • Quenching : The exchange reaction is stopped by rapidly lowering the pH and temperature.[2]

  • Proteolysis : The protein is digested into smaller peptides, typically using an acid-stable protease like pepsin.[14]

  • LC-MS Analysis : The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.[2]

  • Data Analysis : The deuterium uptake levels for each peptide are compared between the modified and unmodified states. Regions with altered deuterium uptake indicate changes in solvent accessibility and/or hydrogen bonding, reflecting conformational changes.[15]

References

Unlocking the Arsenal: A Comparative Guide to Novel Unnatural Amino Acids in Antibiotic Polypeptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the incorporation of unnatural amino acids (UAAs) into antibiotic polypeptides represents a promising frontier. This guide provides an objective comparison of the performance of such novel antibiotics, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation antimicrobial agents.

The relentless rise of antibiotic-resistant bacteria necessitates innovative strategies to replenish our dwindling arsenal of effective drugs. Antimicrobial peptides (AMPs), a class of naturally occurring defense molecules, have long been recognized for their therapeutic potential. However, their clinical translation has been hampered by limitations such as susceptibility to proteolytic degradation and potential toxicity. The strategic incorporation of unnatural amino acids—amino acids not found among the 20 proteinogenic ones—offers a powerful approach to overcome these hurdles and enhance the therapeutic properties of AMPs.[1][2]

This guide delves into the design and synthesis of antibiotic polypeptides containing various classes of UAAs, presenting a comparative analysis of their antimicrobial efficacy, stability, and toxicity.

Performance Comparison of UAA-Containing Antibiotic Polypeptides

The introduction of UAAs can significantly impact the biological activity of antimicrobial peptides. The following tables summarize the quantitative data from various studies, comparing the performance of UAA-modified peptides with their natural counterparts or conventional antibiotics.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

Peptide/AntibioticUnnatural Amino Acid(s)Target Organism(s)MIC (µM)Reference Peptide/AntibioticMIC (µM)
E2-53R Norvaline (Nva), 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)Gram-negative bacteria (average)~16-32E2-35 (natural)~8-16
Gram-positive bacteria (average)~4-8E2-35 (natural)~4-8
LE-54R Norvaline (Nva), 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)Gram-negative bacteria (average)~8-16Tobramycin>32
Gram-positive bacteria (average)~2-4Tobramycin>32
D-MPI D-amino acids (full substitution)E. coli16Polybia-MPI (L-amino acids)32
S. aureus8Polybia-MPI (L-amino acids)16
d-lys-MPI D-LysineE. coli>128Polybia-MPI (L-amino acids)32
S. aureus>128Polybia-MPI (L-amino acids)16
Aurein 1.2 Analogues β-amino acidsC. albicans4-fold lower than Aurein 1.2Aurein 1.2 (natural)-
Pep05 Derivatives D-amino acids, Dab, Dap, Hor, Aib, L-thienylalanineGram-positive and Gram-negative bacteria0.5 to 2-fold change vs. Pep05Pep05 (natural)-
C18G Analogues Non-natural hydrophobic amino acidsA. baumannii, P. aeruginosa, S. aureus, E. coliMaintained or increased activityC18G (natural)-
TA4(dK) D-LysineP. aeruginosaSimilar to TA4TA4 (L-amino acids)-
C10:0-A2(6-NMeLys) N-methyl-LysineP. aeruginosaSimilar to C10:0-A2C10:0-A2 (unmodified)-

Data is compiled from multiple sources.[1][2][3][4][5][6][7] MIC values are often presented as a range or an average across different strains.

Table 2: Hemolytic Activity and Proteolytic Stability

A crucial aspect of antibiotic development is minimizing toxicity to host cells and enhancing stability in biological fluids. Hemolytic assays measure the ability of a compound to lyse red blood cells, a common indicator of cytotoxicity. Proteolytic stability assays assess the resistance of a peptide to degradation by proteases.

PeptideUnnatural Amino Acid(s)Hemolytic Activity (% at a given concentration)Proteolytic Stability
E2-53R & LE-54R Norvaline, Tic< 5% at 32 µMNot explicitly stated, but designed for enhanced properties.
D-MPI D-amino acids (full substitution)Decreased compared to Polybia-MPISignificantly increased
Aurein 1.2 Analogues β-amino acids< 5% at MICEnhanced
Pep05 Derivatives (DP06) D-amino acids (full substitution)Comparable to Pep05Remarkable stability in human plasma (>60% remaining after 24h)
Pep05 Derivatives (Unnatural a.a.) Dab, Dap, Hor, Aib, L-thienylalanineSignificantly increased (except for UP07)Enhanced
TA4(dK) D-LysineNot explicitly stated100% remaining after 8h in serum
C10:0-A2(NMe-a.a.) N-methyl amino acidsNot explicitly statedIncreased stability in serum (40-65% remaining after 1h)

Data is compiled from multiple sources.[1][2][3][4][7]

Experimental Protocols

The synthesis and evaluation of UAA-containing antibiotic polypeptides involve a series of well-defined experimental procedures.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing these modified peptides.[8][9]

  • Resin Selection: A suitable solid support, such as Rink amide or Wang resin, is chosen based on the desired C-terminal modification (amide or carboxylic acid).[10]

  • Amino Acid Coupling:

    • Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like NMP (N-Methyl-2-pyrrolidone).[10]

    • Washing: The resin is thoroughly washed with solvents like NMP and DCM (Dichloromethane) to remove excess reagents.[10]

    • Coupling: The next Fmoc-protected amino acid (natural or unnatural) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). This activated amino acid is then added to the resin to form the peptide bond.[10]

    • Washing: The resin is washed again to remove unreacted reagents.

  • Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIPS), and ethanedithiol.[5]

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5][10]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized peptides is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Peptide Preparation: The lyophilized peptides are dissolved in a suitable solvent (e.g., 10 mM phosphate buffer) to create stock solutions.

  • Bacterial Inoculum Preparation: Bacterial colonies are grown in a suitable broth (e.g., Mueller-Hinton broth) to a specific optical density, corresponding to a known cell concentration (e.g., 5 x 10^5 CFU/mL).[5]

  • Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[11]

Proteolytic Stability Assay

The stability of the peptides against protease degradation is assessed by incubating them with proteases found in human serum or specific bacterial proteases.[4][11]

  • Incubation: The peptide is incubated with human plasma or a specific protease (e.g., trypsin, neutrophil elastase) at 37°C.[4][11][12]

  • Time-Course Sampling: Aliquots are taken at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid like TFA.[11]

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The degradation rate is then calculated.[4][11]

Visualizing the Workflow and Concepts

To better illustrate the processes involved in the development of UAA-containing antibiotic polypeptides, the following diagrams are provided.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization UAA_Selection Unnatural Amino Acid Selection Peptide_Design Peptide Sequence Design UAA_Selection->Peptide_Design Incorporate SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Synthesize Purification Purification & Characterization (HPLC, MS) SPPS->Purification Purify MIC_Assay Antimicrobial Activity (MIC Assay) Purification->MIC_Assay Test Toxicity_Assay Toxicity Assessment (Hemolysis Assay) Purification->Toxicity_Assay Test Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Test Data_Analysis Data Analysis & SAR MIC_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Inform Lead_Optimization->Peptide_Design Iterate SPPS_Cycle Start Resin with Protected Amino Acid Fmoc_Deprotection Fmoc Deprotection 20% Piperidine in NMP Start->Fmoc_Deprotection Wash1 Wash (NMP, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Fmoc-UAA/AA, HBTU/HOBt, DIEA in DMF Wash1->Coupling Wash2 Wash (NMP, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No (Sequence Complete)

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Prop-2-en-1-ylhomoserine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a cautious approach is necessary. The recommended PPE is summarized in the table below.

PPE CategoryRecommended ProtectionRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against potential splashes and airborne particles that could cause eye irritation or damage.
Skin Protection Nitrile gloves and a lab coat.Prevents skin contact, which may cause irritation or allergic reactions, as seen with some acrylic esters.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.Minimizes inhalation of the compound, which could irritate the respiratory system.

Operational Plan

A systematic approach to handling 2-Prop-2-en-1-ylhomoserine is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle the compound in a certified chemical fume hood to control airborne exposures.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

2. Handling Procedures:

  • Before beginning work, ensure all necessary PPE is correctly worn.

  • When weighing the solid compound, do so within the fume hood to contain any dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Avoid eating, drinking, or smoking in the laboratory area.

  • After handling, thoroughly wash hands with soap and water.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical should be disposed of as hazardous chemical waste. Do not pour down the drain or mix with general laboratory waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, and adhere to your institution's specific waste management protocols.

Experimental Workflow

The following diagram outlines the logical progression of steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.